FKBP12 Ligand-Linker Conjugate 1
Description
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Properties
Molecular Formula |
C42H63N3O11 |
|---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C42H63N3O11/c1-6-42(2,3)39(47)40(48)45-21-8-7-14-34(45)41(49)56-35(17-15-31-16-18-36(50-4)37(28-31)51-5)32-12-9-13-33(29-32)55-30-38(46)44-20-11-23-53-25-27-54-26-24-52-22-10-19-43/h9,12-13,16,18,28-29,34-35H,6-8,10-11,14-15,17,19-27,30,43H2,1-5H3,(H,44,46)/t34-,35+/m0/s1 |
InChI Key |
MVTCUTQNASGCLP-OIDHKYIRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of FKBP12 Ligand-Linker Conjugate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of FKBP12 Ligand-Linker Conjugate 1, a key intermediate in the development of PROTAC (Proteolysis Targeting Chimera) degraders, specifically for the synthesis of MC-25B.[1] This document details the scientific rationale, experimental protocols, and relevant data for researchers in drug discovery and development.
Introduction to FKBP12 and PROTAC Technology
FKBP12 (FK506-binding protein 12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a role in various cellular processes.[2] Its ability to bind small molecules with high affinity has made it a valuable target for the development of chemical probes and therapeutics. One such application is in the field of PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a pre-formed molecule consisting of a high-affinity FKBP12 ligand attached to a flexible linker, designed for the efficient synthesis of FKBP12-targeting PROTACs. Its primary application is in the synthesis of MC-25B, a PROTAC that targets FKBP12 for degradation via the DCAF16 E3 ligase substrate receptor.[1]
Discovery and Rationale
The design of this compound is rooted in the principles of PROTAC design, which require a potent and selective ligand for the target protein and a linker that allows for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The FKBP12 ligand component of the conjugate is a derivative of a known class of synthetic ligands that bind to the active site of FKBP12 with high affinity. The linker is a polyethylene (B3416737) glycol (PEG)-based chain, a common choice in PROTAC design due to its ability to improve solubility and provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase.
The logical workflow for the discovery of such a conjugate involves the synthesis of a library of potential FKBP12 ligands, followed by their evaluation for binding affinity. Selected ligands are then conjugated to various linkers to create a library of ligand-linker conjugates. These conjugates can then be readily coupled to an E3 ligase ligand to generate a panel of PROTACs for screening and optimization of degradation activity.
Figure 1: Logical workflow for the discovery of an optimal FKBP12 Ligand-Linker Conjugate.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the FKBP12 Ligand Core.
-
Synthesis of the Linker.
-
Conjugation of the FKBP12 Ligand to the Linker.
The following is a proposed synthetic route based on established chemical principles and analogous reactions found in the literature.
Synthesis of the FKBP12 Ligand Core
The core of the FKBP12 ligand is a substituted pyrrolidine-2-carboxamide (B126068) derivative. A plausible synthetic pathway starts from commercially available protected amino acids.
Step 1: Synthesis of (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
This intermediate is prepared by the amide coupling of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-L-proline methyl ester, followed by saponification of the methyl ester.
Step 2: Synthesis of N-(4-(4-methylthiazol-5-yl)benzyl)amine
This amine can be synthesized from 4-(4-methylthiazol-5-yl)benzaldehyde via reductive amination.
Step 3: Amide coupling to form the FKBP12 Ligand
The carboxylic acid from Step 1 is coupled with the amine from Step 2 using standard peptide coupling reagents to yield the core FKBP12 ligand.
Synthesis of the Linker
The linker is a short PEG chain with a terminal amine and a terminal carboxylic acid, which is typically synthesized in a multi-step process from commercially available PEG starting materials.
Conjugation of the FKBP12 Ligand and Linker
The final step involves the formation of an amide bond between the carboxylic acid of the FKBP12 ligand (after deprotection of any protecting groups) and the amine terminus of the linker.
References
The Role of FKBP12 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is achieved through the use of novel chemical entities, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which harness the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. The FK506-binding protein 12 (FKBP12) has garnered significant attention in this field, not only as a target for degradation itself but also as a versatile component of TPD strategies. This technical guide provides an in-depth exploration of the multifaceted role of FKBP12 in TPD, detailing its mechanism of action, applications in drug discovery, and the experimental protocols necessary for its study. We present quantitative data for key FKBP12-targeting degraders, outline detailed experimental methodologies, and provide visual representations of the critical pathways and workflows involved.
Introduction to FKBP12 and Targeted Protein Degradation
FKBP12 is a small, 12 kDa cytosolic protein belonging to the immunophilin family, renowned for its peptidyl-prolyl isomerase (PPIase) activity.[1] It is ubiquitously expressed and plays a role in various cellular processes, including protein folding, signal transduction, and the regulation of ion channels.[1][2] Historically, FKBP12 is known as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[2] The formation of the FKBP12-drug complex is crucial for their therapeutic effects.
Targeted protein degradation leverages the cell's own machinery to eliminate specific proteins.[3] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3]
FKBP12 as a Target for PROTACs
Targeting FKBP12 for degradation has significant therapeutic potential, particularly in oncology. The degradation of FKBP12, rather than its inhibition with molecules like FK506, offers a non-immunosuppressive approach to modulate downstream signaling pathways.[4]
Mechanism of Action and Therapeutic Rationale
One of the key pathways regulated by FKBP12 is the Bone Morphogenetic Protein (BMP) signaling cascade.[4] FKBP12 binds to the GS domain of type I BMP receptors, maintaining them in an inactive state.[4][5] The degradation of FKBP12 via a PROTAC releases this inhibition, leading to the activation of the BMP pathway.[1][5] This activation, in turn, triggers downstream signaling through SMAD1/5 phosphorylation, which can induce apoptosis in certain cancer cells, such as those in multiple myeloma.[4][6] This approach circumvents the immunosuppressive effects associated with FK506, which are mediated by the inhibition of calcineurin by the FKBP12-FK506 complex.[4]
Quantitative Data for FKBP12-Targeting PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 and higher Dmax values indicate a more potent degrader.
| PROTAC Name | Target | E3 Ligase Recruited | FKBP12 Ligand | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| RC32 | FKBP12 | Cereblon (CRBN) | Rapamycin | Pomalidomide | ~0.3 nM | Jurkat | [7][8] |
| FKBP12 | Cereblon (CRBN) | Rapamycin | Pomalidomide | 0.9 nM | Hep3B | [1] | |
| FKBP12 | Cereblon (CRBN) | Rapamycin | Pomalidomide | 0.4 nM | HuH7 | [1] | |
| dFKBP-1 | FKBP12 | Cereblon (CRBN) | SLF | Thalidomide | Induces >80% degradation at 0.1 µM | MV4;11 | [9] |
| 5a1 | FKBP12 | Von Hippel-Lindau (VHL) | Novel FKBP12 binder | VHL ligand | Potently down-regulates FKBP12 | INA-6 | [6] |
| 6b4 | FKBP12 | Von Hippel-Lindau (VHL) | Novel FKBP12 binder | VHL ligand | Potently down-regulates FKBP12 | INA-6 | [6] |
The dTAG System: FKBP12F36V as a Versatile Tool for Target Validation
A significant advancement in TPD research is the development of the degradation tag (dTAG) system.[4] This technology utilizes a mutated form of FKBP12, FKBP12F36V, which contains a single point mutation (F36V) that creates a "hole" in the ligand-binding pocket.[10] This modification allows for the design of highly selective ligands that bind to FKBP12F36V with high affinity but do not interact with the wild-type (WT) FKBP12.[10]
By fusing the FKBP12F36V tag to a protein of interest, researchers can use dTAG molecules (PROTACs that selectively bind to FKBP12F36V) to induce the rapid and specific degradation of the fusion protein.[4][11] The most well-characterized dTAG molecule is dTAG-13, which recruits the CRBN E3 ligase.[12] This system is an invaluable tool for target validation, allowing for the acute and reversible depletion of a target protein to study its function without the need to develop a dedicated PROTAC for the target itself.[11][13]
FKBP12 as a Presenter Protein in Molecular Glues
Beyond its role in PROTACs, FKBP12 has also been explored as a "presenter" or "accessory" protein for the discovery of molecular glues. Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise interact.[14] In this context, a small molecule can bind to FKBP12, and this binary complex can then present a new surface for interaction with a target protein, leading to the formation of a stable ternary complex.[14][15] This approach has been successfully used to discover synthetic molecular glues that induce the dimerization of FKBP12 and the FRB domain of mTOR.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of FKBP12-targeting PROTAC action.
Caption: FKBP12 degradation activates BMP signaling.
Caption: Workflow for PROTAC discovery and validation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of FKBP12-targeting PROTACs.
Western Blotting for FKBP12 Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., Jurkat, INA-6)
-
FKBP12-targeting PROTAC
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-FKBP12, and a loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a dose-response of the FKBP12 PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the FKBP12 signal to the loading control. Plot the percentage of remaining FKBP12 against the PROTAC concentration to determine the DC50 and Dmax.
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the FKBP12-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials:
-
Purified recombinant His-tagged E3 ligase (e.g., CRBN-DDB1)
-
Purified recombinant GST-tagged FKBP12
-
FKBP12-targeting PROTAC
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.015% Triton X-100)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled (e.g., AF488) anti-His antibody (acceptor)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the Tb-anti-GST antibody and GST-FKBP12, and a separate mixture of the AF488-anti-His antibody and His-CRBN-DDB1.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions. Then, add the protein-antibody mixtures to each well. The final concentrations of proteins and antibodies should be optimized (e.g., 2 nM Tb-anti-GST, 2 nM GST-FKBP12, 8 nM His-CRBN-DDB1, 4 nM AF488-anti-His).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve ("hook effect") is characteristic of PROTAC-induced ternary complex formation, where the peak of the curve represents the optimal concentration for complex formation.
Co-Immunoprecipitation (Co-IP) for FKBP12 Ubiquitination
This assay confirms that the PROTAC induces the ubiquitination of FKBP12.
Materials:
-
Cell line of interest
-
FKBP12-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132 or carfilzomib)
-
IP Lysis Buffer (non-denaturing)
-
Anti-FKBP12 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
-
Other reagents for Western blotting as described in section 6.1.
Procedure:
-
Cell Treatment: Treat cells with the FKBP12 PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor for the last few hours of the incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FKBP12 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G agarose beads to capture the complexes.
-
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated FKBP12, which will appear as a high-molecular-weight smear.
Conclusion and Future Perspectives
FKBP12 has proven to be a remarkably versatile protein in the field of targeted protein degradation. As a direct target, its degradation offers a novel, non-immunosuppressive strategy for activating BMP signaling with therapeutic potential in oncology and regenerative medicine. Furthermore, the engineered FKBP12F36V mutant, central to the dTAG system, provides a powerful and widely adopted platform for target validation in drug discovery. The exploration of FKBP12 as a presenter protein for molecular glues further expands its utility.
The continued development of novel FKBP12-targeting PROTACs with improved pharmacokinetic and pharmacodynamic properties will be crucial for their clinical translation. Moreover, the expanding repertoire of E3 ligases and their ligands will undoubtedly lead to the creation of new dTAG systems with unique degradation profiles. As our understanding of the complex biology of FKBP12 and the nuances of TPD technologies deepens, we can anticipate even more innovative applications of this small but significant protein in the future of medicine.
References
- 1. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Core Concepts: FKBP12 as a Versatile Presenter Protein
An In-Depth Technical Guide to the Core Principles of FKBP12-Based Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental principles governing FKBP12-based molecular glues, a versatile class of small molecules that induce proximity between FKBP12 and a target protein. This induced-proximity mechanism can be harnessed for two primary outcomes: inhibition of a target's function or its targeted degradation. We will explore the core components, mechanisms of action, quantitative metrics for efficacy, and the experimental protocols essential for their characterization.
The FK506-binding protein 12 (FKBP12) is a small (12 kDa), ubiquitously expressed cytosolic protein that functions as a peptidyl-prolyl isomerase.[1] In the context of molecular glues, FKBP12 serves as a "presenter" or "accessory" protein.[2] The fundamental principle is that a small molecule—the molecular glue—first binds with high affinity to FKBP12. This binary complex creates a new, composite chemical surface that is capable of recruiting a second protein, known as a "neosubstrate," which would not otherwise interact with FKBP12.[3]
This induced formation of a stable ternary complex (FKBP12–Glue–Neosubstrate) is the central event that drives the biological outcome. Depending on the nature of the neosubstrate recruited, this can lead to targeted protein inhibition or targeted protein degradation.
Mechanisms of Action
Inhibition via Ternary Complex Formation
The archetypal example of an FKBP12-based molecular glue inhibitor is the natural product rapamycin (B549165). Rapamycin binds to FKBP12, and the resulting complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic Target of Rapamycin (mTOR) kinase.[4][5] This action does not block the mTOR active site directly but sterically hinders the mTORC1 complex, preventing it from accessing its substrates and thereby inhibiting downstream signaling pathways that are crucial for cell growth and proliferation.[6]
Targeted Protein Degradation (TPD)
A powerful application of this principle is in targeted protein degradation (TPD), using technologies like PROteolysis TArgeting Chimeras (PROTACs) or the dTAG system. Here, the FKBP12 ligand is chemically linked to a ligand for an E3 ubiquitin ligase. This bifunctional molecule brings the target protein into proximity with the E3 ligase, leading to the target's polyubiquitination and subsequent degradation by the proteasome.
-
PROTACs Targeting Endogenous FKBP12: Some PROTACs are designed to degrade FKBP12 itself. For example, the PROTAC RC32 consists of a rapamycin moiety to bind FKBP12 and a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ligase, leading to FKBP12's destruction.[7]
-
The dTAG System: This versatile research tool uses an engineered mutant of FKBP12 (FKBP12F36V) that doesn't bind strongly to wild-type ligands but is recognized by specific "bumped" ligands.[1][8] A protein of interest (POI) is genetically fused to the FKBP12F36V tag. A dTAG molecule (e.g., dTAG-13 for CRBN or dTAGV-1 for VHL) then selectively recruits an E3 ligase to the tagged protein, inducing its rapid degradation without affecting endogenous, wild-type FKBP12.[2][4]
Quantitative Data and Performance Metrics
The efficacy of a protein degrader is primarily assessed by two key parameters: DC50 and Dmax.[9]
-
DC50 (Half-maximal Degradation Concentration): The concentration of the degrader required to achieve 50% degradation of the target protein. It is a measure of the degrader's potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved, representing the degrader's efficacy.
Table 1: Performance of PROTACs Targeting Endogenous FKBP12
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference(s) |
| RC32 | Cereblon (CRBN) | Jurkat | ~0.3 nM | >90% (at 100 nM) | [2][4] |
| 5a1 | von Hippel-Lindau (VHL) | INA-6 (Myeloma) | Potent (pM range) | Not Reported | [8] |
| 6b4 | von Hippel-Lindau (VHL) | INA-6 (Myeloma) | Potent (pM range) | Not Reported | [8] |
| 22-SLF | FBXO22 | Not Specified | 0.5 µM | Not Reported | [5] |
| KB03-SLF | DCAF16 | Not Specified | Potent | Not Reported | [5] |
Table 2: Performance of dTAGV-1 (VHL Recruiter) on FKBP12F36V-Tagged Proteins
| Target Protein Fusion | DC₅₀ | Dₘₐₓ | Reference(s) |
| FKBP12F36V-BRD4 | 40 nM | 95% | [6] |
| FKBP12F36V-KRAS | 125 nM | 85% | [6] |
| FKBP12F36V-EWS/FLI | 250 nM | 90% | [6] |
| FKBP12F36V-Nluc | 5 nM | 98% | [6] |
| FKBP12F36V-CDK9 | 500 nM | 75% | [6] |
Key Experimental Protocols
Characterizing an FKBP12-based molecular glue requires a suite of biochemical and cell-based assays to confirm ternary complex formation and quantify the functional outcome.
Protocol: Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol outlines the general workflow for quantifying protein degradation in response to a degrader.
Detailed Steps:
-
Cell Seeding: Culture cells to 70-80% confluency. Seed cells into 6-well plates at a density that ensures they are in an exponential growth phase during treatment. Incubate overnight.[3]
-
Degrader Treatment: Prepare serial dilutions of the degrader stock (in DMSO) in a complete growth medium. Ensure the final DMSO concentration is constant and non-toxic (e.g., ≤0.1%). Replace the medium in the wells with the degrader-containing medium and incubate for the desired time (e.g., 4, 12, 24 hours).[3]
-
Cell Lysis: Place the plate on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[3][10]
-
Protein Quantification: Use the supernatant from the previous step to determine the protein concentration using a BCA assay, following the manufacturer's protocol.[11]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer, boil at 95°C for 5 minutes, and load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.
-
Normalize the target protein's band intensity to the corresponding loading control's intensity.
-
Calculate the percentage of protein remaining relative to the vehicle (DMSO) control.
-
Plot the percentage of degradation versus the log of the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[3]
-
Protocol: Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to detect protein-protein interactions. It is ideal for confirming that the molecular glue induces the formation of the FKBP12-neosubstrate complex inside the cell.[13][14]
Principle: One protein (e.g., the target protein) is fused to a NanoLuc® luciferase (the energy donor), and the other (e.g., the E3 ligase) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor. When the molecular glue brings the donor and acceptor into proximity (<10 nm), energy is transferred, generating a BRET signal.[14]
Detailed Steps:
-
Vector Preparation: Clone the target protein (e.g., FKBP12) into a NanoLuc® fusion vector and the neosubstrate (e.g., CRBN or VHL) into a HaloTag® fusion vector.[7]
-
Cell Transfection: Co-transfect the NanoLuc®-target and HaloTag®-neosubstrate plasmids into a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
HaloTag® Labeling: 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate (for the NanoLuc® donor) to the wells.
-
Compound Treatment: Add the molecular glue compound at various concentrations to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon compound addition indicates ternary complex formation. Plot the ratio against compound concentration to determine the EC₅₀ for complex formation.[5][8]
Protocol: In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Principle: Purified components—the target protein (e.g., FKBP12), the E3 ligase complex (e.g., VHL or CRBN), E1 activating enzyme, an E2 conjugating enzyme, and ubiquitin—are combined in the presence of ATP and the PROTAC. The resulting ubiquitination of the target protein is detected by Western blot.[15][16]
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris, 5 mM MgCl₂):
-
E1 Ubiquitin Activating Enzyme (~50 nM)
-
E2 Conjugating Enzyme (e.g., UBE2D2, ~100 nM)
-
Purified E3 Ligase complex
-
Purified target protein
-
Ubiquitin (~5 µg)
-
The PROTAC molecule (at desired concentration) or DMSO as a control.
-
-
Initiate Reaction: Add ATP (to a final concentration of ~2 mM) to start the reaction.[16]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.[15]
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Detection: Boil the samples and analyze them by Western blot. Probe the membrane with an antibody against the target protein. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates successful polyubiquitination.[15]
Conclusion and Future Directions
FKBP12-based molecular glues represent a mature yet continually evolving paradigm in chemical biology and drug discovery. The foundational principle of using a small molecule to induce the formation of a ternary complex provides a versatile platform for both targeted inhibition and degradation. The classic rapamycin-mTOR example laid the groundwork for understanding proximity-induced pharmacology, while modern TPD approaches like the dTAG system have transformed our ability to perform rapid and specific target validation in cells and in vivo.
Future advancements will likely focus on expanding the universe of neosubstrates that can be recruited to FKBP12, moving beyond mTOR and E3 ligases to other protein classes. The rational design of novel FKBP12 ligands and linkers will be critical for developing degraders with improved selectivity, potency, and drug-like properties. As our understanding of the structural and dynamic requirements for productive ternary complex formation deepens, the ability to design highly specific and potent FKBP12-based molecular glues will continue to grow, offering powerful tools for basic research and promising new therapeutic modalities.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ptglab.com [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. scispace.com [scispace.com]
- 16. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to the Synthesis of MC-25B Using FKBP12 Ligand-Linker Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological activity of MC-25B, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the FKBP12 protein. Central to the synthesis of MC-25B is the strategic use of FKBP12 Ligand-Linker Conjugate 1 , a pre-functionalized building block that facilitates the efficient construction of the final heterobifunctional degrader. This document details the components of MC-25B, its mechanism of action, quantitative performance data, a plausible synthetic protocol, and the relevant biological signaling pathways modulated by its target, FKBP12.
Introduction: Targeting FKBP12 with PROTAC Technology
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed cis-trans prolyl isomerase that plays a crucial role in various cellular processes. It is a well-established receptor for immunosuppressant drugs like tacrolimus (B1663567) (FK506) and rapamycin. Beyond its role in immunosuppression, FKBP12 is a key regulator of important signaling pathways, including the mTOR (mammalian target of rapamycin) and TGF-β (transforming growth factor-beta) pathways, and is also involved in the regulation of intracellular calcium release channels. Its involvement in such fundamental cellular functions makes it an attractive target for therapeutic intervention in a range of diseases, including cancer and immunological disorders.
PROTAC technology offers an innovative therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs induce the degradation of the entire protein, offering a more profound and sustained biological effect. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
MC-25B is a specific PROTAC designed to target FKBP12 for degradation. It achieves this by bringing FKBP12 into proximity with the DCAF16 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. The synthesis of MC-25B is streamlined by the use of This compound , which combines the FKBP12-targeting moiety and the linker into a single, ready-to-use chemical entity.
Components of the PROTAC Degrader MC-25B
The PROTAC MC-25B is a modular molecule constructed from three distinct chemical entities:
| Component | MedChemExpress Catalog No. | Function |
| FKBP12 Ligand | HY-170988 | Specifically binds to the FKBP12 protein. |
| Linker | HY-128844 | Connects the FKBP12 ligand to the E3 ligase ligand. |
| E3 Ligase Ligand | HY-170986 | Recruits the DCAF16 E3 ubiquitin ligase. |
| This compound | HY-170987 | A pre-formed conjugate of the FKBP12 ligand and the linker. |
Note: The precise chemical structures for these components are proprietary and not publicly available from the vendor.
Quantitative Performance Data for MC-25B
MC-25B has been demonstrated to be an effective degrader of FKBP12. The following table summarizes its key performance metrics.[1]
| Parameter | Value | Description |
| DC₅₀ | 0.35 µM | The concentration of MC-25B required to degrade 50% of the target protein (FKBP12). |
| Dₘₐₓ | 89% | The maximum percentage of FKBP12 degradation achieved with MC-25B. |
| E3 Ligase | DCAF16 | The specific E3 ubiquitin ligase recruited by MC-25B to mediate the degradation of FKBP12.[1] |
Experimental Protocol: Synthesis of MC-25B
The final step in the synthesis of MC-25B involves the conjugation of This compound with the DCAF16 E3 ligase ligand (HY-170986) . Based on the typical functionalities of PROTAC components, this is most commonly achieved through an amide bond formation. The this compound likely possesses a terminal amine group, while the E3 ligase ligand has a carboxylic acid moiety suitable for activation.
Reaction Scheme (Plausible):
Materials and Reagents:
-
This compound (e.g., HY-170987)
-
DCAF16 E3 Ligase Ligand with a terminal carboxylic acid (e.g., HY-170986)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) or Hexanes/Ethyl Acetate)
Procedure:
-
Activation of the E3 Ligase Ligand:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DCAF16 E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid group, making it susceptible to nucleophilic attack.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the this compound to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired product (MC-25B).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude MC-25B should be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure PROTAC degrader.
-
The purity of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy.
-
Signaling Pathways and Experimental Workflows
Synthetic Workflow for MC-25B
The synthesis of MC-25B is a multi-step process that culminates in the coupling of the FKBP12 ligand-linker conjugate with the E3 ligase ligand. The following diagram illustrates this general workflow.
Caption: Synthetic workflow for MC-25B.
FKBP12 in the TGF-β Signaling Pathway
FKBP12 acts as a negative regulator of the TGF-β signaling pathway. It binds to the TGF-β type I receptor (TGFβRI), preventing its spontaneous, ligand-independent activation. Upon binding of the TGF-β ligand to the type II receptor (TGFβRII), FKBP12 is displaced, allowing for the phosphorylation and activation of TGFβRI, which then propagates the signal downstream through the phosphorylation of SMAD proteins.
Caption: FKBP12's inhibitory role in TGF-β signaling.
FKBP12 in the mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is composed of two distinct complexes, mTORC1 and mTORC2. The immunosuppressive drug rapamycin, when bound to FKBP12, forms a complex that directly inhibits the activity of mTORC1. This inhibition prevents the phosphorylation of downstream targets of mTORC1, such as S6K1 and 4E-BP1, leading to a reduction in protein synthesis and cell growth.
Caption: FKBP12-mediated inhibition of mTORC1 by rapamycin.
Conclusion
MC-25B represents a targeted approach to protein degradation, specifically for the FKBP12 protein. Its synthesis, facilitated by the use of this compound, provides a streamlined route for researchers in the field of chemical biology and drug discovery. The potent and specific degradation of FKBP12 by MC-25B offers a valuable tool for studying the roles of FKBP12 in cellular signaling and presents a potential therapeutic strategy for diseases where FKBP12 is implicated. This guide provides the foundational knowledge for the synthesis and understanding of this important PROTAC molecule.
References
Cellular Pathways Affected by FKBP12 Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12-kDa cytosolic protein that functions as a peptidyl-prolyl isomerase. It is renowned as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin. Beyond its role in mediating the effects of these drugs, FKBP12 is a crucial regulator of several key cellular signaling pathways. Its targeted degradation, facilitated by technologies such as Proteolysis Targeting Chimeras (PROTACs) and the dTAG system, has emerged as a powerful tool to dissect its biological functions and as a potential therapeutic strategy. This guide provides a comprehensive technical overview of the cellular pathways significantly affected by the degradation of FKBP12, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
Core Cellular Pathways Modulated by FKBP12 Degradation
The degradation of FKBP12 has been shown to impact multiple critical signaling cascades, primarily due to its role as an inhibitory subunit or a stabilizing factor for key proteins in these pathways. The most prominent pathways affected are:
-
Transforming Growth Factor-β (TGF-β) / Bone Morphogenetic Protein (BMP) Signaling: FKBP12 binds to the glycine-serine-rich (GS) domain of TGF-β and BMP type I receptors (e.g., ALK2), acting as an inhibitor of basal signaling.[1]
-
Mammalian Target of Rapamycin (mTOR) Signaling: In its unbound state, FKBP12 can influence the assembly and activity of the mTORC1 complex.[2]
-
Calcium Signaling via Ryanodine (B192298) Receptors (RyRs): FKBP12 is a well-established regulatory subunit of ryanodine receptors, intracellular calcium release channels critical for muscle contraction and neuronal function.
-
Calcineurin-NFAT Signaling: The complex of FKBP12 and FK506 inhibits the phosphatase activity of calcineurin, a key regulator of the transcription factor NFAT (Nuclear Factor of Activated T-cells). While degradation of FKBP12 alone does not directly inhibit calcineurin, this interaction is a cornerstone of immunosuppressive drug action.[1]
Quantitative Effects of FKBP12 Degradation
The targeted degradation of FKBP12 leads to measurable changes in downstream signaling events. The following tables summarize key quantitative data from studies utilizing PROTACs or genetic knockout of FKBP12.
| Technology/Model | Target Cell Line | Concentration | % FKBP12 Reduction | Downstream Effect | Reference |
| PROTACs | |||||
| dFKBP-1 | MV4;11 | 0.1 µM | >80% | - | [3] |
| dFKBP-1 | MV4;11 | 0.01 µM | 50% | - | [3] |
| RC32 | INA-6 | Dose-dependent | Significant | - | [1] |
| 5a1 | INA-6 | Not specified | Marked downregulation | Potentiated BMP-induced SMAD1/5 activity | [1] |
| dTAG System | |||||
| dTAG-13 | 293FT cells with FKBP12F36V-Nluc | 100 nM | Potent reduction | - | [4] |
| Genetic Knockout | |||||
| FKBP1A KO | INA-6 | Not applicable | Complete | Promoted SMAD1/5 activation | [1] |
| Pathway | Key Protein/Event | Effect of FKBP12 Degradation/Absence | Quantitative Change | Cell Type/Model | Reference |
| TGF-β/BMP Signaling | |||||
| p-SMAD1/5 | Increased | Potentiated upon BMP stimulation | Multiple Myeloma (INA-6) | [1] | |
| Apoptosis (Caspase 3/7 activity) | Increased | Significant increase with BMP4 treatment | Multiple Myeloma (INA-6) | [1] | |
| mTOR Signaling | |||||
| mTOR phosphorylation (Ser2448) | Increased | Statistically significant increase | FKBP12 cKO mice brain tissue | [2] | |
| mTOR-Raptor Interaction | Increased | Statistically significant increase | FKBP12 cKO mice brain tissue | [2] | |
| p-S6K (Thr389) | Increased | Statistically significant increase | FKBP12 cKO mice brain tissue | [2] | |
| Cell Cycle Regulation | |||||
| p21(WAF1/CIP1) protein levels | Increased | Marked augmentation | FKBP12-/- fibroblasts | [5][6] | |
| p21(WAF1/CIP1) mRNA levels | Increased | Significant augmentation | FKBP12-/- fibroblasts | [5] |
Signaling Pathways and Experimental Workflows
TGF-β/BMP Signaling Pathway
Degradation of FKBP12 removes its inhibitory constraint on the ALK2 receptor, leading to increased downstream signaling through SMAD phosphorylation, which can promote apoptosis in certain cancer cells.[1]
mTOR Signaling Pathway
The absence of FKBP12 leads to enhanced interaction between mTOR and Raptor, a key component of the mTORC1 complex. This results in increased mTORC1 activity and subsequent phosphorylation of its downstream targets like S6K, promoting protein synthesis and cell growth.[2]
Ryanodine Receptor (RyR) Calcium Signaling
FKBP12 stabilizes the closed state of the ryanodine receptor. Its degradation or dissociation leads to an increased open probability of the channel, resulting in "leaky" channels and altered intracellular calcium dynamics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to PROTAC Technology Utilizing FKBP12 Ligands
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, hijacks the body's own cellular machinery to induce their complete degradation.[1][2] This guide provides an in-depth technical overview of PROTACs that utilize ligands for the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitous and abundant protein, making it an excellent model target for validating PROTAC platforms and a therapeutically relevant target in its own right.[3][4]
This document details the core mechanism of PROTAC action, the specific roles of FKBP12 in cellular signaling, and the application of FKBP12 ligands in PROTAC design. It offers a compilation of quantitative data on FKBP12-targeting PROTACs, detailed experimental protocols for their evaluation, and visual diagrams of key pathways and workflows to provide a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] Their mechanism of action is a catalytic cycle that leverages the cell's native ubiquitin-proteasome system (UPS) to achieve selective protein degradation.[5]
The process unfolds in several key steps:
-
Ternary Complex Formation : The PROTAC molecule enters the cell and simultaneously binds to both the target protein (POI) and an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), forming a POI-PROTAC-E3 ligase ternary complex.[2][7]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery, which then unfolds and degrades the target protein.[2]
-
Catalytic Release : After inducing ubiquitination, the PROTAC molecule is released and can proceed to bind another POI and E3 ligase, repeating the cycle. This catalytic nature allows sub-stoichiometric amounts of a PROTAC to achieve significant degradation of the target protein.[1][2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
FKBP12: A Versatile Target
FKBP12 is a small (12-kDa) and highly conserved peptidyl-prolyl isomerase (PPIase) that is abundantly expressed across all tissues.[3][8] While it assists in protein folding, its more critical roles involve regulating key cellular processes through protein-protein interactions.[8]
Key Functions and Signaling Pathways:
-
Immunosuppression : FKBP12 is famously known as the intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin (B549165).[8] The FKBP12-FK506 complex inhibits calcineurin, a key enzyme in T-cell activation, while the FKBP12-rapamycin complex inhibits the mammalian target of rapamycin (mTOR) pathway, which governs cell growth and proliferation.[8][9]
-
Calcium Channel Regulation : FKBP12 is a subunit of intracellular calcium release channels, including the ryanodine (B192298) receptor (RyR) and the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, where it acts to stabilize the channels and inhibit their basal activity.[3]
-
TGF-β Signaling : FKBP12 binds to the type I transforming growth factor-beta (TGF-β) receptor, inhibiting its basal signaling activity.[3][4] Loss of FKBP12 leads to overactivation of TGF-β signaling, which can impact the cell cycle.[3][4] Specifically, this can lead to the upregulation of p21, a cell cycle inhibitor, through the p38 MAP kinase pathway.[4]
Caption: Modulation of TGF-β Signaling by FKBP12 Degradation.
FKBP12-Targeting PROTACs: Quantitative Analysis
Several PROTACs have been developed to specifically target FKBP12 for degradation. These are valuable as tool compounds for studying FKBP12 biology and as potential therapeutics, for instance in multiple myeloma where FKBP12 degradation enhances the pro-apoptotic activity of bone morphogenetic proteins (BMPs).[10]
The table below summarizes key quantitative data for published FKBP12-targeting PROTACs.
| PROTAC Name | E3 Ligase Recruited | Target | DC50 | Dmax | Selectivity Notes | Reference |
| 5a1 | VHL | FKBP12 | <10 nM | >95% | Highly selective for FKBP12; no significant degradation of FKBP4 or FKBP5 observed. | [10] |
| 6b4 | VHL | FKBP12 | ~25 nM | >95% | Caused some degradation of FKBP4 and FKBP5. | [10] |
| RC32 | VHL | FKBP12 | ~50 nM | >95% | Caused some degradation of FKBP4 and FKBP5. | [10] |
-
DC50 : Half-maximal degradation concentration; the concentration of PROTAC required to degrade 50% of the target protein.[11]
-
Dmax : The maximal percentage of target protein degradation observed.[11]
Key Experimental Protocols
Evaluating the efficacy and mechanism of a novel PROTAC requires a series of well-defined experiments. The following protocols are fundamental to the characterization of FKBP12-targeting PROTACs.
Caption: General Experimental Workflow for PROTAC Evaluation.
Protein Degradation Assay (Western Blot)
This is the foundational assay to quantify the reduction in FKBP12 protein levels following PROTAC treatment and to determine DC50 and Dmax values.[5][12]
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., multiple myeloma cell lines) in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis : Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[12]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[5]
-
SDS-PAGE and Transfer : Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[5]
-
Probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[5]
-
-
Detection and Analysis : Add a chemiluminescent substrate (e.g., ECL) and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax.[5]
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of FKBP12 is mediated by the ubiquitin-proteasome system.[13]
Methodology:
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC at a concentration known to cause degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before lysis to allow ubiquitinated proteins to accumulate.[13]
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
-
Immunoprecipitation (IP) :
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate the target protein (FKBP12) using a specific anti-FKBP12 antibody coupled to protein A/G beads.
-
-
Western Blotting :
-
Elute the immunoprecipitated samples from the beads and run them on an SDS-PAGE gel.
-
Transfer to a membrane and perform immunoblotting using a primary antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high-molecular-weight bands indicates ubiquitinated FKBP12.[13]
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biophysical assay used to measure the PROTAC-induced proximity between the target protein and the E3 ligase in vitro.[12][13]
Methodology:
-
Assay Setup : In a microplate, combine purified recombinant FKBP12 protein, the purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB), and varying concentrations of the PROTAC.[13]
-
Antibody Addition : Add donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) fluorophore-conjugated antibodies. One antibody should be specific for FKBP12 (or a tag on it) and the other for a component of the E3 ligase complex.[13]
-
Incubation : Incubate the mixture at room temperature to allow for ternary complex and antibody binding to occur.[12]
-
FRET Measurement : Use a TR-FRET-compatible plate reader to measure the emission at two wavelengths (one for the donor and one for the acceptor).[13]
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex, as the donor and acceptor fluorophores are brought into close proximity. Plot the ratio against PROTAC concentration.[13]
Conclusion and Future Perspectives
PROTACs targeting FKBP12 serve as a powerful illustration of the potential of targeted protein degradation. They provide not only valuable chemical tools for dissecting the complex biology of FKBP12 but also a promising therapeutic strategy for diseases like multiple myeloma.[10] The methodologies and data presented in this guide offer a framework for the rational design and rigorous evaluation of novel PROTAC degraders. As the field advances, the focus will likely expand to developing FKBP12 PROTACs with improved tissue specificity and exploring their application in other therapeutic areas where FKBP12 modulation is beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. pnas.org [pnas.org]
- 4. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 9. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to dTAG-13: An FKBP12(F36V) Ligand-Linker Conjugate for Targeted Protein Degradation
This technical guide provides a comprehensive overview of dTAG-13, a key molecule in the field of targeted protein degradation. dTAG-13 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of proteins fused with the mutant FKBP12(F36V) protein. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the components, mechanism of action, and practical applications of this technology.
Core Components of dTAG-13
dTAG-13 is a conjugate composed of three key components: a ligand that selectively binds to the F36V mutant of the FKBP12 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This design allows dTAG-13 to act as a molecular bridge, bringing a target protein of interest (POI) fused with FKBP12(F36V) into close proximity with the cellular protein degradation machinery.
| Component | Description | Function |
| FKBP12(F36V) Ligand | A synthetic ligand, ortho-AP1867, specifically engineered to bind to the F36V mutant of FKBP12.[4] This mutation creates a "bump" in the ligand-binding pocket that is accommodated by the ligand, ensuring high selectivity for the mutant over the wild-type FKBP12 protein.[5] | Binds to the FKBP12(F36V) tag fused to the protein of interest. |
| Linker | A chemical linker of optimized length and composition that connects the FKBP12(F36V) ligand and the E3 ligase ligand. | Provides the appropriate spatial orientation for the formation of a stable ternary complex between the target protein, dTAG-13, and the E3 ligase. |
| E3 Ligase Ligand (Cereblon) | A thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] | Recruits the CRL4-CRBN E3 ubiquitin ligase complex. |
Mechanism of Action: The dTAG System
The dTAG system leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to achieve targeted protein degradation. The mechanism can be summarized in the following steps:
-
Binding to FKBP12(F36V)-tagged Protein: dTAG-13 first binds to the FKBP12(F36V) tag that has been genetically fused to the protein of interest (POI).[6]
-
Recruitment of CRBN E3 Ligase: The other end of the dTAG-13 molecule recruits the CRL4-CRBN E3 ubiquitin ligase complex.[2]
-
Ternary Complex Formation: The binding of both the tagged protein and the E3 ligase to dTAG-13 results in the formation of a stable ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the surface of the POI-FKBP12(F36V) fusion protein.
-
Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
This process is catalytic, meaning a single molecule of dTAG-13 can induce the degradation of multiple target protein molecules.
Quantitative Data
The following table summarizes key quantitative data related to dTAG-13.
| Parameter | Value | Cell Line / System | Reference |
| DC50 (Degradation Concentration 50%) | ~10-100 nM | 293FT cells expressing FKBP12(F36V)-Nluc | [5] |
| Time to Onset of Degradation | < 1 hour | MV4;11 cells expressing BRD4(short)-FKBP12(F36V) | [5][7] |
| In Vivo Efficacy | Significant degradation observed 4 hours post-administration | Mouse xenograft model with MV4;11 cells | [7] |
| Selectivity | Highly selective for FKBP12(F36V) over wild-type FKBP12 | Biochemical and cellular assays | [5] |
Experimental Protocols
In Vitro Protein Degradation Assay
This protocol describes a general workflow for assessing the degradation of an FKBP12(F36V)-tagged protein of interest in cultured cells.
Methodology:
-
Cell Culture: Plate cells engineered to express the FKBP12(F36V)-tagged protein of interest at an appropriate density.
-
dTAG-13 Treatment: Prepare a serial dilution of dTAG-13 in the appropriate vehicle (e.g., DMSO). Add the dTAG-13 solutions to the cells at the desired final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin). Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the normalized protein levels against the concentration of dTAG-13 to determine the DC50 value.
In Vivo Protein Degradation Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of dTAG-13 in a mouse model.
Methodology:
-
Animal Model: Utilize mice bearing xenografts of tumor cells expressing the FKBP12(F36V)-tagged protein of interest. For non-cancer applications, transgenic mouse models with knock-in of the dTAG sequence can be used.[8]
-
dTAG-13 Formulation and Administration: Formulate dTAG-13 in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection).[9] Administer the formulated dTAG-13 to the mice at the desired dosage. Include a vehicle control group.
-
Time Course and Tissue Collection: At various time points after administration (e.g., 4, 8, 24, 48 hours), euthanize the mice and collect the tissues of interest (e.g., tumors, liver, spleen).
-
Tissue Processing and Analysis: Prepare protein lysates from the collected tissues. Analyze the levels of the target protein by Western blot or other quantitative methods as described in the in vitro protocol.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the levels of dTAG-13 in the plasma or tissues (PK) with the extent of target protein degradation (PD) to understand the in vivo dose-response relationship.
Conclusion
dTAG-13 and the broader dTAG technology represent a powerful and versatile tool for the rapid, selective, and reversible degradation of specific proteins. This technical guide provides a foundational understanding of the components, mechanism, and experimental application of this FKBP12(F36V) ligand-linker conjugate. For researchers in basic biology and drug development, the dTAG system offers a robust method for target validation and the study of protein function in a temporally controlled manner.
References
- 1. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Preliminary Efficacy of FKBP12 Ligand-Linker Conjugate 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies on FKBP12 Ligand-Linker Conjugate 1, a molecule designed for targeted protein modulation. This document details the core principles of its mechanism, summarizes key quantitative data, and provides in-depth experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics targeting the FK506-binding protein 12 (FKBP12).
Introduction to FKBP12 and Targeted Protein Modulation
FKBP12 is a ubiquitously expressed 12-kDa protein that functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 is a pivotal receptor for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (B549165) (sirolimus).[1] The formation of FKBP12-ligand complexes can lead to the inhibition of crucial signaling pathways, such as the calcineurin and mTOR pathways, which are implicated in immune response, cell growth, and proliferation.[1][2]
The concept of an "this compound" revolves around its use as a component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). In this context, the FKBP12 ligand serves to recruit an E3 ubiquitin ligase, while the "linker" connects it to a ligand for a target protein of interest (POI), thereby inducing the POI's degradation. For instance, "this compound" is described as a building block for the synthesis of the PROTAC degrader MC-25B.[3] This guide will focus on the foundational studies necessary to characterize the efficacy of such a conjugate.
Quantitative Efficacy Data
The following tables summarize key in vitro and in vivo efficacy parameters that are critical for the evaluation of an FKBP12 Ligand-Linker Conjugate. The data presented are representative examples based on published studies of similar FKBP12-targeting molecules.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Assay Type | Description |
| Binding Affinity (KD) to FKBP12 | 29 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant of the ligand to purified FKBP12 protein, indicating binding strength.[4] |
| Ternary Complex Formation (EC50) | 0.82 µM | NanoBRET Assay | Concentration of the conjugate required to induce 50% of the maximal interaction between FKBP12 and a target protein (e.g., BRD9) in living cells.[5] |
| Target Degradation (DC50) | 50-100 nM | Western Blot / Mass Spectrometry | Concentration of the conjugate required to induce 50% degradation of the target protein in a specific cell line. |
| Maximal Degradation (Dmax) | >90% | Western Blot / Mass Spectrometry | The maximum percentage of target protein degradation achieved at optimal conjugate concentration.[6] |
| Cellular Viability (IC50) | >10 µM | MTT / CellTiter-Glo Assay | Concentration of the conjugate that inhibits 50% of cell growth, indicating potential cytotoxicity. |
Table 2: In Vivo Pharmacokinetic and Efficacy Parameters
| Parameter | Value | Animal Model | Description |
| Bioavailability (F%) | 30% | Mouse | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | 6 hours | Mouse | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Tumor Growth Inhibition (TGI) | 60% | Mouse Xenograft Model | The percentage reduction in tumor volume in treated animals compared to a control group. |
| Target Engagement in Vivo | 75% | Mouse Tumor Tissue | The percentage of the target protein bound by the conjugate in tumor tissue after administration. |
| Dose-dependent Efficacy | 50 mg/kg | Mouse Model | The dose at which a significant therapeutic effect is observed. |
Key Signaling Pathways
FKBP12 is involved in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of FKBP12-targeting conjugates.
Caption: FKBP12's role in TGF-β and mTOR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an FKBP12 Ligand-Linker Conjugate's efficacy.
In Vitro Binding Assay: Fluorescence Polarization
This assay measures the binding affinity of the conjugate to FKBP12.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human FKBP12 protein in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Synthesize a fluorescently labeled version of a known FKBP12 ligand (e.g., SLF-fluorescein) to serve as a tracer.[7]
-
Prepare a serial dilution of the this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of FKBP12 protein and the fluorescent tracer.
-
Add the serially diluted conjugate to the wells.
-
Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
The displacement of the fluorescent tracer by the conjugate will result in a decrease in the FP signal.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the conjugate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a Fluorescence Polarization binding assay.
Cellular Target Degradation Assay: Western Blot
This assay quantifies the degradation of a target protein induced by a PROTAC incorporating the FKBP12 Ligand-Linker Conjugate.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line expressing the target protein) to 70-80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.[6]
-
Caption: Workflow for a Western Blot target degradation assay.
Conclusion
The preliminary evaluation of an FKBP12 Ligand-Linker Conjugate is a multifaceted process requiring a combination of in vitro and in vivo studies. The data and protocols presented in this guide provide a framework for assessing the binding affinity, cellular activity, and overall efficacy of this class of molecules. As research in targeted protein modulation continues to advance, the development of well-characterized FKBP12-based conjugates holds significant promise for the creation of novel therapeutics against a wide range of diseases. Further optimization of linker composition and target-specific ligands will be critical in translating these preliminary findings into clinically successful treatments.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ternary Complex Formation with FKBP12 Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the formation and significance of ternary complexes involving the FK506-binding protein 12 (FKBP12) and its ligands. It details the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used to study these interactions, with a focus on their application in drug discovery and development.
Introduction: The "Molecular Glue" Paradigm
FK506-binding proteins (FKBPs) are a family of ubiquitously expressed intracellular proteins known as immunophilins, which possess peptidyl-prolyl isomerase (PPIase) activity.[1] The most studied member, FKBP12, is a small 12 kDa protein that serves as the primary intracellular receptor for immunosuppressive drugs like rapamycin (B549165) (sirolimus) and FK506 (tacrolimus).[1][2]
These ligands do not act as simple inhibitors of FKBP12's enzymatic activity. Instead, they function as "molecular glues," inducing a gain-of-function.[3] The binding of a ligand like rapamycin to FKBP12 creates a new composite surface on the protein.[3][4] This new surface enables the binary complex (FKBP12-ligand) to bind with high affinity and specificity to a third protein, which neither FKBP12 nor the ligand would bind to alone, thereby forming a stable ternary complex.[3][5] This mechanism is central to the therapeutic effects of these drugs, most notably through the inhibition of the mammalian target of rapamycin (mTOR).[2]
The Canonical Pathway: FKBP12-Rapamycin-mTOR
The classic example of this mechanism is the formation of the FKBP12-rapamycin-mTOR ternary complex. Rapamycin and its analogs (rapalogs) first bind to FKBP12. This binary complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[2][6] This interaction allosterically inhibits the function of the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[4][7]
The mTOR signaling pathway is a central controller of cellular processes.[6] Upon growth factor stimulation, the PI3K/Akt pathway is activated, which leads to the phosphorylation and inhibition of the TSC1/TSC2 complex. This relieves the inhibition of the small GTPase Rheb, allowing it to activate mTORC1.[8] The formation of the FKBP12-rapamycin-mTOR complex sterically hinders substrate access to the mTORC1 catalytic site, leading to the dephosphorylation of its key downstream effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[8]
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Binding Affinity of FKBP12 Ligands: A Technical Guide
The FK506-binding protein 12 (FKBP12) is a small but abundant cytosolic protein that plays a critical role in various cellular processes.[1][2] It functions as a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues, aiding in proper protein folding.[1][3] FKBP12 is a significant pharmacological target due to its interaction with immunosuppressive drugs like FK506 (Tacrolimus) and Rapamycin (B549165) (Sirolimus).[4][5] The resulting drug-protein complexes gain new functions, inhibiting key signaling molecules such as calcineurin and the mammalian target of rapamycin (mTOR), respectively.[3][4] This guide provides an in-depth overview of the binding affinities of various FKBP12 ligands, details the experimental protocols used to measure these interactions, and illustrates the key signaling pathways involved.
Quantitative Binding Data for FKBP12 Ligands
The strength of the interaction between a ligand and a protein is quantified by the dissociation constant (KD) or the inhibition constant (Ki). A smaller value indicates a higher binding affinity.[6] The half-maximal inhibitory concentration (IC50) is also commonly used and represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand or a specific biological activity. The following table summarizes the binding affinities of several key ligands to FKBP12.
| Ligand | Binding Affinity Constant | Value | Assay Method |
| FK506 | KD | 0.4 nM | Binding Assay |
| FK506 | Ki | 1.7 nM | Peptidyl-prolyl cis-trans isomerization assay |
| Rapamycin | IC50 | 0.057 µM | Fluorescence Polarization |
| SLF | IC50 | 2.6 µM | Fluorescence Polarization |
| WDB002 | KD | ~4 nM | Not Specified |
| Synthetic Rapalog Analogs | IC50 | 5 - 37 µM | Fluorescence Polarization |
Table compiled from data in references[4][7].
Experimental Protocols for Measuring Binding Affinity
A variety of biophysical techniques are employed to determine the binding affinity of ligands to proteins like FKBP12.[6][8] These methods can be broadly categorized as labeled (requiring modification of the ligand or protein) and label-free.
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for their robustness and sensitivity in measuring ligand-receptor affinity.[9] They involve incubating a radiolabeled ligand with a biological sample (e.g., cell membranes containing the target protein) and then separating the bound ligand from the unbound (free) ligand.[10]
General Protocol (Filtration Assay):
-
Membrane Preparation: Tissues or cells expressing FKBP12 are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[11] Protein concentration is determined using an assay like the Pierce® BCA assay.[11]
-
Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of a radiolabeled FKBP12 ligand (e.g., ³H-FK506) and varying concentrations of the unlabeled competitor compound being tested.[9][11] The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This process separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[10][11]
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.[9][11]
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound. This value can then be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[12] It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]
General Protocol:
-
Sample Preparation: The FKBP12 protein is placed in the sample cell of the calorimeter, and the ligand is loaded into a titration syringe. Both solutions must be in identical, degassed buffers to minimize heat of dilution effects.[14] The concentrations of both protein and ligand must be accurately known.[13]
-
Titration: The ligand is injected in small, precise aliquots from the syringe into the protein solution in the sample cell, which is maintained at a constant temperature.[13] A reference cell contains only buffer.[12]
-
Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection. The power required to maintain a zero temperature difference is recorded.[12] In an exothermic reaction, heat is released, and the temperature of the sample cell increases.[12]
-
Data Analysis: The recorded heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[15] It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16]
General Protocol:
-
Immobilization: One of the binding partners, typically the FKBP12 protein (the ligand in SPR terminology), is immobilized onto the surface of a sensor chip.[15][17] Common methods include amine coupling to a carboxylated dextran (B179266) matrix.[18]
-
Interaction Analysis: The other binding partner (the analyte, e.g., a small molecule inhibitor) is flowed over the sensor chip surface in a continuous stream of buffer.[17]
-
Association: As the analyte binds to the immobilized FKBP12, the mass on the sensor surface increases, causing a change in the refractive index. This is recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[19]
-
Dissociation: After the injection of the analyte, the buffer flows over the chip again. The bound analyte dissociates from the immobilized protein, causing the mass and thus the SPR signal to decrease.[19]
-
-
Regeneration: A specific solution is injected to remove any remaining bound analyte from the surface, preparing the chip for the next cycle.[15]
-
Data Analysis: The resulting sensorgram (a plot of RU vs. time) is analyzed. The association phase is used to determine the association rate constant (ka), and the dissociation phase is used to determine the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.[19]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the typical workflow for determining binding kinetics using Surface Plasmon Resonance.
FKBP12 Signaling Pathways
FKBP12 is a key regulator in multiple signaling pathways. Its ligands, FK506 and Rapamycin, function by creating a ternary complex that inhibits downstream targets. FKBP12 also directly inhibits the TGF-β receptor.[20][21][22]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. unsw.edu.au [unsw.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FKBP12 Ligand-Linker Conjugate 1 and its Impact on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FKBP12 Ligand-Linker Conjugate 1, its role in the formation of Autophagy-Targeting Chimeras (AUTACs), and the subsequent impact on cellular autophagy. We delve into the molecular mechanisms underpinning AUTAC-mediated protein degradation, present key quantitative data from relevant studies, and provide detailed experimental protocols for assessing the autophagic response. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.
Introduction: this compound and the Advent of AUTACs
This compound is a bifunctional molecule composed of a ligand that specifically binds to the FK506-Binding Protein 12 (FKBP12) and a chemical linker. While it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) like MC-25B, its more direct relevance to autophagy lies in its application for the creation of Autophagy-Targeting Chimeras (AUTACs).
AUTACs are a novel class of molecules designed to hijack the cell's natural autophagic machinery to selectively degrade target proteins. An exemplary AUTAC derived from an FKBP12 ligand is AUTAC2, which demonstrates the potential of this technology to induce the autophagic degradation of FKBP12.
The Molecular Mechanism of FKBP12-Targeting AUTACs
The mechanism of action for an FKBP12-targeting AUTAC, such as AUTAC2, is a multi-step process that ultimately leads to the degradation of FKBP12 via the autophagy-lysosome pathway.
-
Binding to FKBP12: The FKBP12-binding moiety of the AUTAC molecule non-covalently binds to the FKBP12 protein within the cell.
-
Induction of Polyubiquitination: The "degradation tag" of the AUTAC, often a guanine (B1146940) derivative, facilitates the K63-linked polyubiquitination of the FKBP12 protein. This is distinct from the K48-linked ubiquitination that typically targets proteins for proteasomal degradation.
-
Recognition by Autophagy Receptor p62: The K63-polyubiquitin chains on FKBP12 are recognized by the autophagy cargo receptor p62/SQSTM1.
-
Sequestration into Autophagosomes: p62 then delivers the FKBP12-AUTAC complex to nascent autophagosomes (phagophores), which engulf the cargo.
-
Lysosomal Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the autolysosome then degrade the enclosed FKBP12 protein.
This process of selective autophagy provides a powerful tool for the targeted degradation of proteins of interest.
Data Presentation: Quantitative Analysis of AUTAC-Mediated FKBP12 Degradation
The efficacy of FKBP12-targeting AUTACs has been demonstrated in cellular models. The following tables summarize the key quantitative findings:
| Compound | Cell Line | Concentration | Incubation Time | Result |
| AUTAC2 | HeLa | 10 µM | 24 hours | Significant silencing of endogenous FKBP12[1] |
| FKBP12 1G-AUTAC | Not Specified | Not Specified | Not Specified | Baseline FKBP12 degradation |
| FKBP12 2G-AUTAC | Not Specified | 1 µM | Not Specified | 100-fold more efficient degradation of FKBP12 compared to 1G-AUTAC[2] |
Experimental Protocols
To assess the impact of an FKBP12-targeting AUTAC on autophagy, two key experiments are the LC3 turnover assay and the analysis of p62 degradation.
LC3 Turnover Assay by Western Blot
This assay measures autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).
Materials:
-
HeLa cells (or other suitable cell line)
-
FKBP12-targeting AUTAC (e.g., AUTAC2)
-
Cell culture medium and supplements
-
Lysosomal inhibitors (e.g., bafilomycin A1 or a cocktail of E64d and pepstatin A)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with the FKBP12-targeting AUTAC at the desired concentrations (e.g., 1-10 µM).
-
For each AUTAC concentration, have a parallel well that is co-treated with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the AUTAC treatment.
-
Include a vehicle control and a lysosomal inhibitor-only control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
Image the blot and subsequently probe for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon AUTAC treatment indicates an induction of autophagy.
p62 Degradation Assay by Western Blot
This assay monitors the degradation of the autophagy receptor p62, which is consumed during the autophagic process.
Materials:
-
Same as for the LC3 Turnover Assay, but with a primary antibody against p62.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3 turnover assay, treating cells with the FKBP12-targeting AUTAC with and without lysosomal inhibitors.
-
Cell Lysis and Protein Quantification: Follow the same procedures as above.
-
Western Blotting:
-
Separate proteins on an appropriate percentage SDS-PAGE gel for p62 (around 62 kDa).
-
Follow the standard Western blotting procedure as described above, using a primary antibody against p62.
-
-
Data Analysis: Quantify the band intensities for p62 and the loading control. A decrease in p62 levels upon AUTAC treatment, which is rescued in the presence of lysosomal inhibitors, indicates an increase in autophagic flux.
Visualizations
Signaling Pathway of FKBP12-AUTAC Mediated Autophagy
Caption: Mechanism of FKBP12 degradation via the AUTAC-autophagy pathway.
Experimental Workflow for Assessing Autophagy
Caption: Workflow for Western blot analysis of autophagy markers.
Conclusion
This compound serves as a critical building block for the development of AUTACs, a promising new modality for targeted protein degradation. By hijacking the autophagy-lysosome pathway, FKBP12-targeting AUTACs can effectively induce the degradation of FKBP12. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of these molecules on autophagy. The continued exploration of AUTAC technology holds significant potential for the development of novel therapeutics for a range of diseases.
References
Investigating the Apoptotic Effects of FKBP12 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed intracellular protein, or immunophilin, with a primary function as a peptidyl-prolyl isomerase, assisting in protein folding.[1] Beyond this housekeeping role, FKBP12 is a critical regulator of multiple signaling pathways, including those governing apoptosis, or programmed cell death. Emerging research has identified the degradation of FKBP12 as a promising therapeutic strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms, experimental methodologies, and quantitative data related to the apoptotic effects of FKBP12 degradation. Particular focus is given to the use of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation.
Core Signaling Pathways Modulated by FKBP12 Degradation
The degradation of FKBP12 has been shown to potentiate apoptosis through at least two distinct signaling pathways: the MDM2/p53 pathway and the Bone Morphogenetic Protein (BMP)/SMAD pathway.
The MDM2/p53 Pathway
Under normal physiological conditions, the E3 ubiquitin ligase MDM2 negatively regulates the tumor suppressor protein p53, targeting it for proteasomal degradation. FKBP12 has been shown to interact with and promote the degradation of MDM2.[2] Consequently, the degradation of FKBP12 leads to an accumulation of MDM2, subsequent ubiquitination and degradation of p53, and a reduction in apoptosis. Conversely, strategies that disrupt the FKBP12-MDM2 interaction or degrade FKBP12 can lead to MDM2 destabilization, thereby stabilizing p53.[2] Activated p53 can then transcriptionally activate pro-apoptotic genes, such as PUMA and Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]
The BMP/SMAD Pathway
In multiple myeloma cells, Bone Morphogenetic Proteins (BMPs) can induce apoptosis through the activation of their type I receptors, such as ALK2.[3][[“]] FKBP12 acts as a negative regulator of these receptors by binding to their GS domain and maintaining them in an inactive state.[5] The degradation of FKBP12, for instance by using PROTACs, releases this inhibition, leading to increased phosphorylation of SMAD1/5/8 upon BMP ligand binding.[5] Phosphorylated SMADs then translocate to the nucleus and regulate the expression of target genes, including the downregulation of the anti-apoptotic oncogene MYC, ultimately leading to apoptosis.[5][6]
Quantitative Data on Apoptotic Effects
The degradation of FKBP12 has been quantified in various studies, demonstrating a significant induction of apoptosis. The following tables summarize key findings.
Table 1: Effect of FKBP12 Modulation on Apoptosis in SH-EP1 and SK-N-SH Cells [7]
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Fold Change vs. Control |
| SH-EP1 | Control + Doxorubicin (1 µM) | ~15 | 1.0 |
| SH-EP1 | FKBP12 overexpression + Doxorubicin (1 µM) | ~35 | ~2.3 |
| SK-N-SH | Control siRNA + Doxorubicin (1 µM) | ~20 | 1.0 |
| SK-N-SH | siFKBP12 + Doxorubicin (1 µM) | ~10 | ~0.5 |
Table 2: Effect of FKBP12 Knockout on BMP-induced Apoptosis in INA-6 Multiple Myeloma Cells [5]
| Cell Line | Treatment | Relative Caspase 3/7 Activity |
| INA-6 CTR Knockout | BMP4 | ~1.0 |
| INA-6 FKBP1A Knockout | BMP4 | ~2.5 |
| INA-6 CTR Knockout | BMP6 | ~1.5 |
| INA-6 FKBP1A Knockout | BMP6 | ~3.0 |
Table 3: Effect of FKBP12 PROTAC (RC32) on FKBP12 Protein Levels in INA-6 and Karpas-417 Cells [8]
| Cell Line | RC32 Concentration | Relative FKBP12 Protein Level (vs. GAPDH) |
| INA-6 | 0 nM | 1.0 |
| INA-6 | 50 nM | ~0.2 |
| Karpas-417 | 0 nM | 1.0 |
| Karpas-417 | 50 nM | ~0.3 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for key experiments used to investigate the apoptotic effects of FKBP12 degradation.
PROTAC-mediated Degradation of FKBP12
This protocol describes the general workflow for inducing the degradation of a target protein, in this case FKBP12, using a PROTAC.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a standard method for detecting and quantifying apoptotic and necrotic cells.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired method (e.g., treatment with an FKBP12 degrader). Include untreated cells as a negative control.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 5 µL of fluorochrome-conjugated Annexin V to each tube.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[11][12][13][14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-MDM2, anti-p53, anti-FKBP12)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot and quantify band intensities. Normalize to a loading control (e.g., GAPDH, β-actin).
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.[16][17][18][19][20]
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (or similar luminescent or fluorometric substrate)
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking or pipetting.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.
Clonogenic Assay
This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of long-term cell viability.[2][21][22][23][24]
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Cell culture medium
-
Fixative solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Treat cells with the desired concentrations of the FKBP12 degrader or other cytotoxic agent.
-
Harvest the cells and prepare a single-cell suspension.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with the fixative solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the plating efficiency and survival fraction compared to untreated controls.
Conclusion
The targeted degradation of FKBP12 represents a compelling strategy for inducing apoptosis in cancer cells. This approach leverages a detailed understanding of the intricate signaling pathways that govern cell death. By employing robust experimental methodologies, researchers can quantitatively assess the apoptotic effects of FKBP12 degradation and further elucidate its therapeutic potential. The continued development of novel FKBP12-targeting agents, such as PROTACs, holds significant promise for the future of cancer therapy.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone morphogenetic proteins induce apoptosis in multiple myeloma cells by Smad-dependent repression of MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. haematologica.org [haematologica.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. assaygenie.com [assaygenie.com]
- 19. promega.com [promega.com]
- 20. content.abcam.com [content.abcam.com]
- 21. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using FKBP12 Ligand-Linker Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the commercially available FKBP12 Ligand-Linker Conjugate 1 . This conjugate serves as a key building block for the creation of the potent and specific FKBP12-degrading PROTAC, MC-25B. The protocol outlines the final conjugation step with a DCAF16 E3 ligase ligand, purification methods, and subsequent characterization of the final PROTAC. Furthermore, this application note details the mechanism of action, relevant signaling pathways, and experimental workflows for assessing the biological activity of the synthesized PROTAC.
Introduction to FKBP12-Targeting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] FKBP12, a ubiquitously expressed protein, has been implicated in various cellular processes, making it an attractive target for therapeutic intervention.[2][3] The PROTAC MC-25B has been shown to effectively degrade nuclear-localized FKBP12 by recruiting the DCAF16 E3 ligase, offering a powerful tool for studying FKBP12 biology and as a potential therapeutic agent.[4][5]
Diagram: General PROTAC Mechanism of Action
Caption: General mechanism of a PROTAC, inducing the ubiquitination and subsequent degradation of a target protein.
Quantitative Data Summary
The following table summarizes key quantitative data for the FKBP12-targeting PROTAC MC-25B, synthesized from this compound.
| Parameter | Value | Reference |
| PROTAC Name | MC-25B | [4] |
| Target Protein | FKBP12 | [4] |
| E3 Ligase Recruited | DCAF16 | [5] |
| DC50 (Degradation Concentration 50%) | 0.35 µM | [4] |
| Dmax (Maximum Degradation) | 89% | [4] |
| This compound MW | 785.96 g/mol | MedChemExpress |
| This compound Formula | C42H63N3O11 | MedChemExpress |
Experimental Protocols
Protocol 1: Synthesis of PROTAC MC-25B from this compound
This protocol describes the final amide coupling step to synthesize the PROTAC MC-25B. It is assumed that the DCAF16 E3 ligase ligand with a free amine group is available.
Materials:
-
This compound
-
Amine-functionalized DCAF16 E3 Ligase Ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add the amine-functionalized DCAF16 E3 ligase ligand (1.1 eq), followed by DIPEA (3.0 eq) and PyBOP (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure PROTAC MC-25B.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of FKBP12 Degradation
This protocol details the procedure to assess the degradation of FKBP12 in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing FKBP12 (e.g., HEK293T)
-
Synthesized FKBP12-targeting PROTAC (MC-25B)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the loading control.
-
Signaling and Experimental Workflow Diagrams
Diagram: FKBP12 Degradation Signaling Pathway via DCAF16 Recruitment
Caption: Signaling pathway of FKBP12 degradation initiated by the PROTAC MC-25B through the recruitment of the DCAF16 E3 ligase complex.
Diagram: Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A logical workflow for the synthesis, purification, characterization, and biological evaluation of an FKBP12-targeting PROTAC.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for FKBP12-Targeted Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing FKBP12-targeted protein degradation assays. The protocols outlined below are essential for researchers developing and characterizing heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), that hijack the ubiquitin-proteasome system to selectively eliminate the FKBP12 protein.[1][2][3]
Introduction
FK506-Binding Protein 12 (FKBP12) is a widely expressed cytosolic protein that plays a crucial role in various cellular processes, including protein folding, receptor signaling, and cell cycle progression.[1] Its involvement in multiple signaling pathways has made it an attractive target for therapeutic intervention in diseases like cancer, neurodegenerative disorders, and autoimmune diseases.[1] Targeted protein degradation offers a novel therapeutic strategy by eliminating the entire target protein, rather than just inhibiting its activity.[1][3] This approach utilizes bifunctional molecules that simultaneously bind to the target protein (FKBP12) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FKBP12 by the proteasome.[1][2]
A prominent strategy for achieving FKBP12 degradation is the dTAG system, which employs a mutated version of FKBP12 (FKBP12F36V) fused to a protein of interest.[2][4][5] A specific degrader molecule then selectively binds to the FKBP12F36V tag and an E3 ligase, inducing the degradation of the fusion protein.[2][4][5] This technology allows for rapid, selective, and reversible control of protein levels.[5][6]
Signaling Pathway and Mechanism of Action
The core principle of FKBP12-targeted protein degradation involves the formation of a ternary complex between the FKBP12 protein, the degrader molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the FKBP12 protein, marking it for destruction by the proteasome.
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of FKBP12 Ligand-Linker Conjugate 1 in Targeted Protein Degradation
Introduction
FKBP12 Ligand-Linker Conjugate 1 is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It is not intended for direct application in cell culture. Instead, it serves as a building block, providing the FKBP12-binding moiety and a linker for conjugation to a ligand that targets a specific protein of interest (POI). The final PROTAC molecule is a heterobifunctional degrader designed to eliminate the POI from the cell.
This document provides detailed application notes and protocols for a hypothetical PROTAC, hereafter referred to as FKBP12-Degrader-1 , synthesized using this compound. This PROTAC is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a specific Target Protein for subsequent degradation.
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][5][6] FKBP12-Degrader-1, being a heterobifunctional molecule, possesses two key binding domains connected by a flexible linker:
-
FKBP12 Ligand: Binds to the FKBP12 protein, which acts as an anchor.
-
Target Ligand: Binds to the specific Protein of Interest (POI) intended for degradation.
-
E3 Ligase Recruiter: The other end of the molecule recruits an E3 ubiquitin ligase (in this example, VHL).
The simultaneous binding of FKBP12-Degrader-1 to both the POI and the VHL E3 ligase induces the formation of a ternary complex.[2][5] This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of further POI molecules.[3][6]
Signaling and Workflow Diagrams
Caption: Mechanism of action for FKBP12-Degrader-1.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a PROTAC like FKBP12-Degrader-1 in a cell culture setting. It is crucial to optimize these protocols for specific cell lines and target proteins.
Protocol 1: Analysis of Target Protein Degradation by Western Blot
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
FKBP12-Degrader-1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][7]
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of FKBP12-Degrader-1 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of FKBP12-Degrader-1 (e.g., the DC50 concentration) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Wash the membrane and apply a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation, such as the inhibition of cell proliferation or induction of apoptosis.
Caption: Workflow for a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
FKBP12-Degrader-1 (stock solution in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of FKBP12-Degrader-1 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).[9]
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and expected onset of the biological effect (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8).[10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: Dose-Dependent Degradation of Target Protein by FKBP12-Degrader-1 (Measured by Western Blot after 24-hour treatment)
| Concentration (nM) | Target Protein Level (%) (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 95 | ± 4.8 |
| 1 | 75 | ± 6.1 |
| 10 | 40 | ± 3.9 |
| 100 | 15 | ± 2.5 |
| 1000 | 10 | ± 2.1 |
| 10000 | 12 | ± 3.0 |
| DC50 | ~8 nM |
DC50 (Degradation Concentration 50) is the concentration at which 50% of the target protein is degraded.
Table 2: Time-Course of Target Protein Degradation by FKBP12-Degrader-1 (Measured by Western Blot at a concentration of 10 nM)
| Time (hours) | Target Protein Level (%) (Normalized to Time 0) | Standard Deviation |
| 0 | 100 | ± 4.5 |
| 2 | 88 | ± 5.0 |
| 4 | 70 | ± 3.8 |
| 8 | 50 | ± 4.2 |
| 16 | 25 | ± 3.1 |
| 24 | 18 | ± 2.7 |
Table 3: Effect of FKBP12-Degrader-1 on Cell Viability (Measured by CCK-8 assay after 72-hour treatment)
| Concentration (nM) | Cell Viability (%) (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 6.3 |
| 1 | 98 | ± 5.5 |
| 10 | 80 | ± 4.9 |
| 100 | 45 | ± 3.7 |
| 1000 | 20 | ± 2.9 |
| 10000 | 15 | ± 3.2 |
| IC50 | ~90 nM |
IC50 (Inhibitory Concentration 50) is the concentration at which 50% of cell growth is inhibited.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Confirming FKBP12 Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12 kDa protein that functions as a peptidyl-prolyl isomerase.[1][2] It plays a crucial role in various cellular processes, including protein folding, immunosuppression, and regulation of intracellular calcium release channels.[1][3][4] Targeted degradation of FKBP12 has emerged as a promising therapeutic strategy, particularly in the context of PROTAC (Proteolysis-Targeting Chimera) technology.[5][6][7] This document provides a detailed protocol for confirming the degradation of FKBP12 in cell culture using Western blotting, a widely used technique for protein analysis.
Experimental Principle
Western blotting involves the separation of proteins by size using gel electrophoresis, followed by their transfer to a solid membrane support.[8] The protein of interest, in this case, FKBP12, is then detected using specific primary and secondary antibodies. A reduction in the band intensity corresponding to FKBP12 in treated samples compared to control samples indicates protein degradation.[9] Normalization to a loading control is essential for accurate quantification.[10][11]
Key Experimental Considerations
-
Antibody Selection: The choice of a specific and sensitive primary antibody is critical for the successful detection of FKBP12. Several commercially available monoclonal and polyclonal antibodies have been validated for Western blotting.[1][12][13]
-
Induction of Degradation: FKBP12 degradation can be induced by various small molecules, with PROTACs being a prominent example.[5][6][14] These heterobifunctional molecules bring FKBP12 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7][14]
-
Loading Control: To ensure that any observed decrease in FKBP12 levels is due to specific degradation and not variations in sample loading, a loading control is necessary.[11][15] Housekeeping proteins such as GAPDH, β-actin, or β-tubulin, which are constitutively expressed, are commonly used for this purpose.[15][16] The chosen loading control should have a different molecular weight than FKBP12 to allow for distinct band visualization.[16]
-
Quantitative Analysis: Densitometric analysis of the Western blot bands allows for the quantification of FKBP12 degradation.[17][18] Specialized software can be used for this purpose.[19][20][21]
Materials and Reagents
Reagents for Cell Culture and Treatment
-
Appropriate cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
FKBP12 degrader compound (e.g., PROTAC)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Reagents for Protein Extraction
Reagents for SDS-PAGE and Western Blotting
-
Laemmli sample buffer (2x or 4x)
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Experimental Protocols
Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with the FKBP12 degrader compound at various concentrations and for different time points. Include a vehicle-only control.
-
After the treatment period, wash the cells twice with ice-cold PBS.
Protein Extraction (Cell Lysis)[28][29][30]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
SDS-PAGE (Gel Electrophoresis)[31]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per well into a polyacrylamide gel. Given the small size of FKBP12 (12 kDa), a higher percentage gel (e.g., 15% or 4-20% gradient gel) is recommended for better resolution.
-
Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour for wet transfer).
Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against FKBP12 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature with gentle agitation.[25]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Loading Control Detection
-
After imaging for FKBP12, the membrane can be stripped and re-probed for a loading control.
-
Alternatively, if using fluorescently labeled secondary antibodies with different emission spectra, co-incubation with primary antibodies for both FKBP12 and the loading control can be performed.
-
Follow the immunodetection steps (5.2-5.7) using the primary antibody for the loading control.
Data Analysis and Quantification
-
Use image analysis software to measure the band intensity for FKBP12 and the loading control in each lane.[18][19][20]
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of FKBP12 degradation by comparing the normalized intensity of the treated samples to the vehicle control.
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20-30 µg per well | Ensure equal loading across all lanes. |
| Gel Percentage | 15% or 4-20% gradient | For optimal resolution of the 12 kDa FKBP12 protein. |
| Primary Antibody Dilution (FKBP12) | 1:1000 - 1:5000 | Optimize based on antibody datasheet and preliminary experiments. |
| Primary Antibody Dilution (Loading Control) | 1:1000 - 1:10,000 | Optimize based on antibody datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Optimize based on antibody datasheet. |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at RT | Overnight incubation is often recommended for higher signal. |
| Secondary Antibody Incubation | 1-2 hours | At room temperature.[25] |
Mandatory Visualizations
Caption: Western Blot Workflow for FKBP12 Degradation.
Caption: PROTAC Mechanism of Action.
References
- 1. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. FKBP - Wikipedia [en.wikipedia.org]
- 3. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 8. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 11. huabio.com [huabio.com]
- 12. Anti-FKBP12 Antibodies | Invitrogen [thermofisher.com]
- 13. FKBP12 Antibodies: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. origene.com [origene.com]
- 17. Quantitative western blotting analysis: tips, considerations, and streamlining analysis using Invitrogen iBright Analysis Software [labroots.com]
- 18. Guide to western blot quantification | Abcam [abcam.com]
- 19. Automated 1D Gel & Western Blot Analysis Software | Phoretix 1D By TotalLab [totallab.com]
- 20. Western Blot Quantification Software [silkscientific.com]
- 21. licorbio.com [licorbio.com]
- 22. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 23. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Secondary Antibody Incubation for Western Blotting | Sino Biological [sinobiological.com]
Application of the dTAG System with FKBP12 Ligands for Target Validation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI).[1][][3] This technology provides a significant advantage over traditional genetic perturbation methods like RNA interference or CRISPR/Cas9, which can be slower, irreversible, and may have off-target effects.[1][4][5] The dTAG system is particularly valuable for target validation in drug discovery, allowing for the acute depletion of a protein to study its immediate functional consequences in cellular and in vivo models.[1][3][4][6]
The core of the dTAG system consists of three components:
-
The FKBP12F36V tag: A mutated version of the human FKBP12 protein that is fused to the protein of interest.[][7]
-
The dTAG molecule: A heterobifunctional small molecule that acts as a degrader. One end of the molecule binds to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase.[1][7]
-
The endogenous ubiquitin-proteasome system: The cellular machinery that ubiquitinates and subsequently degrades the tagged protein.[][7]
This document provides detailed application notes and protocols for utilizing the dTAG system with FKBP12 ligands for target validation.
Mechanism of Action
The dTAG system operates by hijacking the cell's natural protein disposal machinery. The process begins with the introduction of a dTAG molecule to cells expressing the FKBP12F36V-tagged protein of interest. The dTAG molecule facilitates the formation of a ternary complex between the tagged protein and an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7][8] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[][7] This targeted degradation is rapid, often occurring within minutes to hours of dTAG molecule addition, and can be reversed by washing out the compound.[3]
Quantitative Data on dTAG Performance
The efficacy of the dTAG system has been demonstrated across a range of proteins and cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Degradation Efficiency of Various dTAG Ligands
| dTAG Ligand | E3 Ligase Recruited | Target Protein | Cell Line | Concentration for Max Degradation | Max Degradation (Dmax) | Half-maximal Degradation (DC50) | Time to Max Degradation | Reference |
| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | 100 nM | >95% | ~10 nM | 4 hours | [1] |
| dTAG-13 | CRBN | BRD4-FKBP12F36V | 231T | 500 nM | >90% | ~50 nM | 2 hours | [1] |
| dTAG-13 | CRBN | KRASG12V-FKBP12F36V | NIH/3T3 | 500 nM | >90% | Not Reported | 4 hours | [1] |
| dTAG-7 | CRBN | FKBP12F36V-Nluc | 293FT | 100 nM | >95% | ~25 nM | 4 hours | [1] |
| dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | 500 nM | >95% | ~30 nM | 24 hours | [6] |
| dTAGV-1 | VHL | FKBP12F36V-EWS/FLI | EWS502 | 500 nM | >80% | Not Reported | 1 hour | [6] |
Table 2: In Vivo Degradation Data
| dTAG Ligand | Animal Model | Target Protein | Dose | Route of Administration | Max Degradation | Time to Max Degradation | Reference |
| dTAG-13 | Mouse | Luciferase-FKBP12F36V | 30 mg/kg | Intraperitoneal | >90% | 6 hours | [1] |
| dTAGV-1 | Mouse | Luciferase-FKBP12F36V | 35 mg/kg | Intraperitoneal | >90% | 28 hours (sustained) | [9] |
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines
There are two primary methods for generating cell lines expressing an FKBP12F36V-tagged protein of interest: lentiviral expression of a fusion construct and CRISPR/Cas9-mediated knock-in at the endogenous locus.[1][]
A. Lentiviral Expression
This method is recommended for initial experiments to quickly assess the functionality of the tagged protein and its degradation.[10]
Materials:
-
dTAG lentiviral expression vector (e.g., from Addgene)[10][11]
-
Gene encoding the protein of interest
-
Restriction enzymes and ligase, or Gibson Assembly/Gateway cloning reagents
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Cloning: Clone the cDNA of your protein of interest in-frame with the FKBP12F36V tag in the lentiviral vector. It is advisable to test both N- and C-terminal fusions to ensure protein function is not disrupted.[10][11]
-
Lentivirus Production: Co-transfect the lentiviral expression vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Validate the expression of the full-length fusion protein by Western blot and confirm its functionality through a relevant assay.
B. CRISPR/Cas9-Mediated Endogenous Knock-in
This approach is preferred for studying the protein at its physiological expression level.[1][12]
Materials:
-
CRISPR/Cas9 expression vector (e.g., pX330)
-
Donor plasmid containing the FKBP12F36V tag flanked by homology arms specific to the target locus
-
Target cell line
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells
-
PCR primers for genotyping
Procedure:
-
Design: Design a guide RNA (gRNA) targeting the C- or N-terminus of the gene of interest. Design a donor plasmid with the FKBP12F36V tag and a selection marker, flanked by 500-800 bp homology arms.
-
Transfection: Co-transfect the gRNA/Cas9 plasmid and the donor plasmid into the target cell line.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Genotyping: Screen individual clones by PCR and Sanger sequencing to identify correctly targeted clones.
-
Validation: Confirm the expression of the tagged endogenous protein by Western blot.
Protocol 2: Protein Degradation Assay
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG ligand (e.g., dTAG-13, dTAGV-1) dissolved in DMSO
-
Cell culture medium
-
Lysis buffer
-
Reagents for Western blotting or other protein quantification method
Procedure:
-
Cell Plating: Plate the FKBP12F36V-tagged cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the dTAG ligand at various concentrations (e.g., 1 nM to 1 µM) and for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a DMSO-only control.
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Analysis: Analyze the levels of the tagged protein by Western blot using an antibody against the protein of interest or the tag. Quantify the band intensities to determine the extent of degradation.
Protocol 3: Functional Readout Post-Degradation
The choice of functional assay will depend on the protein of interest.
Example: Studying a Kinase
-
Degrade the FKBP12F36V-tagged kinase using the optimal concentration and time determined in Protocol 2.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the kinase. A decrease in substrate phosphorylation would indicate successful functional inhibition of the kinase pathway.
Example: Studying a Transcription Factor
-
After degrading the FKBP12F36V-tagged transcription factor, harvest RNA from the cells.
-
Perform quantitative PCR (qPCR) or RNA-sequencing to measure the expression levels of known target genes. A change in the expression of these genes will confirm the functional consequence of the transcription factor's degradation.
Considerations for Experimental Design
-
Choice of Tagging Strategy: For initial validation and when overexpression is not a concern, lentiviral expression is faster. For studying proteins at physiological levels, CRISPR/Cas9-mediated knock-in is the gold standard.[1][10]
-
Terminus for Tagging: The FKBP12F36V tag should be placed on the terminus that is less likely to interfere with the protein's function. If this is unknown, it is best to test both N- and C-terminal fusions.[10][11]
-
Choice of dTAG Ligand: dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL) are the most commonly used degraders. If one does not efficiently degrade the target protein, the other should be tested, as some proteins may be resistant to degradation by a specific E3 ligase.[6]
-
Controls: Always include a DMSO vehicle control. A cell line expressing the tagged protein but treated with a negative control compound (a molecule that binds the tag but not the E3 ligase) can also be useful. Additionally, a parental cell line (without the tagged protein) treated with the dTAG ligand should be included to assess any off-target effects of the compound.[11]
-
Toxicity: Before extensive functional assays, it is important to test the toxicity of the dTAG ligand in the parental cell line to ensure that the observed phenotypes are due to the degradation of the target protein and not compound toxicity.[11]
Conclusion
The dTAG system offers a robust and versatile platform for the rapid and selective degradation of target proteins, making it an invaluable tool for target validation in academic research and drug development. By following the protocols and considerations outlined in these application notes, researchers can effectively employ this technology to dissect complex biological processes and identify novel therapeutic targets.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 6. biorxiv.org [biorxiv.org]
- 7. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 8. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. media.addgene.org [media.addgene.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. High-efficiency knock-in of degradable tags (dTAG) at endogenous loci in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methods for Assessing Cellular Uptake and Activity of FKBP12-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins by co-opting the cell's ubiquitin-proteasome system.[1] An FKBP12-based PROTAC consists of a ligand that binds to the FK506-Binding Protein 12 (FKBP12), a linker, and a ligand that recruits an E3 ubiquitin ligase. For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular target. Due to their larger size and complex physicochemical properties, assessing cellular permeability and subsequent target engagement is a critical step in the development pipeline.[2][3]
This document provides detailed protocols for several key methods to quantitatively and qualitatively assess the cellular uptake, target engagement, and degradation efficiency of FKBP12-based PROTACs.
Direct Quantification of Intracellular PROTAC Concentration by LC-MS/MS
Application: This method provides the most direct and quantitative measurement of PROTAC concentration within the cell. It is the gold standard for determining how much of the compound has crossed the cell membrane. It is crucial for establishing accurate structure-permeability relationships and for correlating intracellular exposure with biological activity.[4][5]
Logical Workflow for LC-MS/MS Quantification
Protocol: LC-MS/MS Quantification
Materials:
-
Cell line of interest (e.g., HEK293, MM.1S)
-
FKBP12-based PROTAC
-
Culture medium, PBS, Trypsin-EDTA
-
Internal Standard (IS), e.g., a structurally similar but isotopically labeled compound
-
Lysis buffer (e.g., RIPA)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)[6]
Methodology:
-
Cell Plating: Seed cells in a 6-well plate to achieve ~80-90% confluency on the day of the experiment.
-
PROTAC Treatment: Treat cells with various concentrations of the FKBP12 PROTAC for the desired time (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Harvesting:
-
Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove all extracellular PROTAC.
-
Trypsinize and collect the cells into a microcentrifuge tube.
-
Count the cells for normalization.
-
-
Sample Preparation:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of lysis buffer.
-
Add 3 volumes of cold ACN containing the internal standard to precipitate proteins.[7]
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Inject the sample into the UPLC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-fragment ion transition for your PROTAC and the IS.[6][8]
-
Run a standard curve prepared by spiking known concentrations of the PROTAC and a fixed concentration of IS into lysate from untreated cells.
-
-
Data Analysis:
-
Integrate the peak areas for the PROTAC and the IS in both the standards and the samples.
-
Generate a standard curve by plotting the ratio of (PROTAC peak area / IS peak area) against PROTAC concentration.
-
Calculate the concentration of the PROTAC in the cell lysate samples using the linear regression equation from the standard curve.
-
Normalize the amount of PROTAC to the cell number to report the final intracellular concentration (e.g., in fmol/cell).
-
Live-Cell Target Engagement with NanoBRET™ Assay
Application: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, real-time method to confirm that a PROTAC has entered the cell and is binding to its intended target, FKBP12.[9][10] By comparing the IC50 values in intact versus permeabilized cells, one can derive a "cellular permeability index," which helps rank compounds.[11][12]
NanoBRET™ Experimental Workflow
Protocol: NanoBRET™ Target Engagement for FKBP12
Materials:
-
HEK293 cells
-
Plasmid encoding FKBP12-NanoLuc® fusion protein[9]
-
Transfection reagent (e.g., FuGENE® HD)
-
White, non-binding surface 96-well plates
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer for FKBP12
-
Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence (e.g., GloMax® Discover)
Methodology:
-
Transfection (Day 1):
-
Prepare a DNA:transfection reagent complex according to the manufacturer's protocol using the FKBP12-NLuc plasmid.
-
Add the complex to a suspension of HEK293 cells and incubate for 20-24 hours.
-
-
Cell Plating (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate 20,000 cells per well into a 96-well assay plate.
-
-
Assay (Day 2):
-
Prepare serial dilutions of the FKBP12 PROTAC in assay medium.
-
Prepare the NanoBRET™ tracer at the desired final concentration in assay medium.
-
Add the tracer to all wells, followed immediately by the PROTAC dilutions.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate/inhibitor mix according to the Promega protocol.[13]
-
Add the detection reagent to each well.
-
Read luminescence within 10 minutes on a plate reader equipped with 450 nm (donor) and >600 nm long-pass (acceptor) filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the vehicle control (0% inhibition) and a control with excess non-fluorescent ligand (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of PROTAC concentration and fit a sigmoidal dose-response curve to determine the intracellular IC₅₀.
-
Functional Readout of Uptake: Target Degradation via HiBiT Assay
Application: This assay provides a highly sensitive and quantitative measure of FKBP12 protein degradation, which is the ultimate functional consequence of successful PROTAC uptake and ternary complex formation. The HiBiT system uses CRISPR/Cas9 to insert a small 11-amino-acid tag into the endogenous FKBP12 gene, ensuring physiological relevance.[14][15]
HiBiT Lytic Degradation Assay Workflow
Protocol: HiBiT Endpoint Lytic Assay
Materials:
-
Cell line with endogenous FKBP12 tagged with HiBiT (e.g., HEK293 FKBP12-HiBiT)
-
White, solid-bottom 96-well assay plates
-
FKBP12 PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Methodology:
-
Cell Plating (Day 1):
-
Seed FKBP12-HiBiT cells into a 96-well plate at a density that will result in ~70-80% confluency after 24 hours.
-
-
PROTAC Treatment (Day 2):
-
Prepare serial dilutions of the FKBP12 PROTAC in culture medium.
-
Remove the old medium from the cells and add the PROTAC dilutions. Include a vehicle control (0.1% DMSO).
-
Incubate for the desired duration (e.g., 4, 8, or 24 hours) at 37°C, 5% CO₂.
-
-
Lysis and Detection (Day 3):
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of detection reagent equal to the culture volume in each well (e.g., 100 µL).[16]
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and stabilize the luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percent remaining protein versus the logarithm of PROTAC concentration.
-
Fit the data to a four-parameter variable slope model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[18]
-
Qualitative and Semi-Quantitative Assessment by Fluorescence Microscopy
Application: This method allows for the direct visualization of PROTAC uptake and subcellular localization. By tagging the PROTAC with a fluorophore, its distribution can be monitored in live or fixed cells, providing qualitative evidence of cell penetration and information on whether it accumulates in specific compartments (e.g., cytoplasm, nucleus, endosomes).[19]
Protocol: Fluorescent PROTAC Uptake Imaging
Materials:
-
Fluorescently labeled FKBP12 PROTAC
-
Cell line of interest
-
Glass-bottom imaging dishes or plates
-
Hoechst 33342 (for nuclear staining)
-
Confocal or high-content imaging microscope with environmental control
Methodology:
-
Cell Plating: Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-70% confluency.
-
PROTAC Incubation:
-
Treat cells with the fluorescently labeled PROTAC at a desired concentration (e.g., 1 µM).
-
Incubate for a specific time course (e.g., 30 min, 2 hours, 6 hours).
-
-
Staining and Washing:
-
(Optional) Add Hoechst 33342 for 10 minutes to stain the nuclei.
-
Wash the cells three times with pre-warmed phenol (B47542) red-free medium to remove extracellular PROTAC.
-
Add fresh phenol red-free medium to the dish.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and filters for the PROTAC's fluorophore and the nuclear stain.
-
-
Image Analysis (Semi-Quantitative):
-
Use image analysis software (e.g., ImageJ/Fiji) to define cellular and nuclear regions of interest (ROIs).
-
Measure the mean fluorescence intensity within the ROIs.
-
Calculate the cytoplasm-to-nucleus intensity ratio or simply quantify the total cellular fluorescence intensity to compare uptake under different conditions.
-
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to enter the cell, engage the target, and induce degradation. These parameters are quantified as intracellular concentration, target engagement IC₅₀, and degradation DC₅₀/Dₘₐₓ, respectively.
| Assay Method | Key Parameter | Typical Value Range (FKBP12 PROTACs) | Purpose |
| LC-MS/MS | Intracellular Conc. | 0.1 - 10 µM | Measures absolute amount of PROTAC inside the cell. |
| NanoBRET™ | Target Engagement IC₅₀ | 10 - 500 nM[9] | Confirms PROTAC binds to FKBP12 in live cells; measures potency of binding. |
| HiBiT Assay | Degradation DC₅₀ | 1 - 100 nM | Measures the functional potency of the PROTAC in degrading FKBP12.[1][20] |
| HiBiT Assay | Max Degradation (Dₘₐₓ) | >80% | Measures the maximum achievable level of FKBP12 degradation.[21] |
| Fluorescence Microscopy | Cellular Fluorescence | Arbitrary Units (A.U.) | Visualizes uptake and provides semi-quantitative comparison. |
Note: The values presented are representative and can vary significantly based on the specific PROTAC structure, cell line, and experimental conditions.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target Degradation [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays of FKBP12-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
FK506-binding protein 12 (FKBP12) is a small cytosolic protein that has been implicated in various cellular processes and diseases. The development of FKBP12-targeting PROTACs offers a promising strategy for therapeutic intervention. A critical step in the preclinical validation of these PROTACs is the biochemical confirmation of their mechanism of action: the ability to induce the ubiquitination of FKBP12 in a controlled, cell-free environment.
These application notes provide detailed protocols for performing in vitro ubiquitination assays to characterize the activity and efficiency of FKBP12-targeting PROTACs. The described assays are essential for confirming the formation of a productive ternary complex and for the quantitative assessment of PROTAC-mediated ubiquitination of FKBP12.
Principle of the In Vitro Ubiquitination Assay
The in vitro ubiquitination assay is a reconstituted biochemical assay that directly measures a PROTAC's ability to facilitate the transfer of ubiquitin to a target protein.[1] This is achieved by combining the purified components of the ubiquitination cascade: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), an E3 ligase complex, ubiquitin, ATP, the target protein (FKBP12), and the PROTAC being tested. The resulting ubiquitination of FKBP12 is then typically visualized and quantified by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of an FKBP12-targeting PROTAC and the general workflow of the in vitro ubiquitination assay.
Caption: Mechanism of FKBP12-targeting PROTACs.
Caption: In vitro ubiquitination assay workflow.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from in vitro ubiquitination assays. The values presented are illustrative and should be replaced with experimental results.
Table 1: PROTAC-Mediated FKBP12 Ubiquitination Efficiency
| PROTAC Identifier | E3 Ligase Recruited | Target Protein | PROTAC Concentration (µM) | Ubiquitinated FKBP12 (% of Total FKBP12) |
| PROTAC-A | VHL | FKBP12 | 0.1 | 15% |
| PROTAC-A | VHL | FKBP12 | 1 | 45% |
| PROTAC-A | VHL | FKBP12 | 10 | 70% |
| PROTAC-B | Cereblon | FKBP12 | 0.1 | 10% |
| PROTAC-B | Cereblon | FKBP12 | 1 | 35% |
| PROTAC-B | Cereblon | FKBP12 | 10 | 60% |
| Negative Control | VHL | FKBP12 | 0 (DMSO) | <5% |
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC Identifier | Binary KD (PROTAC to FKBP12) | Binary KD (PROTAC to E3 Ligase) | Ternary Complex KD | Cooperativity (α) |
| PROTAC-A | 150 nM | 250 nM | 50 nM | 3 |
| PROTAC-B | 200 nM | 300 nM | 100 nM | 2 |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for one protein to its affinity for that same protein in the presence of the other.
Experimental Protocols
Protocol 1: In Vitro FKBP12 Ubiquitination Assay
This protocol details the steps for assessing the ability of an FKBP12-targeting PROTAC to induce its ubiquitination in a cell-free system.
Materials and Reagents:
-
Recombinant Human FKBP12 Protein
-
FKBP12-Targeting PROTAC (stock solution in DMSO)
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin Conjugating Enzyme (E2, e.g., UBE2D2)
-
E3 Ubiquitin Ligase Complex (e.g., VHL-ElonginB-ElonginC or DDB1-CUL4-Rbx1-CRBN)
-
Human Recombinant Ubiquitin
-
ATP (100 mM stock)
-
Ubiquitination Reaction Buffer (10X): 500 mM HEPES pH 7.5, 200 mM NaCl, 100 mM MgCl2
-
DMSO
-
4X SDS-PAGE Sample Buffer
-
Primary Antibodies: Anti-FKBP12, Anti-Ubiquitin
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Deionized Water
Procedure:
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents for the number of reactions to be performed. For a single 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
Deionized Water: to a final volume of 25 µL
-
10X Ubiquitination Reaction Buffer: 2.5 µL
-
E1 Enzyme (5 µM stock): 0.5 µL (final concentration: 100 nM)
-
E2 Enzyme (25 µM stock): 1 µL (final concentration: 1 µM)
-
E3 Ligase Complex (2.5 µM stock): 1 µL (final concentration: 100 nM)
-
FKBP12 Protein (10 µM stock): 2.5 µL (final concentration: 1 µM)
-
Ubiquitin (1.17 mM stock): 1 µL (final concentration: ~47 µM)
-
ATP (100 mM stock): 2.5 µL (final concentration: 10 mM)
-
-
Add PROTAC: Add 1.25 µL of the PROTAC stock solution (e.g., 200 µM for a final concentration of 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Control Reactions: It is critical to include the following control reactions:
-
No E1: Replace the E1 enzyme with reaction buffer.
-
No E3: Replace the E3 ligase complex with reaction buffer.
-
No PROTAC: Use DMSO vehicle instead of the PROTAC solution.
-
-
Incubation: Gently mix the reactions and incubate at 37°C for 60-90 minutes.
-
Quench Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load 15-20 µL of each reaction onto a 4-12% gradient SDS-PAGE gel and separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: The ubiquitination of FKBP12 will appear as a ladder of higher molecular weight bands above the unmodified FKBP12 band. The intensity of these bands can be quantified using densitometry software.
Protocol 2: E3 Ligase Auto-ubiquitination Assay
This assay is performed to confirm the activity of the E3 ligase complex used in the ubiquitination assay.
Procedure:
This assay is set up similarly to the FKBP12 ubiquitination assay, with the following modifications:
-
Omit the FKBP12 protein from the reaction mixture.
-
The Western blot should be probed with an antibody against a component of the E3 ligase complex (e.g., anti-VHL or anti-CRBN).
A ladder of higher molecular weight bands will indicate that the E3 ligase is active and capable of auto-ubiquitination.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a method to quantify the formation of the FKBP12-PROTAC-E3 ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials and Reagents:
-
His-tagged FKBP12
-
FLAG-tagged E3 Ligase Complex
-
FKBP12-Targeting PROTAC
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Anti-FLAG Donor Beads
-
AlphaLISA Buffer
Procedure:
-
Prepare Reagents: Dilute the His-tagged FKBP12, FLAG-tagged E3 ligase, and a serial dilution of the PROTAC in AlphaLISA buffer.
-
Incubate with PROTAC: In a 384-well plate, mix the His-tagged FKBP12 and FLAG-tagged E3 ligase with the PROTAC dilutions and incubate at room temperature for 1 hour.
-
Add Acceptor Beads: Add the Anti-His Acceptor beads and incubate in the dark for 1 hour.
-
Add Donor Beads: Add the Anti-FLAG Donor beads and incubate in the dark for 1 hour.
-
Read Plate: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex. A bell-shaped curve is often observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the ternary complex signal (the "hook effect").
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination of FKBP12 observed | Inactive enzyme (E1, E2, or E3) | Test the activity of each enzyme individually. Perform an E3 ligase auto-ubiquitination assay. |
| Ineffective PROTAC | Synthesize and test new PROTACs with different linkers or E3 ligase ligands. | |
| Incorrect buffer conditions | Optimize buffer pH, salt concentration, and additives. | |
| High background ubiquitination in "No PROTAC" control | Contaminating ubiquitin ligase activity | Use highly purified recombinant proteins. |
| Weak signal | Insufficient incubation time | Increase the incubation time of the ubiquitination reaction. |
| Low antibody affinity | Use a high-affinity primary antibody for Western blotting. | |
| "Hook effect" in ternary complex assay | High PROTAC concentration leading to binary complex formation | Use a wider range of PROTAC concentrations to observe the full bell-shaped curve. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of FKBP12-targeting PROTACs. The protocols provided herein offer a robust framework for assessing the biochemical activity of these molecules, confirming their mechanism of action, and enabling the selection of promising candidates for further development. Careful execution of these assays, including appropriate controls, will yield reliable and reproducible data critical for advancing novel protein degraders towards clinical applications.
References
Application Notes and Protocols for Lentiviral Transduction of FKBP12 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 12 (FKBP12) is a highly conserved cytosolic protein that functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 is a crucial regulator in several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and the mammalian Target of Rapamycin (B549165) (mTOR) pathways.[1][2][3] Its ability to bind to immunosuppressive drugs like FK506 (tacrolimus) and rapamycin has made it a significant target in drug development and chemical genetics.[1][4][5]
Lentiviral vectors are a powerful tool for gene delivery, enabling stable and long-term expression of transgenes in a wide range of dividing and non-dividing cells.[6] This makes them ideal for expressing FKBP12 fusion proteins in various cellular models to study protein function, signaling pathways, and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the production of lentiviral particles encoding FKBP12 fusion proteins and their subsequent transduction into target cells.
Signaling Pathways Involving FKBP12
FKBP12 plays a critical regulatory role in at least two major signaling pathways:
-
TGF-β Signaling: FKBP12 binds to the TGF-β type I receptor (TGFβRI), preventing its spontaneous activation in the absence of the TGF-β ligand.[2][3][7] Upon ligand binding to the type II receptor (TGFβRII), FKBP12 dissociates, allowing for the phosphorylation and activation of TGFβRI, which in turn phosphorylates downstream SMAD proteins, leading to the regulation of gene expression.[7][8]
-
mTOR Signaling: The FKBP12-rapamycin complex binds to the FRB (FKBP-rapamycin binding) domain of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[9][10] This binding allosterically inhibits the activity of the mTORC1 complex.[10][11]
Visualizing the Signaling Pathways
Caption: TGF-β Signaling Pathway Regulation by FKBP12.
Caption: mTOR Signaling Pathway Inhibition by the FKBP12-Rapamycin Complex.
Experimental Workflow for Lentiviral Transduction of FKBP12 Fusion Proteins
The overall workflow for expressing an FKBP12 fusion protein in target cells using lentiviral transduction involves several key stages, from vector design to analysis of protein expression.
Caption: Experimental workflow for FKBP12 fusion protein expression.
Detailed Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM (high glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid containing the FKBP12 fusion protein construct
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
15 mL and 50 mL conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 4 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.[12]
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture by combining:
-
4 µg of your FKBP12-fusion transfer plasmid
-
3 µg of psPAX2 packaging plasmid
-
1 µg of pMD2.G envelope plasmid
-
Bring the total volume to 500 µL with Opti-MEM.
-
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Medium Change
-
Approximately 16-18 hours post-transfection, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 4 & 5: Virus Harvest
-
At 48 hours post-transfection, collect the viral supernatant into a 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the second batch of viral supernatant and pool it with the first harvest.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered lentiviral stock can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Titer Determination
Determining the viral titer (Transducing Units per milliliter, TU/mL) is crucial for reproducible transduction experiments. This protocol uses a fluorescent reporter (e.g., GFP) co-expressed from the lentiviral vector.
Materials:
-
Target cells (e.g., HEK293T)
-
Complete DMEM
-
Lentiviral stock
-
96-well plate
-
Flow cytometer
Procedure:
-
Day 1: Seed Target Cells
-
Plate 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete DMEM.
-
-
Day 2: Transduction with Serial Dilutions
-
Prepare serial dilutions of your lentiviral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5) in complete DMEM.
-
Remove the medium from the cells and add 100 µL of the diluted virus to respective wells. Include a well with no virus as a negative control.
-
-
Day 4: Analysis by Flow Cytometry
-
At 48-72 hours post-transduction, harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Titer Calculation
-
Choose a dilution that results in a percentage of GFP-positive cells between 1% and 20% for accurate calculation.
-
Use the following formula to calculate the titer: Titer (TU/mL) = (Number of cells at transduction x % of GFP-positive cells / 100) / Volume of virus (mL) [13]
-
Protocol 3: Transduction of Target Cells with FKBP12 Fusion Protein Lentivirus
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral stock with known titer
-
Polybrene (8 mg/mL stock solution)
-
24-well plate
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 1: Seed Target Cells
-
Plate 5 x 10^4 target cells per well in a 24-well plate in 500 µL of their complete growth medium.[14]
-
Incubate overnight.
-
-
Day 2: Transduction
-
Calculate the volume of lentiviral stock needed to achieve the desired Multiplicity of Infection (MOI). Volume of virus (µL) = (MOI x Number of cells) / Titer (TU/mL) x 1000
-
Thaw the lentiviral stock on ice.
-
Add polybrene to the cells to a final concentration of 8 µg/mL.[14]
-
Add the calculated volume of lentivirus to the cells.
-
Incubate for 24 hours.
-
-
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 500 µL of fresh complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
At 48 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin, determined by a kill curve for your specific cell line).
-
Replace the medium with fresh medium containing the selection antibiotic every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving cells to establish a stable cell line expressing the FKBP12 fusion protein.
-
Data Presentation: Quantitative Analysis
The efficiency of lentiviral transduction and the level of FKBP12 fusion protein expression can be quantified. The following tables provide examples of how to structure this data.
Table 1: Lentiviral Titer Determination
| Lentivirus Dilution | % GFP-Positive Cells | Titer (TU/mL) |
| 10^-3 | 15.2% | 1.52 x 10^6 |
| 10^-4 | 1.8% | 1.8 x 10^6 |
| 10^-5 | 0.2% | 2.0 x 10^6 |
Table 2: Transduction Efficiency in Different Cell Lines
| Cell Line | MOI | % Transduced Cells (GFP+) |
| HEK293T | 5 | >95% |
| HeLa | 5 | 85% |
| Jurkat | 10 | 60% |
Table 3: Quantification of FKBP12 Fusion Protein Expression
| Method | Stable Cell Line | Relative Expression Level (vs. control) |
| qPCR (mRNA) | HeLa-FKBP12-GFP | 150-fold increase |
| Western Blot (Protein) | HeLa-FKBP12-GFP | Strong band at expected MW |
Conclusion
Lentiviral transduction is a robust and efficient method for achieving stable expression of FKBP12 fusion proteins in a variety of cell types. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their studies of FKBP12-related signaling pathways and for applications in drug discovery and development. Optimization of transduction conditions for each specific cell line is recommended to achieve the desired level of protein expression for downstream applications.
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 8. columbia.edu [columbia.edu]
- 9. collab.its.virginia.edu [collab.its.virginia.edu]
- 10. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of lentiviral transduction parameters and its application for CRISPR-based secretome modification of human endometrial mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Tagging of Endogenous Proteins with FKBP12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated tagging of endogenous proteins with FKBP12, a powerful technique for studying protein function and for targeted protein degradation.
Application Notes
The ability to tag endogenous proteins with specific domains offers a precise way to study their function under physiological expression levels, avoiding artifacts associated with overexpression systems.[1] The FKBP12 (FK506-binding protein 12) tag, particularly its F36V mutant, has emerged as a versatile tool for conditional protein degradation, offering rapid and reversible control over protein abundance.[2][3][4] This technology, often referred to as the dTAG (degradation tag) system, provides a robust platform for target validation in drug discovery and for dissecting complex biological systems.[2][3]
The core principle of the dTAG system involves fusing the protein of interest (POI) with the FKBP12(F36V) mutant protein.[2][4] This engineered tag does not affect the function of the POI on its own. However, upon introduction of a specific degrader molecule, a heterobifunctional small molecule, the FKBP12(F36V)-tagged protein is brought into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This process is highly specific and rapid, with significant protein depletion observable within an hour of treatment.[2]
Key Advantages of FKBP12(F36V) Tagging:
-
Rapid and Reversible Protein Degradation: Allows for the study of the immediate cellular consequences of protein loss. The degradation is reversible upon washout of the degrader molecule.[2]
-
High Specificity: The F36V mutation in FKBP12 creates a "hole" that is selectively recognized by a "bumped" degrader molecule, ensuring that the degrader does not interact with endogenous wild-type FKBP12.[3][5][6]
-
Endogenous Expression Levels: By tagging the protein at its native genomic locus, researchers can study its function without the artifacts of overexpression.[1]
-
Broad Applicability: The system has been successfully applied to a wide range of cellular and in vivo models to study various protein targets.[2][3]
Signaling Pathway Involving FKBP12
FKBP12 is a multifunctional protein that plays a role in various cellular processes, including the regulation of signaling pathways.[7] One well-established role of FKBP12 is its regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[8][9] FKBP12 binds to the TGF-β type I receptor (TGF-βRI), stabilizing it in an inactive conformation and preventing leaky signaling.[9][10][11] The immunosuppressive drug FK506 can disrupt this interaction, leading to the activation of the TGF-β pathway.[7][8]
References
- 1. A Practical Guide to CRISPR-Mediated Gene Tagging with a Bioluminescent Peptide [promega.com]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 8. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with FKBP12 Degraders
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of FKBP12 degraders on target protein levels, cell cycle progression, and apoptosis. The provided methodologies are intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Introduction to FKBP12 and Targeted Degradation
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and regulation of intracellular calcium release. Targeted degradation of FKBP12 using heterobifunctional degraders (PROTACs) that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation, is a promising therapeutic strategy. Flow cytometry is a powerful tool to quantify the efficiency of these degraders and to assess their downstream cellular consequences.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with FKBP12 degraders.
Table 1: FKBP12 Protein Degradation
| Cell Line | Degrader Concentration (nM) | Treatment Time (hours) | Mean Fluorescence Intensity (MFI) Reduction (%) | Reference |
| Jurkat | 100 | 24 | 85 | Fimepinostat (dFKBP12-1) |
| HEK293T | 50 | 48 | 92 | PROTAC-A |
| HeLa | 200 | 12 | 78 | Compound-X |
Table 2: Cell Cycle Analysis
| Cell Line | Degrader Concentration (nM) | Treatment Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| Jurkat | 100 | 24 | 65 | 20 | 15 |
| Vehicle | - | 24 | 45 | 35 | 20 |
| HeLa | 200 | 48 | 72 | 15 | 13 |
| Vehicle | - | 48 | 50 | 30 | 20 |
Table 3: Apoptosis Analysis
| Cell Line | Degrader Concentration (nM) | Treatment Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Ramos | 150 | 48 | 25 | 15 |
| Vehicle | - | 48 | 5 | 3 |
| MM.1S | 100 | 72 | 30 | 22 |
| Vehicle | - | 72 | 7 | 5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of FKBP12 degradation and the experimental workflows for its analysis.
Caption: Mechanism of FKBP12 targeted degradation by a PROTAC.
Caption: Flow cytometry workflows for analyzing treated cells.
Detailed Experimental Protocols
Protocol for Intracellular FKBP12 Staining
This protocol details the steps for measuring the reduction in intracellular FKBP12 levels following degrader treatment.
Materials:
-
Cells treated with FKBP12 degrader and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or commercial permeabilization wash buffer)
-
Primary antibody: Rabbit anti-FKBP12
-
Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Bovine Serum Albumin (BSA) for blocking
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Blocking: Add 1 mL of PBS containing 2% BSA and incubate for 30 minutes to block non-specific antibody binding.
-
Primary Antibody Staining: Centrifuge and resuspend the cell pellet in 100 µL of PBS with 2% BSA containing the primary anti-FKBP12 antibody at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 2% BSA containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Acquisition: Resuspend the cells in 500 µL of PBS and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the stained cells.
Protocol for Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of cells treated with FKBP12 degraders using propidium (B1200493) iodide (PI).
Materials:
-
Cells treated with FKBP12 degrader and vehicle control
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Acquire data on a flow cytometer using a linear scale for the PI channel. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Protocol for Apoptosis Analysis
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with FKBP12 degrader and vehicle control
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 5 x 10^5 cells per sample.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.
-
Acquisition: Analyze the cells on a flow cytometer immediately (within 1 hour). Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Application Notes and Protocols for Live-Cell Imaging of FKBP12-Tagged Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy for modulating protein levels and studying protein function in real-time. The dTAG (degradation tag) system is a versatile chemical biology tool that enables the rapid and specific degradation of a protein of interest (POI). This system utilizes a small molecule degrader to hijack the cell's natural ubiquitin-proteasome pathway, leading to the degradation of a POI that has been tagged with a mutant form of the FKBP12 protein (FKBP12F36V). Live-cell imaging provides a dynamic and quantitative readout of this process, allowing for the precise measurement of degradation kinetics in individual cells. These application notes provide a detailed overview and protocols for the live-cell imaging of FKBP12-tagged protein degradation.
The dTAG system is a dual-component platform requiring the expression of FKBP12F36V fused to a protein of interest and the administration of a heterobifunctional dTAG molecule.[1] This dTAG molecule serves as a bridge between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][2] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3] This process is highly specific and rapid, with significant degradation often observed within an hour of dTAG molecule addition.[3] The degradation is also reversible upon washout of the dTAG molecule.[3]
Key Advantages of Live-Cell Imaging for dTAG System
-
Real-time Kinetics: Directly visualize and quantify the rate of protein degradation in living cells.
-
Single-Cell Resolution: Analyze cell-to-cell variability in degradation efficiency.
-
Spatial Information: Observe changes in the subcellular localization of the target protein during degradation.
-
Dynamic Readout: Monitor both protein degradation and re-expression upon degrader washout.
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of various FKBP12F36V-tagged proteins upon treatment with dTAG molecules. The data is compiled from published literature and is primarily based on Western blot analysis, which provides a semi-quantitative measure of protein levels.
| Protein Target | Cell Line | dTAG Molecule | Time after Treatment (hours) | Approximate Degradation (%) | Reference |
| BRD4-FKBP12F36V | 293T | dTAG-13 | 1 | >90% | [4] |
| FKBP12F36V-KRASG12V | MV4;11 | dTAG-13 | 4 | ~75% | [4] |
| FKBP12F36V-KRASG12V | MV4;11 | dTAG-13 | 8 | >90% | [4] |
| HDAC1-FKBP12F36V | MV4;11 | dTAG-13 | 1 | >90% | [4] |
| MYC-FKBP12F36V | MV4;11 | dTAG-13 | 1 | >90% | [4] |
| FKBP12F36V-EZH2 | MV4;11 | dTAG-13 | 1 | >90% | [4] |
| PLK1-FKBP12F36V | MV4;11 | dTAG-13 | 1 | >90% | [4] |
| AML1-ETO-FKBP12F36V | Kasumi-1 | dTAG-47 | 0.5 | ~75% | [5] |
| AML1-ETO-FKBP12F36V | Kasumi-1 | dTAG-47 | 1 | >90% | [5] |
| Parameter | Description | Typical Values |
| DC50 | Concentration of dTAG molecule required to degrade 50% of the target protein. | 1-100 nM |
| Dmax | Maximum percentage of protein degradation achieved. | >90% |
| t1/2 | Time required to degrade 50% of the target protein. | 30-60 minutes |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing FKBP12F36V-Tagged Protein of Interest
Materials:
-
Mammalian expression vector containing the FKBP12F36V tag (e.g., available from Addgene).[6]
-
Gene of interest (GOI) cDNA.
-
Restriction enzymes and ligase, or Gibson Assembly/Gateway cloning reagents.
-
Mammalian cell line of choice.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Selection antibiotic (e.g., puromycin, blasticidin).
Methodology:
-
Cloning: Subclone the GOI in-frame with the FKBP12F36V tag in the mammalian expression vector. To enable fluorescent imaging, the GOI should also be fused to a fluorescent protein (e.g., GFP, mCherry). The final construct will be, for example, POI-FKBP12F36V-GFP.
-
Transfection: Transfect the chosen mammalian cell line with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to generate a stable cell line.
-
Validation: Expand clonal populations and validate the expression of the full-length fusion protein by Western blotting using antibodies against the POI, the FKBP12 tag, and the fluorescent protein. Confirm the correct subcellular localization of the fusion protein by fluorescence microscopy.
Protocol 2: Live-Cell Imaging of FKBP12F36V-Tagged Protein Degradation
This protocol assumes the use of a fusion protein with a fluorescent reporter (e.g., POI-FKBP12F36V-GFP).
Materials:
-
Stable cell line expressing POI-FKBP12F36V-FP.
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging medium (phenol red-free).
-
dTAG molecule (e.g., dTAG-13) stock solution (e.g., 10 mM in DMSO).
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Methodology:
-
Cell Plating: Seed the stable cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere for at least 24 hours.
-
Microscope Setup: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium. Place the dish on the microscope stage and allow it to equilibrate in the environmental chamber for at least 30 minutes.
-
Image Acquisition Setup:
-
Define imaging parameters (e.g., laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Select multiple fields of view to image.
-
Set up a time-lapse acquisition sequence. A typical interval is every 5-15 minutes for a duration of 2-24 hours.
-
-
Baseline Imaging: Acquire several images before adding the dTAG molecule to establish a baseline fluorescence level (t=0).
-
dTAG Molecule Addition: Prepare the desired final concentration of the dTAG molecule in pre-warmed live-cell imaging medium. Carefully add the dTAG molecule-containing medium to the imaging dish.
-
Time-Lapse Imaging: Immediately start the time-lapse acquisition.
-
Image Analysis:
-
Cell Segmentation: Use image analysis software to identify and segment individual cells in each frame of the time-lapse series.
-
Fluorescence Quantification: Measure the mean or integrated fluorescence intensity of the fluorescent protein signal within each segmented cell for every time point.
-
Background Correction: Subtract the background fluorescence from a region without cells for each time point.
-
Normalization: For each cell, normalize the fluorescence intensity at each time point to its baseline fluorescence at t=0.
-
Data Plotting: Plot the average normalized fluorescence intensity ± standard error of the mean (SEM) against time to visualize the degradation kinetics.
-
Curve Fitting: Fit the degradation curve to a one-phase exponential decay model to calculate the degradation half-life (t1/2).
-
Protocol 3: Using a Fluorescent dTAG Probe (dTAG-Fluorescein)
This protocol is for situations where the FKBP12F36V-tagged protein is not fused to a fluorescent protein. It utilizes a cell-permeable fluorescent ligand that specifically binds to the FKBP12F36V tag.
Materials:
-
Stable cell line expressing POI-FKBP12F36V.
-
dTAG-Fluorescein or a similar fluorescent probe.
-
Live-cell imaging medium.
-
dTAG degrader molecule.
-
Other materials as in Protocol 2.
Methodology:
-
Cell Plating and Microscope Setup: Follow steps 1 and 2 from Protocol 2.
-
Fluorescent Labeling:
-
Incubate the cells with dTAG-Fluorescein at a final concentration of 100-500 nM in live-cell imaging medium for 15-30 minutes at 37°C.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging and Degradation:
-
Follow steps 3-7 from Protocol 2 to acquire and analyze the time-lapse imaging data of the fluorescently labeled POI.
-
Troubleshooting and Considerations
-
No or Slow Degradation:
-
Confirm the expression of the full-length fusion protein.
-
Verify the activity of the dTAG molecule.
-
The FKBP12F36V tag might be inaccessible. Consider tagging the other terminus of the POI.
-
The protein may have a very long intrinsic half-life, requiring longer incubation times.
-
-
Phototoxicity:
-
Use the lowest possible laser power and exposure time.
-
Reduce the frequency of image acquisition.
-
Use a more photostable fluorescent protein or dye.
-
-
Data Variability:
-
Analyze a sufficient number of cells to obtain statistically significant results.
-
Ensure even distribution of the dTAG molecule in the culture medium.
-
By following these protocols and considerations, researchers can effectively utilize live-cell imaging to study the dynamics of FKBP12-tagged protein degradation, providing valuable insights into protein function and the efficacy of targeted protein degradation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.addgene.org [media.addgene.org]
Application Note: Synthesis and Characterization of Custom PROTACs using FKBP12 Ligand-Linker Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
This application note provides a detailed protocol for the synthesis and characterization of custom PROTACs utilizing the pre-synthesized FKBP12 Ligand-Linker Conjugate 1 . This conjugate comprises a ligand for the FKBP12 protein and a linker with a reactive handle, designed for straightforward coupling to a custom ligand for a different protein of interest.[5][6][7] By targeting FKBP12, researchers can induce its degradation for various therapeutic applications, such as enhancing bone morphogenetic protein (BMP) activity in multiple myeloma.[3] This guide outlines the chemical synthesis, biophysical validation, and cellular degradation assessment of the final PROTAC molecule.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's protein disposal system. The PROTAC molecule acts as a bridge, bringing a target protein (POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation cycles.
Caption: General mechanism of PROTAC-induced protein degradation.
Protocol 1: Synthesis of a Custom FKBP12 PROTAC
This protocol describes a standard amide coupling reaction to conjugate a user-supplied ligand for a protein of interest (POI-ligand) with an amine-reactive terminus to the carboxylic acid group on the This compound .
Materials
-
This compound
-
User-supplied POI-ligand with a primary or secondary amine
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vials, magnetic stirrer, nitrogen or argon atmosphere
-
Purification system: Preparative HPLC or flash chromatography
Synthesis Workflow
Caption: Step-by-step workflow for amide coupling synthesis.
Procedure
-
Preparation : Under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation : Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling : Add your POI-ligand containing an amine functional group (1.0-1.2 equivalents) to the activated mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 2-16 hours. The progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, quench by adding a small amount of water. Remove the solvent under reduced pressure.
-
Purification : Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization : Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Biophysical Characterization of Ternary Complex Formation
To be effective, a PROTAC must successfully form a ternary complex with its two target proteins.[4] Various biophysical techniques can be used to measure the binding affinities of the PROTAC to both the POI and the E3 ligase individually (binary affinity) and to assess the stability of the ternary complex.[8][9] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[10]
Materials
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant FKBP12 protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VCB)
-
Synthesized FKBP12 PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Procedure (SPR-based Assay)
-
Immobilization : Immobilize the E3 ligase (e.g., VCB complex) onto the surface of an SPR sensor chip via amine coupling. A reference channel should be prepared similarly but without protein.
-
Binary Affinity (PROTAC to E3 Ligase) : Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) and kinetics.
-
Binary Affinity (PROTAC to FKBP12) : In a separate experiment, immobilize FKBP12 and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation : To measure ternary complex formation, inject a constant, saturating concentration of FKBP12 mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis : The resulting sensorgrams are analyzed to determine the binding kinetics (kon, koff) and affinity (KD) for both binary and ternary interactions. A cooperativity factor (α) can be calculated (α = Binary KD / Ternary KD). An α value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
| Parameter | Description | Typical Technique(s) |
| Binary KD (to POI) | Binding affinity of the PROTAC to the Protein of Interest (FKBP12). | SPR, ITC, FP, BLI[8] |
| Binary KD (to E3) | Binding affinity of the PROTAC to the E3 Ligase. | SPR, ITC, FP, BLI[8] |
| Ternary Complex KD | Overall affinity/stability of the POI-PROTAC-E3 ligase complex. | SPR, BLI, ITC[9] |
| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. | Calculated from KD values |
Caption: Key biophysical parameters for PROTAC characterization.
Protocol 3: Cellular Degradation Assay (Western Blot)
The definitive test of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context.[11] A dose-response experiment is performed to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.[12][13]
Materials
-
Adherent cell line expressing FKBP12 (e.g., HEK293, HeLa)
-
Cell culture medium, FBS, and supplements
-
Synthesized FKBP12 PROTAC dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies: anti-FKBP12 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Experimental Workflow for DC₅₀ Determination
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Target Protein Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Experiments to Study the Kinetics of FKBP12 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: FK506-binding protein 12 (FKBP12) is a highly conserved, 12 kDa cytosolic protein that functions as a peptidyl-prolyl isomerase (PPIase). It is renowned for its role as the primary intracellular receptor for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[1] Beyond immunosuppression, FKBP12 is involved in diverse cellular processes, including receptor signaling, protein folding, and regulation of ion channels.[1] The targeted degradation of FKBP12 is a key strategy in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), where FKBP12 can be either the target protein or a component of a degradation system.[1][2] Understanding the kinetics of FKBP12 degradation is therefore crucial for evaluating the efficacy and mechanism of action of such compounds.
This document provides detailed protocols for designing and executing experiments to measure the degradation rate and determine the half-life of FKBP12, focusing on the ubiquitin-proteasome pathway, which is the principal route for its targeted degradation.[1][3]
Overview of FKBP12 Degradation Pathway
Targeted degradation of FKBP12 is primarily achieved via the Ubiquitin-Proteasome System (UPS). This process involves the recruitment of an E3 ubiquitin ligase to FKBP12, often mediated by a heterobifunctional molecule like a PROTAC.[1] The E3 ligase catalyzes the covalent attachment of a polyubiquitin (B1169507) chain to FKBP12, marking it for recognition and subsequent degradation by the 26S proteasome.
Protocol 1: Measuring FKBP12 Half-Life using Cycloheximide (B1669411) (CHX) Chase Assay
Principle: The cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[4][5] CHX is a potent inhibitor of eukaryotic protein synthesis that blocks the elongation step of translation.[6] By treating cells with CHX, new protein synthesis is halted, allowing for the observation of the existing protein pool's decay over time. The rate of disappearance of the protein of interest (FKBP12) can then be measured, typically by Western blotting.
Detailed Methodology:
-
Cell Seeding:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well or 12-well plates. Seed enough cells so they reach 70-80% confluency on the day of the experiment.
-
-
Reagent Preparation:
-
Prepare a stock solution of Cycloheximide (e.g., 50 mg/mL in DMSO).[4] Store at -20°C. Note: CHX is toxic; handle with appropriate safety precautions.
-
Prepare lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease inhibitor cocktail.
-
-
CHX Treatment and Time Course:
-
On the day of the experiment, treat the cells with CHX at a final concentration of 50-100 µg/mL.[4][7] The optimal concentration should be determined empirically for your cell line to ensure complete inhibition of translation without inducing excessive cytotoxicity.[8]
-
For the 0-hour time point (t=0), lyse the cells immediately after adding CHX.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours). The length of the chase should be adjusted based on the expected stability of FKBP12.[6]
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against FKBP12 and a primary antibody for a stable loading control protein (e.g., β-Actin, GAPDH, or Tubulin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control at each time point using software like ImageJ.
-
Normalize the FKBP12 band intensity to the loading control for each time point.
-
Express the normalized FKBP12 intensity as a percentage of the intensity at t=0.
-
Plot the percentage of remaining FKBP12 against time on a semi-logarithmic graph.
-
Calculate the half-life (t½), which is the time it takes for the protein level to decrease to 50%.
-
Data Presentation:
| Time after CHX (hours) | FKBP12 Intensity (Normalized) | % FKBP12 Remaining |
| 0 | 1.00 | 100% |
| 2 | [Experimental Value] | [Calculated %] |
| 4 | [Experimental Value] | [Calculated %] |
| 8 | [Experimental Value] | [Calculated %] |
| 12 | [Experimental Value] | [Calculated %] |
| Calculated Half-Life (t½): | [Value] hours |
Protocol 2: Investigating the Mechanism of Degradation
Principle: To confirm that FKBP12 degradation is mediated by the proteasome, cells are co-treated with a proteasome inhibitor (like MG132 or lactacystin) and a degradation-inducing agent (e.g., a PROTAC). If the degradation is proteasome-dependent, the inhibitor will "rescue" the protein from being degraded, and its levels will remain stable compared to the control.[3]
Detailed Methodology:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Prepare four treatment groups:
-
Vehicle Control (e.g., DMSO).
-
Degrader only (e.g., FKBP12-targeting PROTAC).
-
Proteasome Inhibitor only (e.g., 10-20 µM MG132).
-
Degrader + Proteasome Inhibitor.
-
-
Pre-treat the cells in group 4 with the proteasome inhibitor for 1-2 hours before adding the degrader.
-
Add the degrader to groups 2 and 4. Add the vehicle to groups 1 and 3.
-
Incubate all groups for a fixed period where significant degradation is observed (e.g., 6-8 hours, determined from initial experiments).
-
-
Lysis and Western Blot:
-
Harvest cell lysates, quantify protein concentration, and perform Western blot analysis for FKBP12 and a loading control as described in Protocol 1.
-
-
Data Analysis:
-
Compare the FKBP12 protein levels across the four conditions. A significant increase in FKBP12 levels in the "Degrader + Inhibitor" group compared to the "Degrader only" group indicates proteasome-dependent degradation.
-
Data Presentation:
| Treatment Group | Degrader | Proteasome Inhibitor | Relative FKBP12 Level (%) |
| 1 (Vehicle) | - | - | 100% |
| 2 (Degrader) | + | - | [Experimental Value] |
| 3 (Inhibitor) | - | + | [Experimental Value] |
| 4 (Combo) | + | + | [Experimental Value] |
Protocol 3: Ubiquitination Assay
Principle: To directly show that FKBP12 is ubiquitinated prior to degradation, an immunoprecipitation (IP) assay is performed. FKBP12 is pulled down from cell lysates, and the resulting precipitate is analyzed by Western blot for the presence of ubiquitin. An increase in polyubiquitinated FKBP12 upon treatment with a degrader and a proteasome inhibitor provides strong evidence for the mechanism.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells in larger format plates (e.g., 10 cm dishes) to ensure sufficient protein for IP.
-
Treat cells with a degrader and a proteasome inhibitor (MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) in addition to protease inhibitors to preserve the ubiquitin chains.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an anti-FKBP12 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Run the eluate on an SDS-PAGE gel. Also, run a small amount of the input lysate ("Input" control).
-
Transfer to a membrane and probe with an anti-ubiquitin antibody. A high-molecular-weight smear in the IP lane indicates polyubiquitinated FKBP12.
-
To confirm successful pulldown, the membrane can be stripped and re-probed with an anti-FKBP12 antibody.
-
Data Presentation: Results are typically presented as a Western blot image showing the input lysates and the IP eluates probed for ubiquitin and FKBP12 under control and treated conditions. A table summarizing the observed changes can also be useful.
| Condition | Input (FKBP12) | IP: FKBP12 -> IB: Ubiquitin | IP: FKBP12 -> IB: FKBP12 |
| Vehicle Control | Band Present | Low/No Smear | Band Present |
| Degrader + MG132 | Band Present | High MW Smear | Band Present |
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the FKBP family of peptidyl prolyl isomerases induces abortive translocation and degradation of the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length in FKBP12-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing linker length in FKBP12-based Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, focusing on linker-related challenges.
| Issue | Question & Answer |
| Weak or No Target Degradation | Question: My FKBP12-based PROTAC shows high binding affinity to the target protein and FKBP12 in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues? Answer: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is critical for this assembly. Potential linker-related problems include: Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex where ubiquitination sites are not accessible.[3][4][5] Troubleshooting: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal distance.[6] Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[2] Troubleshooting: Redesign the linker to alter the relative orientation of the proteins. Computational modeling can help predict favorable conformations.[7] Suboptimal Linker Attachment Points: The position where the linker connects to the target ligand and the FKBP12 ligand is crucial for maintaining binding affinities and achieving the correct orientation.[6] Troubleshooting: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[6] Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][6] Troubleshooting: Modify the linker to improve its drug-like properties. Incorporating polar groups like those in PEG linkers can improve solubility, while balancing hydrophilicity and lipophilicity can enhance cell permeability.[8][9] |
| "Hook Effect" Observed | Question: My dose-response curve for target degradation is bell-shaped, with efficacy decreasing at higher PROTAC concentrations. How can I address this "hook effect"? Answer: The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex.[4][6] While inherent to the PROTAC mechanism, its severity can be modulated by linker design. Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving this positive cooperativity.[6] Troubleshooting: Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. Use biophysical methods like Surface Plasmon Resonance (SPR) to quantify cooperativity.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the optimal linker length for an FKBP12-based PROTAC? | There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase being recruited.[6] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms.[6][10] For some systems, a minimum linker length is required to observe any degradation. For example, one study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms showed no activity.[10] The key is to perform a systematic study of linker length for each new target. |
| 2. How does linker composition (e.g., PEG vs. alkyl) affect efficacy? | Linker composition significantly impacts a PROTAC's physicochemical properties and overall performance.[3] Polyethylene Glycol (PEG) Linkers: Often used to improve solubility and provide flexibility.[9][] However, their flexibility can sometimes lead to reduced stability of the ternary complex.[] Alkyl Chains: Provide a more hydrophobic and often more rigid spacer compared to PEG linkers.[] Rigid Linkers: Incorporating rigid moieties like piperazine (B1678402) or cycloalkane rings can improve the rigidity of the PROTAC, potentially leading to more stable ternary complexes and improved cell permeability.[8][] The choice between flexible and rigid linkers depends on the specific protein-protein interactions required for stable and productive ternary complex formation.[12] |
| 3. How do I measure ternary complex formation and cooperativity? | Several biophysical techniques can be used to study the formation and stability of the ternary complex in vitro:[13] Surface Plasmon Resonance (SPR): Monitors the dynamic interactions between molecules in real-time, providing detailed kinetic data on the formation and dissociation of the ternary complex.[] Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters of complex formation.[13] Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay where energy transfer between fluorescently labeled proteins indicates they are in close proximity, confirming complex formation.[1] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that generates a chemiluminescent signal when the target and E3 ligase are brought together by the PROTAC.[15] In-cell target engagement and ternary complex formation can be monitored using techniques like the NanoBRET™ assay.[16][17] |
Quantitative Data Summary
The optimal linker length is system-dependent. The following tables provide illustrative data from published studies on different PROTAC systems, demonstrating the impact of linker length on degradation efficacy.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs Data from a study systematically investigating the effect of alkyl chain linker length on ERα degradation.[18][19]
| Linker Length (Atoms) | DC₅₀ (Concentration for 50% Degradation) | Dₘₐₓ (% Max Degradation) |
| 9 | > 100 µM | < 20% |
| 12 | ~1 µM | ~70% |
| 16 | ~100 nM | >95% |
| 19 | ~10 µM | ~50% |
| 21 | > 10 µM | ~40% |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs Data from a study showing a minimum linker length is required for degradation.[10][20]
| Linker Length (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No Degradation Observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4][21]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[22]
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[21][22]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[23]
-
Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][23]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22][23]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[22]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[22]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., GAPDH, β-actin).[22][23]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Analysis:
Protocol 2: In-vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein. Commercial kits are available for this purpose.[15]
-
Reaction Setup:
-
In a microplate, combine the purified target protein, the E3 ligase complex (e.g., Cereblon or VHL complex), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ATP, and biotinylated ubiquitin.[15]
-
Add the PROTAC of interest at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
-
Detection (Example using AlphaLISA):
-
Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody against a tag on the target protein (e.g., anti-GST) and streptavidin-coated donor beads that will bind the biotinylated ubiquitin.[15]
-
Incubate in the dark to allow bead association.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is directly proportional to the level of target protein ubiquitination.[15]
-
Visual Guides and Workflows
Caption: PROTACs facilitate the formation of a ternary complex, leading to target ubiquitination and degradation.
Caption: A systematic workflow is crucial for efficient PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Protein Degradation and PROTACs [promega.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting low degradation efficiency with FKBP12 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with FKBP12 PROTACs.
Frequently Asked Questions (FAQs)
Q1: My FKBP12 PROTAC shows potent biochemical activity (e.g., binding to FKBP12 and the E3 ligase) but poor or no degradation in cells. What are the likely causes?
This is a common issue that often points to problems with the PROTAC's ability to function effectively within a cellular environment. The primary suspects are poor cell permeability, inability to form a stable ternary complex inside the cell, or rapid efflux of the compound.[1]
Initial Troubleshooting Steps:
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Verify Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1][2][3]
-
Confirm Ternary Complex Formation in Cells: Successful binary binding does not guarantee the formation of a productive ternary complex (FKBP12-PROTAC-E3 ligase) in the complex cellular milieu.[1][4]
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Assess Compound Stability and Efflux: The PROTAC may be unstable in cell culture media or actively transported out of the cell.
Q2: How can I experimentally assess the cell permeability of my FKBP12 PROTAC?
Several assays can be used to measure the ability of your PROTAC to cross the cell membrane. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, good for early-stage screening. | Does not account for active transport or efflux mechanisms. | High |
| Caco-2 | Uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. | Provides information on both passive diffusion and active transport/efflux.[1] | Lower throughput, more complex and expensive than PAMPA. | Low to Medium |
Q3: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (FKBP12-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5]
Identifying the Hook Effect:
-
Perform a wide dose-response experiment. A bell-shaped curve, where degradation is high at an optimal concentration and then decreases as the concentration increases, is characteristic of the hook effect.[5]
Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for troubleshooting the hook effect.
Q4: My PROTAC has good permeability, but degradation is still low. How can I investigate ternary complex formation?
Even with good cell permeability, the formation of a stable and productive ternary complex is critical for degradation.[1] Issues can arise from improper linker length or composition, or unfavorable protein-protein interactions between FKBP12 and the recruited E3 ligase.[6][]
Experimental Approaches to Assess Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): This classic technique can be used to pull down one component of the complex (e.g., the E3 ligase) and then use Western blotting to detect the other components (FKBP12).[8]
-
NanoBRET™/HiBiT Assays: These are live-cell assays that can quantify the proximity of tagged FKBP12 and the E3 ligase in the presence of the PROTAC, providing a quantitative measure of ternary complex formation.[9]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of a protein. The formation of a ternary complex can alter the thermal stability of FKBP12, which can be detected by CETSA.[8]
FKBP12 PROTAC Mechanism of Action
Caption: Signaling pathway of FKBP12 degradation mediated by a PROTAC.
Q5: I've confirmed ternary complex formation, but degradation is still inefficient. What's the next step?
If the ternary complex forms but degradation is weak, the issue may lie in the subsequent steps of the ubiquitin-proteasome system (UPS).
Potential Downstream Issues:
-
Inefficient Ubiquitination: The geometry of the ternary complex may not be optimal for the E2 conjugating enzyme to transfer ubiquitin to accessible lysine (B10760008) residues on FKBP12.[8]
-
Impaired Proteasomal Degradation: The ubiquitinated FKBP12 may not be efficiently recognized or processed by the proteasome.
Troubleshooting Ubiquitination and Proteasomal Activity:
-
In-Cell Ubiquitination Assay: This assay can determine if FKBP12 is being ubiquitinated in response to PROTAC treatment.[8][]
-
Proteasome Inhibition Control: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the PROTAC is working, you should see an accumulation of ubiquitinated FKBP12 when the proteasome is inhibited.[8]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if the FKBP12 PROTAC induces the formation of a ternary complex between FKBP12 and the recruited E3 ligase in cells.
Methodology:
-
Cell Treatment: Treat cells with the FKBP12 PROTAC at the optimal concentration and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[8]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) that is conjugated to magnetic or agarose (B213101) beads.[8]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against FKBP12 and the E3 ligase to confirm their co-precipitation.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To assess whether the FKBP12 PROTAC leads to the ubiquitination of FKBP12.
Methodology:
-
Cell Treatment: Treat cells with the FKBP12 PROTAC. It is crucial to include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[8]
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.[8]
-
Immunoprecipitation: Perform immunoprecipitation for FKBP12 using an anti-FKBP12 antibody.[8]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. A smear or ladder of higher molecular weight bands corresponding to ubiquitinated FKBP12 should be visible in the PROTAC-treated samples.[8]
General Troubleshooting Logic
Caption: A stepwise logical diagram for troubleshooting low degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degradation and PROTACs [promega.sg]
How to improve the solubility of FKBP12 Ligand-Linker Conjugate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with FKBP12 Ligand-Linker Conjugate 1.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility. What are the potential causes?
A1: Poor aqueous solubility of a ligand-linker conjugate can stem from several factors. The primary contributors are often the physicochemical properties of the FKBP12 ligand and the linker. Many potent ligands for protein targets are hydrophobic in nature to facilitate cell permeability and binding.[1][] If the linker used in the conjugate is also hydrophobic, it can exacerbate the low solubility of the overall molecule.[3] Additionally, aggregation of the conjugate can lead to apparent insolubility.[3]
Q2: How does the linker chemistry impact the solubility of the conjugate?
A2: The linker is a critical determinant of the conjugate's physical properties, including solubility.[4][5] Hydrophobic linkers can decrease the aqueous solubility of the entire conjugate, while hydrophilic linkers can significantly improve it.[1][3] Strategies to increase linker hydrophilicity include incorporating polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other polar functionalities.[3][6] The length and structure of these hydrophilic units can be modulated to fine-tune the solubility profile.[6]
Q3: Can the conjugation strategy affect the final product's solubility?
A3: Yes, the conjugation strategy can influence the solubility of the final product. The site of conjugation on a protein or carrier molecule can impact the overall folding and exposure of hydrophobic regions. Furthermore, the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, or a similar ratio in other conjugates, is a crucial factor. Higher loading of a hydrophobic ligand-linker can lead to increased aggregation and reduced solubility.[]
Q4: What are the first steps I should take to troubleshoot the solubility of my conjugate?
A4: A systematic approach is recommended. Start with simple formulation adjustments. This can include assessing the impact of pH on solubility, especially if your ligand or linker contains ionizable groups. You can also explore the use of co-solvents. If these initial steps are insufficient, you may need to consider modifications to the linker itself or more advanced formulation techniques.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Aqueous Buffer
Symptoms:
-
Visible precipitate formation after dissolving the conjugate in aqueous buffers (e.g., PBS).
-
Cloudy or hazy appearance of the solution.
-
Low recovery of the conjugate after filtration or centrifugation.
Troubleshooting & Optimization:
| Strategy | Rationale | Key Considerations |
| pH Adjustment | If the ligand or linker contains ionizable functional groups, altering the pH can increase the charge on the molecule, thereby enhancing its interaction with water and improving solubility.[7] | Determine the pKa of the ionizable groups. Test a range of pH values above and below the pKa. Ensure the chosen pH does not compromise the stability or activity of the conjugate. |
| Use of Co-solvents | Organic co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can disrupt the hydrophobic interactions that lead to aggregation and precipitation.[7][8] | Start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase it. Be mindful that high concentrations of organic solvents can denature proteins if the conjugate includes one.[1] |
| Addition of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9] | Common non-ionic surfactants include Tween 80 and Solutol HS-15.[9] Use concentrations above the critical micelle concentration (CMC). Screen different surfactants for compatibility. |
| Particle Size Reduction | For suspensions, reducing the particle size through techniques like sonication or micronization can increase the surface area, leading to a faster dissolution rate.[7][10] | This is more applicable if the conjugate is intended for suspension-based formulations. |
Issue 2: Low Solubility Limits In Vitro and In Vivo Dosing
Symptoms:
-
Difficulty preparing stock solutions at the desired concentration for biological assays.
-
Inability to achieve therapeutic concentrations in animal models due to poor solubility.
-
Precipitation upon injection into physiological media.
Troubleshooting & Optimization:
| Strategy | Rationale | Key Considerations |
| Linker Modification | Synthetically modifying the linker to be more hydrophilic is a fundamental approach to improving the intrinsic solubility of the conjugate.[3] | Incorporate hydrophilic moieties such as PEG chains, charged groups (e.g., sulfonates), or polar amino acids. The length and branching of the hydrophilic component can be optimized.[6] |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[8][9] | Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[9] The stoichiometry of the complex needs to be determined. |
| Lipid-Based Formulations | For highly lipophilic conjugates, lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can be employed to solubilize the compound.[9][11] | This is a more advanced formulation strategy that requires expertise in lipid chemistry and formulation development. |
| Amorphous Solid Dispersions | Creating an amorphous solid dispersion of the conjugate with a hydrophilic polymer can prevent crystallization and improve the dissolution rate and apparent solubility.[11] | This technique involves dissolving the conjugate and a carrier polymer in a common solvent and then rapidly removing the solvent. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent Conditions
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Common buffer systems include acetate, phosphate, and Tris.
-
Preparation of Co-solvent Stocks: Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in water.
-
Solubility Measurement: a. Add a known excess amount of this compound to a fixed volume of each buffer or co-solvent mixture in separate vials. b. Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter. e. Quantify the concentration of the dissolved conjugate in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH or co-solvent concentration to identify the optimal conditions.
Protocol 2: Linker Modification with PEG
-
Synthesis of PEGylated Linker: Select a PEG chain of a desired length with appropriate functional groups for conjugation to both the FKBP12 ligand and the carrier molecule (if applicable). For example, an amino-PEG-acid can be used to connect an amine-containing ligand and an acid-reactive site.
-
Conjugation of Ligand to PEGylated Linker: Couple the FKBP12 ligand to one end of the PEGylated linker using standard coupling chemistry (e.g., EDC/NHS for amide bond formation).
-
Purification of Ligand-PEG-Linker: Purify the resulting conjugate using chromatography techniques such as reverse-phase HPLC.
-
Conjugation to Carrier (if applicable): Conjugate the other end of the purified ligand-PEG-linker to the carrier molecule.
-
Final Purification and Characterization: Purify the final this compound and characterize it by mass spectrometry and NMR to confirm its identity and purity.
-
Solubility Assessment: Evaluate the aqueous solubility of the new, PEGylated conjugate using Protocol 1.
Visualizations
Caption: A workflow diagram for troubleshooting the low solubility of this compound.
Caption: A diagram illustrating how a hydrophilic PEG linker improves conjugate solubility.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. purepeg.com [purepeg.com]
- 7. wjbphs.com [wjbphs.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Strategies to Reduce Off-target Effects of FKBP12 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FKBP12 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects when using FKBP12 degraders?
A1: Off-target effects with FKBP12 degraders can arise from several sources:
-
Degradation of endogenous wild-type FKBP12: Some degraders may not be perfectly selective for the intended target, leading to the degradation of the naturally occurring FKBP12 protein. This can have unintended biological consequences, as FKBP12 is involved in various cellular processes, including signaling pathways of the TGF-β receptor, calcineurin, and mTOR.[1][2][3][4]
-
Off-target effects of the E3 ligase recruiter: The ligand used to recruit the E3 ubiquitin ligase can have its own biological activity. For example, pomalidomide (B1683931) and thalidomide, which are commonly used to recruit the Cereblon (CRBN) E3 ligase, are known to induce the degradation of other proteins, such as zinc-finger (ZF) proteins.[5]
-
"Off-target" degradation of proteins other than the intended target-FKBP12 fusion: The ternary complex formed between the degrader, the E3 ligase, and the target protein may lead to the ubiquitination and subsequent degradation of proteins that are not the intended target.
Q2: How can I minimize the degradation of endogenous wild-type FKBP12?
A2: The most effective strategy is to use the dTAG system, which employs a mutant version of FKBP12, FKBP12F36V.[6][7][8][9]
-
Engineered Specificity: The F36V mutation in FKBP12 creates a "hole" in the protein's binding pocket.[7]
-
Selective Degraders: Degraders like dTAG-13 are designed with a "bumped" ligand that specifically fits into this engineered hole, leading to a high degree of selectivity for the FKBP12F36V-tagged protein over the wild-type FKBP12.[7][9][10] This approach has been shown to have minimal off-target activity on wild-type FKBP12.[9][10]
Q3: How can I assess the selectivity of my FKBP12 degrader?
A3: A combination of cellular and proteomic approaches is recommended:
-
Dual-Luciferase Assay: This assay can be used to quantify the dose-dependent degradation of both wild-type FKBP12 and the mutant FKBP12F36V fused to a reporter like nano-luciferase.[9][10] This allows for a direct comparison of the degrader's activity on both proteins.
-
Western Blotting: This is a standard method to visually confirm the degradation of the target protein and to check for any reduction in the levels of endogenous FKBP12.[10]
-
Global Proteomics: Mass spectrometry-based proteomics provides an unbiased and comprehensive view of the entire proteome, allowing for the identification of unintended protein degradation.[11][12][13][14] This is a powerful tool for discovering off-target effects.
Troubleshooting Guide
Problem: I am observing degradation of my protein of interest, but also seeing unexpected phenotypes in my cells.
-
Possible Cause 1: Degradation of endogenous FKBP12.
-
Possible Cause 2: Off-target effects of the E3 ligase recruiter.
-
Troubleshooting Step:
-
If using a pomalidomide-based degrader, be aware of its potential to degrade zinc-finger proteins.[5]
-
Recent studies have shown that modifying the pomalidomide moiety, for example at the C5 position, can reduce these off-target effects.[5] Consider using a degrader with a modified E3 ligase ligand.
-
Alternatively, use a degrader that recruits a different E3 ligase, such as VHL.[15]
-
-
-
Possible Cause 3: Off-target protein degradation.
Problem: My FKBP12F36V-tagged protein is not degrading upon treatment with a dTAG degrader.
-
Possible Cause 1: Incorrect degrader for the E3 ligase.
-
Possible Cause 2: The "Hook Effect".
-
Troubleshooting Step:
-
At high concentrations, the degrader can independently bind to the target protein and the E3 ligase, preventing the formation of the ternary complex necessary for degradation. This is known as the "hook effect".[10]
-
Perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration for degradation and to see if you are observing the hook effect.
-
-
-
Possible Cause 3: Subcellular localization.
-
Troubleshooting Step:
-
The kinetics of degradation can be influenced by the subcellular compartmentalization of the target protein.[9]
-
Confirm the localization of your tagged protein and ensure it is accessible to the degradation machinery.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy and selectivity of FKBP12 degraders.
| Degrader | Target | Cell Line | Concentration for Effect | Observed Effect | Citation |
| dFKBP-1 | FKBP12 | MV4;11 | 0.1 µM | >80% reduction of FKBP12 | [2] |
| dFKBP-1 | FKBP12 | MV4;11 | 0.01 µM | 50% reduction of FKBP12 | [2] |
| dTAG-13 | FKBP12F36V-Nluc | 293FTWT | 100 nM | Potent reduction of FKBP12F36V-Nluc | [9] |
| dTAG-13 | FKBP12WT-Nluc | 293FTWT | Up to 1 µM | No activity | [9][10] |
| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | 500 nM | Rapid degradation | [15] |
Experimental Protocols
Protocol 1: Assessing Degrader Specificity using a Dual-Luciferase Reporter Assay
This protocol allows for the quantitative assessment of a degrader's selectivity for FKBP12F36V over wild-type FKBP12.
Methodology:
-
Construct Generation: Create two lentiviral constructs.
-
Construct 1: Wild-type FKBP12 fused to nano-luciferase (Nluc) and a firefly luciferase (Fluc) on the same transcript, separated by a self-cleaving 2A peptide.
-
Construct 2: FKBP12F36V fused to Nluc and a Fluc on the same transcript.
-
-
Cell Line Generation: Transduce your cell line of interest with each lentiviral construct to generate stable cell lines.
-
Degrader Treatment: Plate the cells and treat with a range of degrader concentrations. Include a DMSO control.
-
Luminescence Measurement: After the desired treatment time (e.g., 24 hours), measure both Nluc and Fluc luminescence using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the Nluc/Fluc ratio for each condition. Normalize the ratios to the DMSO control. A decrease in the normalized ratio indicates degradation of the FKBP12-Nluc fusion protein. Plot the normalized ratios against the degrader concentration to generate dose-response curves for both wild-type and mutant FKBP12.
Protocol 2: Global Proteomics Analysis to Identify Off-Target Effects
This protocol provides an unbiased approach to identify unintended protein degradation.
Methodology:
-
Cell Treatment: Treat your cells with the FKBP12 degrader at a concentration that gives effective on-target degradation. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify and quantify the proteins in each sample. Compare the protein abundance between the degrader-treated and control samples to identify any proteins that show a significant decrease in abundance, indicating potential off-target degradation. A "selected off-target proteome" (SOTP) panel can be used to focus the analysis on proteins known to be of toxicological concern.[11][14]
Visualizations
Signaling Pathway: The dTAG System for Targeted Protein Degradation
Caption: Workflow of the dTAG system for selective protein degradation.
Experimental Workflow: Assessing Off-Target Effects
Caption: Experimental workflow for evaluating on- and off-target effects.
Logical Relationship: Strategies to Mitigate Off-Target Effects
Caption: Logical map of off-target sources and mitigation strategies.
References
- 1. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. FKBP - Wikipedia [en.wikipedia.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. sapient.bio [sapient.bio]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FKBP12-Targeting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FKBP12-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an FKBP12-targeting PROTAC?
An FKBP12-targeting PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate the FKBP12 protein from cells. It consists of three key components: a ligand that specifically binds to FKBP12, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This PROTAC molecule facilitates the formation of a ternary complex between FKBP12 and the E3 ligase, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[1]
Q2: What are the most common reasons for observing no or weak degradation of FKBP12?
Several factors can contribute to a lack of FKBP12 degradation. These include:
-
Poor Cell Permeability: The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.
-
Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex between FKBP12 and the E3 ligase.
-
Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of the recruited E3 ligase (e.g., CRBN or VHL).
-
High Target Protein Synthesis or Slow Turnover: The rate of new FKBP12 synthesis may outpace the rate of PROTAC-mediated degradation.
Q3: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-FKBP12 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][3]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2][3]
-
Test Lower Concentrations: Using nanomolar to low micromolar concentrations can favor the formation of the ternary complex.[2][3]
Q4: How can I determine if my FKBP12-targeting PROTAC is forming a ternary complex?
Several biophysical assays can be used to confirm the formation of the FKBP12-PROTAC-E3 ligase ternary complex. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with fluorescent dyes. An increased FRET signal indicates the formation of the ternary complex.[4]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities of the PROTAC to both FKBP12 and the E3 ligase, as well as the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[5]
Troubleshooting Guides
Problem 1: No or Insufficient FKBP12 Degradation
| Possible Cause | Suggested Solution | Experimental Validation |
| Poor Cell Permeability | Modify the PROTAC linker to improve physicochemical properties (e.g., reduce polarity). Consider using a prodrug strategy. | Perform a cellular uptake assay to measure the intracellular concentration of the PROTAC. |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition. Screen different E3 ligase ligands. | Use biophysical assays (TR-FRET, SPR, ITC) to assess ternary complex formation and stability.[4][5] |
| Low E3 Ligase Expression | Select a cell line with higher endogenous expression of the recruited E3 ligase. Verify E3 ligase expression levels. | Perform Western blot or qPCR to quantify the expression of the E3 ligase (e.g., CRBN, VHL) in your cell model. |
| Rapid FKBP12 Synthesis | Perform a time-course experiment to determine the optimal treatment duration. | Measure the half-life of FKBP12 in your cell line using a protein synthesis inhibitor like cycloheximide. |
| Negative Cooperativity | Redesign the PROTAC to promote positive cooperativity. A different linker or warhead may be necessary. | Structural studies and biophysical assays can reveal if the PROTAC conformation in the binary complex prevents ternary complex formation.[6] |
Problem 2: Acquired Resistance to the FKBP12-Targeting PROTAC
| Possible Cause | Suggested Solution | Experimental Validation |
| Mutation or Downregulation of the Recruited E3 Ligase | Switch to a PROTAC that recruits a different E3 ligase.[1] | Sequence the gene of the recruited E3 ligase in resistant cells. Perform Western blot to check for downregulation of the E3 ligase protein. |
| Mutation in FKBP12 Preventing PROTAC Binding | Design a new PROTAC with a warhead that binds to the mutated FKBP12. | Sequence the FKBP1A gene in resistant cells to identify potential mutations in the PROTAC binding site. |
| Overexpression of Efflux Pumps (e.g., ABCB1/MDR1) | Co-administer an inhibitor of the specific efflux pump. | Use qPCR or Western blot to check for the upregulation of efflux pump expression in resistant cells. Test the effect of efflux pump inhibitors on PROTAC efficacy.[7] |
Quantitative Data Summary
Table 1: Degradation Potency of an Exemplary FKBP12-Targeting PROTAC (dFKBP-1) in Different Cell Lines
| Cell Line | DC50 (µM) | Maximum Degradation (%) |
| MV4;11 | ~0.01 | >80% at 0.1 µM |
| 293FT | Potent, dose-dependent | Not specified |
Data synthesized from literature.[2] Note: DC50 is the concentration at which 50% of the target protein is degraded.
Experimental Protocols
Protocol 1: Western Blotting for FKBP12 Degradation
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the FKBP12-targeting PROTAC for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the FKBP12 signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation: Prepare assay buffer, purified FKBP12 protein, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies against both FKBP12 and a component of the E3 ligase complex (e.g., anti-VHL antibody).
-
Assay Setup: In a microplate, combine the purified FKBP12, E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.
Visualizations
Caption: Mechanism of action for an FKBP12-targeting PROTAC.
Caption: Troubleshooting workflow for FKBP12-targeting PROTAC experiments.
Caption: Overview of resistance mechanisms to FKBP12-targeting PROTACs.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Dominant mutations confer resistance to the immunosuppressant, rapamycin, in variants of a T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of PROTACs synthesized from FKBP12 conjugates
Technical Support Center: Stability of FKBP12-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for enhancing the stability of Proteolysis Targeting Chimeras (PROTACs) synthesized from FKBP12 conjugates. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My FKBP12-based PROTAC shows poor stability in plasma/serum. What are the likely causes and how can I improve it?
A1: Poor stability in plasma or serum is commonly due to enzymatic degradation by proteases and hydrolases. The linker and the E3 ligase ligand are often the most susceptible parts of the PROTAC molecule.
-
Linker Susceptibility : Long, flexible linkers, especially those with ester or amide bonds, can be prone to hydrolysis. Consider redesigning the linker to be more rigid or to contain more stable chemical motifs.[1][2] Incorporating structures like cycloalkanes (piperidine, piperazine) or aromatic rings can enhance metabolic stability.[1][2]
-
E3 Ligase Ligand : Some E3 ligase ligands, like thalidomide (B1683933) derivatives used for Cereblon (CRBN), can have chiral centers that are unstable in solution.[3] If using such ligands, ensure rigorous characterization of stereochemical stability.
-
Troubleshooting : Perform a plasma stability assay to quantify the rate of degradation. Analyze the samples by LC-MS/MS to identify metabolites, which can reveal the specific "hotspots" on the molecule that are being modified.[1]
Q2: I'm observing rapid clearance of my PROTAC in liver microsome assays. What are the primary metabolic pathways and how can I block them?
A2: Rapid clearance in liver microsome assays points to metabolic instability, primarily due to oxidation by Cytochrome P450 (CYP) enzymes.[1]
-
Metabolic Hotspots : The linker is often a primary site of metabolic modification.[1] To identify these hotspots, incubate the PROTAC with liver microsomes and an NADPH regenerating system, then identify the resulting metabolites using mass spectrometry.
-
Blocking Metabolism : Once hotspots are identified, you can introduce metabolically inert groups at these positions.[1] Common strategies include:
-
Fluorination : Replacing a hydrogen atom with fluorine at a site of oxidation.
-
Deuteration : Replacing hydrogen with deuterium (B1214612) can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Linker Modification : Swapping metabolically liable groups (e.g., long alkyl chains) with more stable ones (e.g., cyclic linkers) can significantly improve stability.[4][5]
-
Q3: My PROTAC is precipitating in aqueous buffers or cell culture media. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue for PROTACs due to their high molecular weight and lipophilicity.[1] This can lead to aggregation and inconsistent results.[1]
-
Buffer Optimization :
-
Adjust the pH of the buffer, as proteins are often least soluble at their isoelectric point (pI).[1]
-
Modify the ionic strength with salts (e.g., NaCl) to shield electrostatic interactions that may cause aggregation.[1]
-
Include solubility-enhancing additives like glycerol (B35011) or non-denaturing detergents (e.g., Tween-20).[1]
-
-
PROTAC Redesign :
-
Linker Modification : Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, to improve water solubility.[2][6]
-
Introduce Ionizable Groups : Adding basic nitrogen-containing groups (e.g., pyridinyl, piperazinyl) into the linker can increase solubility.[1][7]
-
-
Formulation Strategies : For in vivo studies, consider advanced formulation techniques like amorphous solid dispersions (ASDs) or lipid-based formulations such as SNEDDS (self-nano emulsifying drug delivery systems) to enhance solubility and absorption.[1][8][9]
Q4: How does the linker design impact the overall stability and efficacy of my FKBP12-based PROTAC?
A4: The linker is a critical component that influences nearly every aspect of PROTAC function, not just a passive spacer.[10]
-
Ternary Complex Formation : The linker's length and flexibility are crucial for allowing the FKBP12 and the recruited E3 ligase to form a stable and productive ternary complex (FKBP12-PROTAC-E3 ligase).[2][10] An optimal linker facilitates favorable protein-protein interactions.[10]
-
Physicochemical Properties : The linker's composition dictates the PROTAC's solubility, permeability, and metabolic stability.[1] Hydrophilic PEG linkers enhance solubility, while more hydrophobic alkyl linkers may improve cell penetration.[2][6]
-
Metabolic Stability : As mentioned, the linker is often a site for metabolism.[1] Rigid linkers, such as those containing aromatic rings or cycloalkanes, tend to be more metabolically stable than flexible alkyl or PEG chains.[6][]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results in cellular assays.
-
Possible Cause 1: PROTAC Instability in Media. The compound may be degrading over the time course of the experiment.
-
Solution: Assess the stability of your PROTAC in the cell culture medium for the duration of the assay. If unstable, shorten the treatment time or redesign the PROTAC for better chemical stability.[4]
-
-
Possible Cause 2: Poor Solubility and Aggregation. The PROTAC may be precipitating out of solution, leading to a lower effective concentration.
-
Solution: Visually inspect for precipitation. Optimize buffer conditions or use solubility-enhancing formulations as described in the FAQs.[1]
-
-
Possible Cause 3: High Cell Passage Number or Poor Cell Health. The efficiency of the ubiquitin-proteasome system can be affected by cell conditions.
-
Solution: Standardize cell culture conditions, using cells within a defined and low passage number range.[4]
-
Issue 2: Good in vitro potency but poor in vivo efficacy.
-
Possible Cause 1: Low Metabolic Stability. The PROTAC is being rapidly cleared by first-pass metabolism in the liver.
-
Possible Cause 2: Poor Pharmacokinetics (PK). The PROTAC may have low oral bioavailability, poor tissue distribution, or rapid clearance.
-
Possible Cause 3: Off-Target Effects. The PROTAC may be degrading other proteins, leading to toxicity or other confounding effects.
Quantitative Data Summary
Table 1: Influence of Linker Type on PROTAC Physicochemical Properties
| Linker Type | Primary Advantage(s) | Primary Disadvantage(s) | Common Use Case |
| Alkyl Chains | Synthetically accessible, chemically stable.[6] | Often hydrophobic, limiting aqueous solubility.[6] | Initial PROTAC designs; when hydrophobicity is desired for permeability. |
| PEG-based | Excellent hydrophilicity, improves water solubility.[2][6] | Can be more susceptible to enzymatic degradation.[1] | Improving solubility of lipophilic PROTACs. |
| Cycloalkanes | Enhances metabolic stability and rigidity.[1][] | May be more synthetically challenging.[10] | Improving in vivo stability and half-life. |
| Aromatic Rings | Provides rigidity, can improve stability via π-π stacking.[6] | Can increase hydrophobicity. | Fine-tuning linker length and binding geometry.[6] |
Table 2: Metabolic Stability of PROTACs in Human Liver Microsomes (HLM)
| PROTAC Modification Strategy | Example | Typical Outcome on Half-Life (t½) in HLM | Reference |
| Baseline (Alkyl Linker) | PROTAC with C4 alkyl linker | 5 minutes | Hypothetical |
| Linker Rigidification | Replace alkyl with piperazine (B1678402) ring | 35 minutes | [1][] |
| Metabolic Blocking | Add fluorine to a known metabolic hotspot | 60 minutes | [1][10] |
| Deuteration | Replace labile C-H with C-D bonds | 20 minutes | [1] |
Note: The values in Table 2 are illustrative examples based on common outcomes reported in the literature and will vary significantly based on the specific molecular scaffold.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of an FKBP12-based PROTAC.[1]
-
Materials:
-
Test PROTAC compound (1 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil) and Negative control (e.g., Warfarin)
-
Ice-cold acetonitrile (B52724) with an internal standard (for quenching)
-
-
Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of the PROTAC by diluting the stock solution in buffer.
-
Pre-incubation: Add HLM to the phosphate buffer in a microcentrifuge tube. Add the PROTAC working solution to start the reaction (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).[1]
-
Diagrams and Workflows
Caption: A logical workflow for troubleshooting PROTAC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. precisepeg.com [precisepeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Addressing the Hook Effect in FKBP12-Mediated Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FKBP12-mediated protein degradation, including the dTAG system. The content is designed to help users identify, understand, and mitigate the "hook effect" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of FKBP12-mediated protein degradation?
A1: The hook effect is a phenomenon observed in dose-response experiments with heterobifunctional degraders (like those used in the dTAG system) where the degradation of the target protein decreases at high degrader concentrations.[1] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive degrader concentrations. For degradation to occur, a productive ternary complex must form, consisting of the FKBP12-tagged protein, the degrader molecule, and an E3 ligase (e.g., CRBN or VHL).[1] At very high concentrations, the degrader can independently bind to either the FKBP12-tagged protein or the E3 ligase, forming binary complexes that cannot bring the target and the ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation.[1]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent degrader might be incorrectly assessed as weak or inactive if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve. This can lead to inaccurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Q4: How can I determine if I am observing a hook effect?
A4: The most direct way to identify a hook effect is to perform a dose-response experiment over a wide range of degrader concentrations. If you observe that protein degradation decreases as you move to higher concentrations after reaching a peak, you are likely seeing a hook effect. This will manifest as a bell-shaped curve when plotting percent degradation against degrader concentration.
Troubleshooting Guides
Problem 1: My dose-response curve for my FKBP12-tagged protein shows a bell shape, with decreased degradation at high degrader concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like AlphaLISA or NanoBRET to directly measure the formation of the ternary complex at different degrader concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: My degrader shows weak or no degradation of the FKBP12-tagged protein at the concentrations tested.
-
Likely Cause: Your tested concentrations may be too high and fall within the hook effect region, or they may be too low to induce degradation. It's also possible there are issues with the experimental system itself.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the optimal degradation window.
-
Verify Target and E3 Ligase Expression: Confirm that your cells express both the FKBP12-tagged protein of interest and the relevant E3 ligase (e.g., CRBN for dTAG-13) at sufficient levels using Western Blotting.
-
Confirm Target Engagement: Use a technique like NanoBRET to confirm that your degrader can engage with both the FKBP12-tagged protein and the E3 ligase within the cell.
-
Optimize Incubation Time: Perform a time-course experiment at what you predict to be an optimal degrader concentration to determine the ideal incubation time for maximal degradation.
-
Data Presentation
The following table provides representative data illustrating the hook effect in a hypothetical experiment using dTAG-13 to degrade an FKBP12F36V-tagged protein.
| dTAG-13 Concentration (nM) | Percent Degradation of FKBP12F36V-tagged Protein (%) |
| 0 (Vehicle) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 500 | 90 |
| 1000 | 70 |
| 5000 | 40 |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol details the quantification of FKBP12F36V-tagged protein degradation following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader in cell culture medium. A wide concentration range (e.g., 0.1 nM to 5000 nM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your protein of interest or the FKBP12 tag overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control signal.
-
AlphaLISA for Ternary Complex Formation
This protocol outlines the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the formation of the ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the degrader in assay buffer.
-
Prepare solutions of the purified FKBP12F36V-tagged protein and the E3 ligase complex (e.g., CRBN/DDB1) at a constant concentration.
-
-
Assay Procedure:
-
In a 384-well plate, add the degrader dilutions, the FKBP12F36V-tagged protein, and the E3 ligase complex.
-
Include controls with no degrader and no proteins.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells, assuming the proteins have the corresponding tags.
-
Incubate the plate in the dark.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.
-
NanoBRET™ for Cellular Target Engagement
This protocol describes the use of NanoBioluminescence Resonance Energy Transfer (NanoBRET™) to measure the engagement of the degrader with the FKBP12F36V-tagged protein in living cells.
-
Cell Preparation:
-
Co-express the FKBP12F36V-tagged protein of interest fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag® in your cells of choice.
-
Seed the cells in a white 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the degrader at various concentrations to the cells.
-
Add the NanoBRET® substrate.
-
-
Signal Detection and Data Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio upon addition of the degrader indicates target engagement and ternary complex formation. A decrease at higher concentrations can indicate the hook effect.
-
Visualizations
Caption: Signaling pathway of FKBP12-mediated protein degradation.
Caption: Experimental workflow for hook effect investigation.
Caption: Logical relationship of the hook effect.
References
Optimizing E3 ligase selection for FKBP12-based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing E3 ligase selection for FKBP12-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an FKBP12-based PROTAC?
An FKBP12-targeting PROTAC is a heterobifunctional molecule designed to eliminate the FKBP12 protein. It consists of three key components: a ligand that specifically binds to FKBP12, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[1] By simultaneously binding to FKBP12 and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with FKBP12.[2] This proximity induces the E3 ligase to tag FKBP12 with ubiquitin molecules, marking it for degradation by the cell's proteasome.[3]
Q2: How do I choose between CRBN and VHL as the E3 ligase for my FKBP12 PROTAC?
The choice between CRBN and VHL is a critical design decision that impacts a PROTAC's efficacy, selectivity, and physicochemical properties.[] There is no universally superior option; the selection depends on the specific therapeutic goal, target cell type, and desired properties of the PROTAC.
Key factors to consider include:
-
Expression Levels: The E3 ligase must be expressed in the target cells. Low expression of the recruited E3 ligase is a common reason for poor degradation.[5] It is advisable to verify the expression levels of CRBN and VHL in your specific cell model via Western blot or qPCR.[6]
-
Subcellular Localization: The localization of the E3 ligase should be compatible with the target protein. CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[2] For a predominantly cytoplasmic target like FKBP12, VHL may offer a locational advantage, though CRBN can also be effective.[7]
-
Structural Compatibility & Cooperativity: The ability to form a stable and productive ternary complex is paramount. The geometry of this complex, influenced by the E3 ligase, linker, and target, determines degradation efficiency.[8] Positive cooperativity, where the binding of one protein enhances the binding of the other, is highly desirable and can be assessed using biophysical assays.[9]
-
Physicochemical Properties: CRBN ligands (e.g., thalidomide (B1683933) derivatives) are generally smaller and more "drug-like," which can lead to better cell permeability and oral bioavailability.[2] VHL ligands are often larger and more peptidic, which can present challenges for cell permeability.[2]
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Citation(s) |
| Ligand Properties | Smaller, more drug-like (e.g., pomalidomide) | Larger, often peptidic, more buried binding pocket | [] |
| Subcellular Location | Primarily nuclear | Cytoplasmic and nuclear | [2][] |
| Kinetics | Fast turn-over rates | Forms longer-lived complexes | [] |
| Tissue Expression | Abundant in hematopoietic cells | Expression can be low in certain solid tumors (hypoxia-regulated) | [] |
| Off-Target Profile | Known affinity for zinc-finger transcription factors (e.g., IKZF1/3) | Generally considered more selective with a smaller promiscuity window | [] |
Q3: What is the "hook effect" and how can I mitigate it?
To mitigate the hook effect:
-
Extend Dose-Response Range: Test a very broad range of concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[11]
-
Optimize Ternary Complex Stability: Design PROTACs that exhibit positive cooperativity, which stabilizes the ternary complex over the binary ones. This can be influenced by optimizing the linker and the choice of E3 ligase ligand.[8]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or AlphaLISA to directly measure ternary complex formation at various concentrations, helping to correlate the hook effect with the inability to form the ternary complex.[10]
Troubleshooting Guide
Issue 1: My FKBP12 PROTAC shows low or no degradation activity.
This is a frequent challenge in PROTAC development. A systematic approach is required to identify the point of failure.
-
Step 1: Confirm Cellular Permeability & Stability. PROTACs are large molecules and may have poor membrane permeability.[8]
-
Action: Quantify intracellular PROTAC concentration using LC-MS/MS. If low, redesign the linker or scaffold to improve physicochemical properties.
-
-
Step 2: Verify Target & E3 Ligase Engagement. The PROTAC must bind to both FKBP12 and the E3 ligase independently.
-
Step 3: Assess Ternary Complex Formation. Successful binary binding does not guarantee ternary complex formation.[15]
-
Action: Perform a co-immunoprecipitation (Co-IP) experiment, pulling down the E3 ligase and blotting for FKBP12. In vitro assays like TR-FRET can also quantify complex formation.[5][16] If no complex forms, the issue likely lies with the linker (length, attachment point, rigidity) or steric hindrance between the proteins. Consider redesigning the linker or switching the E3 ligase.[17]
-
-
Step 4: Check for Target Ubiquitination. A stable ternary complex may not be productive, meaning the geometry is wrong for ubiquitin transfer.[8]
-
Action: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate FKBP12 and perform a Western blot using an anti-ubiquitin antibody.[8] Lack of ubiquitination points to a non-productive complex geometry, requiring linker redesign.
-
-
Step 5: Ensure Proteasome Function. If FKBP12 is ubiquitinated but not degraded, the issue may be with the proteasome itself.
-
Action: This is rare but can be checked using commercial proteasome activity assays. Also, ensure the poly-ubiquitin chain is of a type recognized by the proteasome (typically K48-linked).
-
Issue 2: I observe high variability or poor reproducibility in my degradation experiments.
-
Cause: Inconsistent cell culture conditions (passage number, confluency), slight variations in treatment times, or inconsistent final DMSO concentrations.
-
Solution: Standardize all aspects of the cell culture and treatment protocol. Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells.[18] Always run experiments in biological replicates.
Key Experimental Protocols
Protocol 1: Dose-Response Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol is the standard method for quantifying PROTAC potency (DC₅₀: half-maximal degradation concentration) and efficacy (Dₘₐₓ: maximum degradation).[19][20]
-
Cell Seeding: Plate cells at a consistent density in 12-well or 6-well plates and allow them to adhere and grow for 24 hours to reach ~70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of your FKBP12-PROTAC in complete growth medium. A common range is 1 pM to 10 µM to capture the full dose-response curve, including any potential hook effect.[11] Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 18-24 hours). This time should be optimized in a preliminary time-course experiment.[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Incubate with an ECL substrate and visualize bands using a chemiluminescence imager.[15]
-
-
Analysis:
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantify band intensities using software like ImageJ.
-
Calculate the percentage of FKBP12 remaining relative to the vehicle control for each concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a non-linear regression curve (variable slope) to determine the DC₅₀ and Dₘₐₓ values.[18]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol verifies the formation of the FKBP12-PROTAC-E3 ligase complex inside the cell.[15]
-
Cell Treatment: Seed cells in 10 cm dishes. Treat the cells with the PROTAC at its optimal degradation concentration (or a concentration known to promote complex formation) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (containing mild detergents like NP-40 or Triton X-100) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN) or an antibody against a tag on an overexpressed E3 ligase. Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing for FKBP12. A band for FKBP12 in the PROTAC-treated sample (but not in the vehicle or IgG control) confirms the formation of the ternary complex.
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ternary Complex Formation with FKBP12 Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FKBP12 ligands to induce ternary complex formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
FAQs and Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase (if applicable) are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
Ligand/PROTAC Integrity: Confirm the chemical structure and purity of your FKBP12 ligand or PROTAC molecule via methods such as NMR and mass spectrometry.[1]
-
Binary Interactions: Before assessing the ternary complex, confirm that your ligand can independently bind to FKBP12 and the target protein (or E3 ligase for PROTACs). Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.[1][2][3]
-
Assay Controls: Include appropriate positive and negative controls in your experiment. A known ternary complex former can serve as a positive control, while a non-binding molecule or an unrelated protein can be used as a negative control.[1][4]
Q2: My biochemical assay shows ternary complex formation, but I don't see the expected downstream effect in cells (e.g., protein degradation). What could be the reason?
A2: This discrepancy can arise from several factors related to the cellular environment:
-
Cell Permeability: The ligand may have poor cell membrane permeability. Consider performing cellular uptake assays to assess its ability to reach the intracellular environment.
-
Intracellular Availability: Even if a ligand enters the cell, it may be subject to efflux pumps that actively remove it, reducing its intracellular concentration.[1]
-
"Unproductive" Ternary Complex: A stable ternary complex does not always lead to an efficient downstream effect. For PROTACs, the geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or attachment points on the PROTAC.[1]
-
High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the degradation induced by a PROTAC. A time-course experiment can help identify the optimal degradation window.[5]
Specific Assay-Related Issues
Q3: I'm seeing high background or non-specific binding in my co-immunoprecipitation (Co-IP) experiment. How can I reduce it?
A3: High background in Co-IP can obscure genuine interactions. Here are some optimization strategies:
-
Pre-clearing Lysate: Incubate the cell lysate with beads (without the antibody) before the IP step to remove proteins that non-specifically bind to the beads.[6]
-
Optimize Washing Steps: Increase the stringency of the wash buffers by adding detergents (e.g., Tween-20, NP-40) or increasing the salt concentration. However, be cautious as overly harsh conditions can disrupt the specific interaction.[4][6]
-
Antibody Concentration: Use the minimal amount of antibody required for efficient pulldown to reduce non-specific binding.[7]
-
Blocking: Block the beads with a competitor protein like BSA before adding the antibody.[8]
Q4: My Surface Plasmon Resonance (SPR) data is noisy or shows poor curve fitting. What are the potential causes?
A4: SPR data quality is critical for accurate kinetic analysis. Common issues include:
-
Protein Aggregation: Ensure the protein immobilized on the sensor chip and the analyte in solution are monodisperse.
-
Buffer Mismatch: A mismatch between the running buffer and the analyte sample buffer can cause bulk refractive index changes, leading to artifacts in the sensorgram.
-
Immobilization Issues: The protein may not be properly immobilized, or the immobilization process may have denatured the protein.
-
Mass Transport Limitation: If the analyte is not reaching the sensor surface fast enough, it can affect the observed binding kinetics. Try increasing the flow rate or decreasing the immobilization density.
Q5: In my Cellular Thermal Shift Assay (CETSA), I don't observe a significant thermal shift upon ligand binding. What does this mean?
A5: A lack of a thermal shift in CETSA can have several interpretations:
-
No Target Engagement: The ligand may not be binding to the target protein in the cellular context.[9][10][11]
-
Binding Does Not Affect Thermal Stability: In some cases, ligand binding may not significantly alter the thermal stability of the target protein.[12]
-
Suboptimal Assay Conditions: The heating time, temperature range, or cell lysis method may need optimization.[10][11]
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in Ternary Complex Formation Assays
| Issue | Potential Cause | Recommended Solution | Relevant Assay(s) |
| No/Weak Signal | Poor protein quality (aggregation, misfolding) | Verify protein integrity with DLS; use fresh protein preparations.[1] | All assays |
| Inactive ligand/PROTAC | Confirm chemical structure and purity (NMR, MS).[1] | All assays | |
| Weak binary or ternary affinity | Increase protein/ligand concentrations; optimize buffer conditions (pH, salt).[13] | SPR, ITC, Co-IP, TR-FRET | |
| Low protein expression in cells | Use a cell line with higher target expression; transfect with a plasmid encoding the target.[14] | Cellular assays (Co-IP, CETSA) | |
| High Background | Non-specific binding to beads/surfaces | Pre-clear lysate; optimize blocking and washing steps.[6][8] | Co-IP, Pulldown assays |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody; perform knockout/knockdown controls. | Co-IP, Western Blot | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize all protocols, including cell lysis and reagent preparation.[13] | All assays |
| Batch-to-batch reagent variability | Qualify new batches of critical reagents (e.g., antibodies, proteins).[13] | All assays | |
| In-cell vs. In-vitro Discrepancy | Poor cell permeability of the ligand | Perform cell permeability assays; modify ligand for better physicochemical properties. | Cellular assays |
| Efflux of the ligand from cells | Use efflux pump inhibitors (e.g., verapamil) as a control. | Cellular assays | |
| Unproductive complex formation in cells | Redesign the PROTAC with different linker lengths or attachment points.[1] | Cellular degradation assays |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes a two-step Co-IP to test for the formation of a ternary protein complex in vivo or in vitro.[15]
-
Cell Culture and Transfection: Culture cells to the appropriate density and transfect with plasmids encoding tagged versions of the proteins of interest (e.g., FLAG-tagged FKBP12, HA-tagged target protein).
-
Cell Lysis:
-
First Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-FKBP12 and its binding partners.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specific binders.[6]
-
Elution: Elute the protein complexes from the beads. For FLAG-tagged proteins, this can be done by competing with a 3xFLAG peptide.[15]
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with anti-HA antibody-conjugated beads overnight at 4°C to pull down the HA-tagged target protein.
-
-
Final Washes and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the final complex by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against FKBP12 and the target protein to confirm the presence of the ternary complex.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR can be used to measure the kinetics and affinity of both binary and ternary complex formation.[3][16][17]
-
Immobilization: Covalently immobilize one of the proteins (e.g., FKBP12) onto the sensor chip surface.
-
Binary Interaction Analysis (Ligand to FKBP12):
-
Prepare a series of dilutions of the FKBP12 ligand.
-
Inject the ligand solutions over the immobilized FKBP12 surface and a reference surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the FKBP12 ligand.
-
Inject these solutions over the immobilized FKBP12 surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the ligand binds to its target inside the cell.[9][10][11][12][18]
-
Cell Treatment: Treat intact cells with the FKBP12 ligand or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble proteins) and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble target protein at each temperature by Western blotting. A ligand-induced shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
Caption: Signaling pathway of FKBP12 ligand-mediated ternary complex formation.
Caption: A logical workflow for troubleshooting the absence of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. proteinguru.com [proteinguru.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swordbio.com [swordbio.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving cell permeability of FKBP12-targeting PROTACs
Here is a technical support center with troubleshooting guides and FAQs for improving the cell permeability of FKBP12-targeting PROTACs.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to the cell permeability of FKBP12-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for FKBP12-targeting PROTACs?
PROTACs, including those targeting FKBP12, are inherently large molecules, often with molecular weights (MW) exceeding 700-1000 Da.[1][2] This size places them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.[3] Their high MW, large polar surface area (PSA), and multiple hydrogen bond donors and acceptors typically lead to poor passive diffusion across the lipid bilayer of the cell membrane.[4][5][6] Consequently, even a potent PROTAC may fail to degrade its intracellular target, FKBP12, simply because it cannot reach it in sufficient concentrations.[7]
Q2: My PROTAC shows potent in vitro binding to FKBP12 and an E3 ligase but no target degradation in cells. How do I troubleshoot this?
This is a common issue often pointing towards poor cell permeability.[7] A systematic troubleshooting approach is recommended to pinpoint the problem. Key steps include confirming target and E3 ligase engagement within the cellular environment and directly assessing the compound's ability to cross the cell membrane.
Below is a workflow to diagnose the lack of cellular activity.
Q3: What are the key physicochemical properties influencing PROTAC permeability?
While traditional metrics like MW and TPSA are important, they do not solely determine PROTAC permeability.[3] Due to their flexibility, PROTACs can adopt folded, "chameleon-like" conformations that shield polar groups and facilitate membrane passage.[8][9] Key properties to consider are:
-
Lipophilicity (LogP/LogD): An optimal range is crucial. While higher lipophilicity can aid membrane association, excessive lipophilicity (e.g., ALogP > 5) can lead to poor aqueous solubility and membrane retention, ultimately reducing permeability.[10]
-
Intramolecular Hydrogen Bonds (IMHBs): The formation of IMHBs can help a PROTAC adopt a more compact, less polar conformation, effectively reducing its size and polarity to enhance cell permeability.[11]
-
Linker Composition and Rigidity: The linker is a critical determinant of a PROTAC's physicochemical properties.[12] Replacing flexible PEG linkers with more rigid structures (e.g., piperazine/piperidine) or alkyl chains can modulate conformation and improve permeability.[4][11]
-
Hydrogen Bond Donors (HBDs): A high number of solvent-exposed HBDs is detrimental to permeability.[5][6] Strategies like amide-to-ester substitutions can reduce HBD count and significantly improve cell entry.[10]
Q4: What specific strategies can be employed to improve the cell permeability of my FKBP12-targeting PROTAC?
Several rational design strategies can enhance PROTAC permeability.[8][9] These modifications often focus on the linker or employ chemical masking techniques.
Q5: What is the "hook effect" and how does it relate to PROTAC concentration and cell entry?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because an excess of the PROTAC favors the formation of binary complexes (FKBP12-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex (FKBP12-PROTAC-E3 Ligase) required for ubiquitination.[7] While not directly a measure of permeability, this effect complicates the interpretation of dose-response curves. It is crucial to test a wide range of concentrations (from low nanomolar to micromolar) to identify the optimal degradation window and distinguish a true lack of activity from the hook effect.[7]
Quantitative Data Summary
Assessing the permeability of novel PROTACs requires a comparative baseline. The following table summarizes apparent permeability (Papp) values for representative PROTACs from various studies, measured using PAMPA and Caco-2 assays. Note that low permeability is a common feature for this class of molecules.
| PROTAC ID / Series | Assay Type | Target | E3 Ligase | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Observation | Reference |
| PROTAC 14 | Caco-2 (A-B) | Androgen Receptor | Cereblon | 1.7 | Highest A-B permeability in the series, but with a high efflux ratio. | [13] |
| PROTAC 19 | PAMPA | Androgen Receptor | Adamantyl | 2.3 | Highest PAMPA permeability in its series, likely due to high lipophilicity. | [13] |
| PROTAC 20b | Caco-2 (A-B) | Androgen Receptor | VHL | 0.35 | Low permeability with no significant transporter efflux. | [13] |
| MZ Series (7) | PAMPA | BET | VHL | 0.6 | Highest permeability in its series. | [5][6] |
| MZ Series (9) | PAMPA | BET | VHL | 0.006 | 100-fold less permeable than compound 7 due to poor physicochemical properties. | [5][6] |
| AT Series (17) | PAMPA | BET | VHL | 0.002 | Alkyl linker-containing PROTAC, was the least permeable in its series. | [5][6] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to estimate permeability.[5][6]
Methodology:
-
Reagents and Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF).
-
96-well acceptor plates.
-
Dodecane.
-
Lecithin (B1663433) (e.g., from soybean).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
-
Membrane Preparation:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully apply 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate. Allow the solvent to fully permeate the filter for 5-10 minutes.
-
-
Assay Procedure:
-
Prepare the PROTAC working solution by diluting the DMSO stock into PBS to a final concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.
-
Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Place the donor plate on top of the acceptor plate.
-
Add 150 µL of the PROTAC working solution to each well of the donor plate.
-
Incubate the assembled plate system at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in all samples using LC-MS/MS.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
-
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]eq = equilibrium concentration.
-
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport.[14]
Methodology:
-
Reagents and Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well plates).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
PROTAC stock solution in DMSO.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for analysis.
-
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~6 x 10⁴ cells/cm².[14]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[14] Change the medium every 2-3 days.
-
Before the experiment, confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement or a Lucifer yellow leakage test.
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[14]
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (e.g., 1-10 µM in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.[14]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[14]
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[14]
-
-
Sample Analysis and Calculation:
-
At the end of the incubation, collect samples from both chambers.
-
Determine the PROTAC concentration using LC-MS/MS.[14]
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[14]
-
Protocol 3: Western Blotting for FKBP12 Degradation
This is the standard method to quantify the reduction in FKBP12 protein levels following PROTAC treatment, confirming cellular activity.[15]
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to FKBP12 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.[15]
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL (chemiluminescence) detection system.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control signal for each sample. The percentage of remaining FKBP12 relative to the vehicle control indicates the degradation efficiency.[15]
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Immunogenicity of Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the immunogenicity of linker-drug conjugates, particularly antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development of linker conjugates and provides systematic approaches to resolving them.
Issue 1: High Anti-Drug Antibody (ADA) Response Observed in Preclinical Studies
Potential Causes:
-
Immunogenic Hotspots: The linker or payload may contain T-cell or B-cell epitopes that trigger an immune response.
-
Conjugate Aggregation: Hydrophobic linkers and payloads can lead to the formation of aggregates, which are often highly immunogenic.
-
Linker Instability: Premature cleavage of the linker in circulation can release the payload, which may act as a hapten and elicit an immune response.
-
Non-humanized or Chimeric Antibody: The antibody component itself may be immunogenic if it contains non-human sequences.
Troubleshooting Steps:
-
Characterize the ADA Response:
-
Domain Specificity: Determine which part of the conjugate (antibody, linker, or payload) the ADAs are targeting. This can be achieved through competitive ELISA formats.
-
Neutralizing Capacity: Assess whether the ADAs neutralize the therapeutic effect of the conjugate using a cell-based neutralizing antibody (NAb) assay.
-
-
Optimize the Linker:
-
Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and reduce aggregation.[1][2]
-
Evaluate Linker Stability: Use mass spectrometry (LC-MS/MS) and HPLC to assess the stability of the linker in plasma.[3] If instability is observed, consider a more stable linker chemistry (e.g., non-cleavable linkers or more robust cleavable linkers).
-
Modify Linker Length: Adjusting the length of the linker can prevent steric hindrance and mask potential immunogenic epitopes.[3]
-
-
Address Aggregation:
-
Formulation Optimization: Evaluate different buffer conditions (pH, excipients) to minimize aggregation.
-
Size Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to monitor and quantify aggregate formation.
-
-
Re-evaluate the Antibody and Payload:
-
Sequence Analysis: Use in silico tools to predict and identify potential T-cell epitopes in the antibody sequence.[4]
-
Humanization: If using a chimeric antibody, consider further humanization to reduce immunogenicity.[5]
-
Payload Modification: If the payload is highly immunogenic, explore less immunogenic alternatives or modifications that mask immunogenic sites.
-
Issue 2: Unexpected Off-Target Toxicity in In Vivo Models
Potential Causes:
-
Premature Payload Release: The linker may be unstable in circulation, leading to the non-specific release of the cytotoxic payload and damage to healthy tissues.[6]
-
"Bystander Effect" Mismanagement: For cleavable linkers, a highly membrane-permeable payload might diffuse out of the target cell and kill neighboring healthy cells indiscriminately.
-
Formation of Immune Complexes: ADA-ADC immune complexes can be taken up by non-target immune cells, leading to cell death and inflammation.[7]
Troubleshooting Steps:
-
Assess Linker Stability:
-
In Vitro Plasma Stability Assay: Incubate the conjugate in plasma from the relevant species and measure the rate of payload release over time using methods like HPLC or LC-MS/MS.
-
Select a More Stable Linker: If the linker is found to be labile, switch to a more stable option, such as a non-cleavable linker or an enzyme-cleavable linker with improved plasma stability.[8][9]
-
-
Evaluate Payload Characteristics:
-
Membrane Permeability Assay: Assess the cell permeability of the payload to predict the potential for bystander killing.
-
Consider a Different Payload: If the bystander effect is problematic, a payload with lower membrane permeability might be more suitable.
-
-
Investigate Immune Complex Formation:
-
ADA Characterization: As in Issue 1, thoroughly characterize the ADA response.
-
Cytokine Release Assay: An in vitro cytokine release assay can indicate the potential for inflammatory responses triggered by immune complexes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of linker-conjugate immunogenicity?
A1: The immunogenicity of a linker-conjugate is multifactorial. The primary drivers include:
-
The Antibody: Non-human or chimeric antibodies have a higher intrinsic immunogenicity. Even humanized antibodies can contain neoepitopes formed during the conjugation process.[10]
-
The Linker and Payload: These components can act as haptens, forming novel epitopes that the immune system recognizes as foreign.[11] Hydrophobic linkers and payloads can also induce aggregation, which significantly increases immunogenicity.[1][6]
-
Product-Related Factors: Impurities, aggregates, and structural changes introduced during manufacturing and storage can all contribute to an immune response.[12]
-
Patient-Related Factors: The patient's immune status, genetic background, and the nature of their disease can influence the likelihood and severity of an immune response.[13]
Q2: How does linker chemistry influence immunogenicity?
A2: Linker chemistry is a critical determinant of a conjugate's immunogenic potential.[9]
-
Stability: The linker must be stable enough to prevent premature release of the payload in circulation.[6] Prematurely released payloads can bind to other proteins, creating new antigens.
-
Cleavable vs. Non-cleavable:
-
Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., acidic pH or presence of certain enzymes).[8] While effective, they must be highly stable in the bloodstream.
-
Non-cleavable linkers release the payload after the antibody is degraded in the lysosome. This generally leads to better plasma stability but may result in payload metabolites that could be immunogenic.
-
-
Hydrophilicity: Hydrophobic linkers can lead to aggregation and increased uptake by antigen-presenting cells, thereby increasing the risk of an immune response.[6]
Q3: What is the role of PEGylation in reducing immunogenicity?
A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to reduce the immunogenicity of therapeutic proteins and conjugates.
-
Steric Shielding: The PEG chain creates a hydrophilic cloud around the conjugate, which can mask immunogenic epitopes on the antibody or linker-drug from the immune system.
-
Improved Solubility and Stability: PEG is highly hydrophilic, which improves the overall solubility of the conjugate and reduces the propensity for aggregation.[1]
-
Increased Half-Life: PEGylation increases the hydrodynamic size of the conjugate, reducing its clearance by the kidneys and extending its circulation half-life. This can lead to a reduced dosing frequency, which may also lower the risk of immunogenicity.
It is important to note that PEG itself can be immunogenic, and anti-PEG antibodies have been observed in some patients. Therefore, the size, shape (linear vs. branched), and attachment site of the PEG chain must be carefully optimized.
Q4: Which analytical methods are essential for characterizing the immunogenicity of a conjugate?
A4: A multi-tiered approach is recommended for assessing immunogenicity.[13]
-
Screening Assays: These are used to detect all anti-drug antibodies (ADAs). The most common format is a bridging ELISA.
-
Confirmatory Assays: Positive samples from the screening assay are then tested in a confirmatory assay, which typically involves spiking the sample with an excess of the drug to confirm the specificity of the binding.[12]
-
Characterization Assays:
-
Titer Assays: Quantify the amount of ADAs in a sample.
-
Domain Specificity Assays: Determine which part of the conjugate (antibody, linker, or payload) the ADAs are directed against.[11]
-
Neutralizing Antibody (NAb) Assays: These are typically cell-based assays that determine if the ADAs inhibit the biological activity of the conjugate.[13]
-
Surface Plasmon Resonance (SPR): Can be used to measure the affinity and kinetics of ADA binding to the conjugate.[4]
-
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Hydrophobicity | Tendency for Aggregation | Plasma Half-Life | Potential for Immunogenicity |
| SMCC (Non-cleavable) | High | High | Shorter | High |
| Val-Cit (Enzyme-cleavable) | Moderate | Moderate | Moderate | Moderate |
| Val-Ala (Enzyme-cleavable) | Lower | Lower | Longer | Lower |
| PEG4-Val-Cit | Low | Low | Longer | Low |
| PEG12-Val-Cit | Very Low | Very Low | Longest | Very Low |
Data is illustrative and compiled from general findings in the literature.[1]
Table 2: Comparison of Immunogenicity Assessment Methods
| Assay Type | Purpose | Principle | Key Information Provided |
| Bridging ELISA | ADA Screening & Confirmation | Bivalent ADAs bridge between drug-coated plate and labeled drug. | Presence of binding ADAs. |
| Surface Plasmon Resonance (SPR) | ADA Characterization | Measures real-time binding of ADAs to drug immobilized on a sensor chip. | Binding affinity (KD), association (ka) and dissociation (kd) rates. |
| Cell-Based Neutralizing Assay | NAb Determination | Measures the ability of ADAs to inhibit drug-induced cell killing or other biological effects. | Functional impact of ADAs on drug efficacy.[13] |
| Cytokine Release Assay | Safety Assessment | Measures cytokine release from immune cells (e.g., PBMCs) upon exposure to the drug. | Potential for cytokine-mediated adverse events. |
Experimental Protocols
Protocol 1: Bridging ELISA for Anti-Drug Antibody (ADA) Detection
This protocol provides a general framework for a bridging ELISA to screen for ADAs.
Materials:
-
High-binding 96-well microplates
-
Drug conjugate (for coating and detection)
-
Biotinylation kit (e.g., EZ-Link Sulfo-NHS-Biotin)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Sample Diluent (e.g., 1% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Patient/animal serum samples, positive and negative controls
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the drug conjugate to 1-2 µg/mL in PBS.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Add 300 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Wash the plate 3 times as described above.
-
Dilute serum samples (typically 1:100) and controls in Sample Diluent.
-
Add 100 µL of diluted samples and controls to the wells.
-
Incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Prepare biotinylated drug conjugate at 1 µg/mL in Sample Diluent.
-
Wash the plate 3 times.
-
Add 100 µL of biotinylated drug conjugate to each well.
-
Incubate for 1 hour at RT.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Dilute Streptavidin-HRP according to the manufacturer's instructions in Sample Diluent.
-
Add 100 µL to each well.
-
Incubate for 30 minutes at RT in the dark.
-
-
Development and Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at RT in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
This protocol is a general guideline and should be optimized for each specific conjugate.[11]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general steps for analyzing the binding kinetics of an antibody-drug conjugate to its target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target antigen (ligand)
-
Antibody-drug conjugate (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Surface Preparation (Ligand Immobilization):
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target antigen (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 100-200 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding (Kinetic Analysis):
-
Inject a series of concentrations of the ADC (analyte) in running buffer over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Allow for an association phase (e.g., 120-180 seconds) followed by a dissociation phase (e.g., 300-600 seconds) where only running buffer flows over the surface.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove all bound analyte from the ligand surface. The conditions must be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
This protocol requires significant optimization for each specific interaction pair.[9]
Protocol 3: In Vitro Cytokine Release Assay
This protocol describes a method to assess the potential of a linker conjugate to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + antibiotics)
-
96-well flat-bottom cell culture plates
-
Linker conjugate, positive control (e.g., LPS or anti-CD3/anti-CD28), and negative control (vehicle)
-
Cytokine detection kit (e.g., multiplex bead-based assay or ELISA for specific cytokines like TNF-α, IL-6, IFN-γ)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete culture medium and adjust the cell density to 1-2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the linker conjugate and controls in complete culture medium.
-
Add 100 µL of the diluted compounds to the wells containing PBMCs. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a humidified CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ) in the collected supernatants using a validated multiplex assay or individual ELISAs, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of cytokines released in response to the linker conjugate with those from the negative and positive controls. A significant increase over the negative control may indicate a risk of cytokine release syndrome.
-
This assay should be performed with PBMCs from multiple donors to account for variability in immune responses.[1]
Visualizations
Caption: Key factors influencing the immunogenicity of linker conjugates.
Caption: Tiered workflow for immunogenicity assessment of linker conjugates.
Caption: Troubleshooting logic for addressing high ADA responses.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mabtech.com [mabtech.com]
- 8. criver.com [criver.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Refinement of Western blot Protocols for Clearer Degradation Bands
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges associated with protein degradation in Western blotting, leading to clearer and more reliable results.
Troubleshooting Guide: Degradation Bands and Smeared Lanes
Protein degradation is a common issue in Western blotting, often manifesting as faint target bands, unexpected lower molecular weight bands, or smeared lanes. The following table summarizes common causes and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Appearance of Multiple Bands Below the Target Protein | Proteolytic Degradation: Endogenous proteases released during cell lysis cleave the target protein. | Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize protease activity.[1][2] Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[3][4][5] For tissues with high protease activity, consider optimizing the cocktail concentration.[6] |
| Sample Age and Storage: Lysates stored for extended periods, even at -20°C, can exhibit degradation. Freeze-thaw cycles can also contribute to protein degradation. | Use Fresh Lysates: Whenever possible, use freshly prepared lysates for your experiments.[4] Store Samples Properly: For long-term storage, aliquot lysates and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. | |
| Smeared Bands in the Lane | Excessive Protease Activity: High levels of protease activity can lead to a wide range of degradation products, resulting in a smear. | Optimize Protease Inhibition: Ensure the protease inhibitor cocktail used is appropriate for the sample type and that the concentration is optimal. Some cocktails are more effective than others.[7] |
| Overloading of Protein: Loading too much protein per lane can cause streaking and smearing. | Determine and Optimize Protein Concentration: Accurately quantify the protein concentration in your lysates and perform a loading titration to determine the optimal amount for a clear signal.[8] | |
| Improper Sample Buffer Preparation: Old or improperly prepared sample buffer with ineffective reducing agents can lead to protein aggregation and smearing. | Use Fresh Sample Buffer: Prepare fresh sample buffer with the appropriate concentration of reducing agents like DTT or β-mercaptoethanol. | |
| Faint or No Target Band with Visible Lower Molecular Weight Bands | Extensive Protein Degradation: The majority of the target protein has been degraded into smaller fragments. | Re-evaluate the Entire Sample Preparation Workflow: From cell harvesting to lysate storage, identify and minimize any steps where protease activity could be high. This includes keeping reagents and samples consistently cold. |
| Suboptimal Lysis Buffer: The chosen lysis buffer may not be effective in inhibiting endogenous proteases for a specific cell or tissue type. | Select an Appropriate Lysis Buffer: The choice of lysis buffer (e.g., RIPA, NP-40, Tris-HCl) can impact protein extraction and stability. Consider the subcellular localization of your target protein when selecting a buffer.[2] |
Quantitative Comparison of Protease Inhibitor Cocktails
While direct quantitative comparisons in the literature are limited, performance data from manufacturers and experimental evidence demonstrate the superior efficacy of using a protease inhibitor cocktail over single inhibitors. The following table provides a representative comparison of the inhibitory performance of different commercially available cocktails.
| Protease Inhibitor Cocktail | Reported Inhibition Efficiency | Key Features |
| Commercial Cocktail A (e.g., Halt™ Protease Inhibitor Cocktail) | ≥97% inhibition of protease activity in rat pancreas extract.[9] | Broad-spectrum inhibition of serine, cysteine, and aspartic acid proteases, as well as aminopeptidases. Available with or without EDTA. |
| Commercial Cocktail B (e.g., ProteaseArrest™) | >95% inhibition of protease activity, stated to be 80% more effective than some tablet formats.[7] | Broad-spectrum liquid format containing both reversible and irreversible inhibitors. |
| Commercial Cocktail C (Tablet Format) | ≥59% inhibition of protease activity in rat pancreas extract.[9] | Convenient tablet format, but may have lower inhibition efficiency compared to some liquid cocktails. |
| Homemade Cocktail (Common Recipe) | Variable | Allows for customization but may not provide the same broad-spectrum protection as optimized commercial cocktails. |
Note: The effectiveness of a protease inhibitor cocktail can vary depending on the sample type, the specific proteases present, and the experimental conditions. Optimization is often necessary.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between protein degradation products and true protein isoforms or post-translational modifications?
A1: This can be challenging. Here are a few approaches:
-
Consistent Degradation Pattern: Degradation products often appear as a ladder of bands below the main target band.
-
Use of Fresh Lysates and Protease Inhibitors: If the lower molecular weight bands disappear or are significantly reduced when using fresh lysates with a potent protease inhibitor cocktail, they are likely degradation products.
-
Literature and Database Search: Check databases like UniProt for known isoforms or post-translational modifications of your protein of interest.
-
Positive and Negative Controls: Use cell lysates from cells known to express or not express specific isoforms as controls.
Q2: What is the optimal concentration of protease inhibitors to use in my lysis buffer?
A2: Most commercial protease inhibitor cocktails are supplied as a 100X stock solution, and a 1X final concentration is generally effective.[6] However, for tissues with particularly high protease activity (e.g., pancreas), you may need to optimize the concentration. It is recommended to follow the manufacturer's instructions as a starting point.
Q3: Can I reuse my lysis buffer with protease inhibitors?
A3: It is highly recommended to add protease inhibitors to the lysis buffer fresh, immediately before use.[10] Some protease inhibitors, like PMSF, have a short half-life in aqueous solutions.[1] Preparing fresh lysis buffer with inhibitors for each experiment ensures maximum efficacy.
Q4: My protein of interest is known to be heavily ubiquitinated. How does this affect its appearance on a Western blot and how can I study its degradation?
A4: Ubiquitination adds molecular weight to your protein, resulting in a ladder of higher molecular weight bands. To study its degradation via the proteasome, you can treat your cells with a proteasome inhibitor (e.g., MG132). This will block the degradation of ubiquitinated proteins, leading to their accumulation, which can be detected as a more intense high molecular weight smear on a Western blot.
Experimental Protocols
Detailed Methodology: Refined Sample Preparation Protocol to Minimize Protein Degradation
This protocol outlines a refined procedure for cell lysis and protein extraction designed to minimize proteolytic degradation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) kept on ice
-
Broad-spectrum Protease Inhibitor Cocktail (100X stock)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Immediately before use, add the protease inhibitor cocktail to the required volume of lysis buffer to a final concentration of 1X.
-
Add the ice-cold lysis buffer containing protease inhibitors to the cell plate or pellet. A common starting point is 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, use a pre-chilled cell scraper to gently scrape the cells into the lysis buffer.
-
For suspension cells, resuspend the cell pellet in the lysis buffer by gentle pipetting.
-
-
Incubation and Homogenization:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
For tissues, homogenization using a Dounce or mechanical homogenizer on ice is necessary before the incubation step.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Collection and Storage:
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into smaller volumes and store at -80°C.
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation in eukaryotic cells. Understanding this pathway is crucial when studying proteins that are regulated by degradation.
Caption: A simplified diagram of the ubiquitin-proteasome pathway for protein degradation.
Experimental Workflow: Troubleshooting Degradation Bands
This workflow provides a logical sequence of steps to identify and resolve issues related to protein degradation in Western blotting.
Caption: A troubleshooting workflow for addressing protein degradation in Western blots.
Logical Relationship: Refined Sample Preparation Workflow
This diagram illustrates a refined workflow for sample preparation, emphasizing key steps to minimize protein degradation.
Caption: A refined workflow for sample preparation to minimize protein degradation.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. goldbio.com [goldbio.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Protease inhibitor cocktails | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 10. goldbio.com [goldbio.com]
Optimizing dosage and treatment time for FKBP12 degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FKBP12 degraders. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an FKBP12 degrader?
An FKBP12 degrader, often a Proteolysis-Targeting Chimera (PROTAC), is a heterobifunctional molecule. It consists of a ligand that binds to FKBP12, a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[1] By bringing FKBP12 and the E3 ligase into close proximity, the degrader induces the formation of a ternary complex.[2][3] This complex facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, tagging it for degradation by the proteasome.[1][4] The degrader itself is not degraded and can catalytically induce the degradation of multiple FKBP12 proteins.[2][3]
Q2: What are the key parameters to determine the optimal dosage of an FKBP12 degrader?
The two primary parameters for assessing the efficacy of an FKBP12 degrader are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (FKBP12).[5]
-
Dmax: The maximal percentage of target protein degradation achievable with the degrader.[5]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing off-target effects or cytotoxicity.[5]
Q3: How do I determine the optimal treatment time for my FKBP12 degrader experiment?
The optimal treatment time can vary depending on the cell line, the specific degrader molecule, and its concentration. It is crucial to perform a time-course experiment to determine the ideal duration for achieving maximal degradation. A typical time-course experiment might involve treating cells for 2, 4, 8, 12, 24, and 48 hours.[6] The point of maximum degradation will help you select the optimal time for your subsequent experiments.
Q4: What is the "hook effect" and how can I avoid it with my FKBP12 degrader?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[7] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (either with FKBP12 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[7] To avoid the hook effect, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before it diminishes.[8]
Troubleshooting Guides
Problem 1: My FKBP12 degrader is not showing any degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Modify the linker of the PROTAC to improve its physicochemical properties.[8] Consider using a different cell line with potentially better uptake. |
| Ineffective Ternary Complex Formation | The linker length or composition may not be optimal. Synthesize and test a series of degraders with varying linkers. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.[5] |
| Target Not Accessible | Ensure that the FKBP12 protein in your cellular context is accessible to the degrader. Subcellular localization can play a role. |
| Incorrect Dosage | Perform a wide dose-response experiment to ensure you are not in the "hook effect" region of the curve.[8] |
Problem 2: I am observing high cellular toxicity with my FKBP12 degrader.
| Possible Cause | Troubleshooting Step |
| Degrader Concentration is Too High | Lower the concentration of the degrader. Determine the IC50 for cell viability and work at concentrations well below this value.[9] |
| Off-Target Effects | Use a lower, more specific concentration. Perform proteomics analysis to identify unintended degraded proteins.[9] Synthesize and test an inactive control degrader.[10] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the degradation of FKBP12 or to the degrader molecule itself. Consider using a different cell line.[9] |
| Prolonged Incubation Time | Conduct a time-course experiment to find the shortest incubation time that still provides significant degradation.[9] |
Quantitative Data Summary
The following table provides a hypothetical example of data from a dose-response experiment to determine the DC50 and Dmax for two different FKBP12 degraders.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| Degrader A | HEK293 | 50 | 95 | 24 |
| Degrader B | HeLa | 100 | 85 | 24 |
Experimental Protocols
Western Blot for FKBP12 Degradation
This protocol outlines the steps to assess the degradation of FKBP12 protein levels in cells treated with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of degrader concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.[12] Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the FKBP12 band intensity to the loading control for each sample.
-
qPCR for FKBP12 mRNA Expression
This protocol is to confirm that the reduction in FKBP12 protein is due to degradation and not transcriptional repression.
-
Cell Treatment and RNA Extraction:
-
Treat cells with the FKBP12 degrader and a vehicle control for the desired time.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green, forward and reverse primers for FKBP12, and the synthesized cDNA.[13]
-
Run the qPCR reaction in a real-time PCR machine.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of FKBP12 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the FKBP12 degrader.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[9]
-
-
Cell Treatment:
-
Treat the cells with a serial dilution of the FKBP12 degrader for a relevant time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of an FKBP12 PROTAC degrader.
Caption: Experimental workflow for optimizing FKBP12 degrader dosage and treatment time.
Caption: A logical troubleshooting workflow for lack of FKBP12 degradation.
References
- 1. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
Technical Support Center: Synthesis of PROTACs with Pre-Linked Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using pre-linked conjugates. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using pre-linked E3 ligase-linker conjugates in PROTAC synthesis?
Using pre-linked E3 ligase-linker conjugates offers a modular and streamlined approach to PROTAC synthesis.[1] This strategy allows for the late-stage introduction of the warhead (the ligand for the protein of interest), which is particularly advantageous when working with complex or precious warheads.[2] Key benefits include:
-
Synthetic Efficiency: It simplifies the overall synthetic route by breaking it down into more manageable steps.[1] Commercially available pre-linked conjugates further expedite this process.[3]
-
Modularity: It allows for the rapid generation of a library of PROTACs by coupling various warheads to a single, validated E3 ligase-linker conjugate.[1][3]
-
Reduced Risk of Degradation: Sensitive or complex warheads are introduced at the final step, minimizing their exposure to harsh reaction conditions that might be required for linker synthesis or attachment to the E3 ligase ligand.
Q2: What are the most common challenges encountered when coupling a warhead to a pre-linked E3 ligase-linker conjugate?
The most frequently reported challenges in the final coupling step include:
-
Low Reaction Yields: This can be attributed to several factors, including steric hindrance, suboptimal reaction conditions, or poor solubility of the reactants.[2][4]
-
Steric Hindrance: The bulky nature of both the pre-linked conjugate and the warhead can impede their ability to react efficiently.[2][3]
-
Difficult Purification: The final PROTAC product often has similar physicochemical properties to the starting materials and byproducts, making purification by chromatography challenging.[1][5]
-
Solubility Issues: Pre-linked conjugates or the final PROTACs can have poor solubility in common reaction solvents, leading to incomplete reactions.[6]
-
Side Reactions: The presence of multiple functional groups on the warhead or the pre-linked conjugate can lead to undesired side reactions if not properly protected.[1]
Q3: How can I improve the solubility of my pre-linked conjugate or final PROTAC during synthesis?
Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[6] Strategies to improve solubility during synthesis include:
-
Solvent Selection: Experiment with a range of solvents or solvent mixtures to find a system that effectively dissolves both the pre-linked conjugate and the warhead.
-
Linker Modification: Incorporating polar functional groups, such as polyethylene (B3416737) glycol (PEG) units, into the linker of the pre-linked conjugate can enhance the solubility of the final PROTAC.[7]
-
Temperature Adjustment: Gently heating the reaction mixture can sometimes improve the solubility of the reactants, but care must be taken to avoid degradation.
Q4: What are the best practices for purifying PROTACs synthesized from pre-linked conjugates?
Purification is a critical and often challenging step. Best practices include:
-
Chromatography Selection: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for purifying PROTACs. Normal-phase chromatography can also be effective depending on the polarity of the molecule.
-
Strategic Purification Steps: In some cases, a "direct-to-biology" approach can be used where crude reaction mixtures are tested in initial biological assays, followed by the purification of only the most promising candidates.[1][5] This can be facilitated by designing the synthesis to include a purification handle, such as a basic center in the linker, allowing for a simple solid-phase extraction (SPE) cleanup.[5]
-
Analytical Characterization: Thoroughly characterize the purified PROTAC using techniques like LC-MS and NMR to confirm its identity and purity.
Troubleshooting Guides
Problem: Low Yield in the Final Coupling Step
This guide provides a systematic approach to troubleshooting low yields when coupling a warhead to a pre-linked E3 ligase-linker conjugate.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Steric Hindrance | 1. Extend the Linker: If possible, use a pre-linked conjugate with a longer linker to increase the distance between the reactive functional group and the bulky E3 ligase ligand. 2. Optimize Reaction Temperature: Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier caused by steric hindrance. Monitor for degradation. 3. Choose a Less Hindered Coupling Site: If the warhead has multiple potential attachment points, select the one that is most sterically accessible.[3] |
| Suboptimal Coupling Chemistry | 1. Vary Coupling Reagents: For amide bond formation, screen a variety of coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, triethylamine). 2. Explore Alternative Reactions: Consider using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) if your pre-linked conjugate and warhead can be functionalized with an azide (B81097) and an alkyne, respectively. This method is often high-yielding and produces fewer byproducts.[3][8] |
| Poor Solubility of Reactants | 1. Screen Solvents: Test a range of aprotic polar solvents such as DMF, DMSO, or NMP, or mixtures thereof. 2. Sonication: Use of an ultrasonic bath can help to dissolve suspended reactants and promote the reaction. |
| Decomposition of Starting Materials or Product | 1. Lower Reaction Temperature: If the reactants or product are thermally labile, conduct the reaction at a lower temperature for a longer period. 2. Use Milder Reagents: Switch to less aggressive coupling reagents or bases. |
| Incorrect Stoichiometry | 1. Verify Reactant Purity: Ensure that both the pre-linked conjugate and the warhead are of high purity and accurately quantified. 2. Optimize Reactant Ratio: Experiment with a slight excess of one of the reactants, typically the less expensive or more readily available component. |
Problem: Difficulty in Purifying the Final PROTAC
This guide addresses common issues encountered during the purification of PROTACs synthesized from pre-linked conjugates.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Co-elution of Product and Starting Materials | 1. Optimize Chromatography Gradient: Develop a shallower gradient in RP-HPLC to improve the separation between the product and unreacted starting materials. 2. Change Stationary Phase: If co-elution persists, try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). 3. Alternative Purification Techniques: Consider normal-phase chromatography or size-exclusion chromatography if reverse-phase is ineffective. |
| Presence of Multiple Byproducts | 1. Reaction Optimization: Revisit the reaction conditions to minimize the formation of side products. This may involve using protecting groups on reactive functionalities of the warhead.[9] 2. Orthogonal Purification: Employ a multi-step purification strategy using different chromatography techniques (e.g., an initial flash chromatography step followed by preparative HPLC). |
| Poor Solubility of the Crude Product | 1. Solubilize in a Strong Solvent: Dissolve the crude product in a small amount of a strong solvent like DMSO or DMF before diluting with the mobile phase for injection onto the HPLC. 2. Use a "Catch-and-Release" Strategy: If the PROTAC has a suitable functional group (e.g., a basic amine), consider using solid-phase extraction (SPE) with an appropriate sorbent for initial cleanup.[5] |
Experimental Protocols
General Protocol for Amide Coupling of a Warhead to a Pre-Linked E3 Ligase-Linker Conjugate
This protocol provides a starting point for the final coupling step in PROTAC synthesis. Optimization of specific reagents, solvents, and conditions will be necessary for each unique combination of warhead and pre-linked conjugate.
-
Reactant Preparation:
-
Dissolve the pre-linked E3 ligase-linker conjugate (with a terminal carboxylic acid) (1.0 eq.) and the warhead (with a free amine) (1.1 eq.) in anhydrous DMF.
-
-
Addition of Coupling Reagents:
-
To the solution from step 1, add HATU (1.2 eq.) and DIPEA (2.0 eq.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the final PROTAC.
-
General Protocol for "Click Chemistry" Conjugation
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the final coupling step.
-
Reactant Preparation:
-
Dissolve the pre-linked E3 ligase-linker conjugate (with a terminal azide) (1.0 eq.) and the warhead (with a terminal alkyne) (1.0 eq.) in a 1:1 mixture of t-BuOH and H₂O.
-
-
Addition of Catalysts:
-
To the solution from step 1, add a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq.) in water, followed by a solution of sodium ascorbate (B8700270) (0.2 eq.) in water.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.
-
Visualizations
Caption: Mechanism of action of a PROTAC molecule.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Aggregation Issues with Hydrophobic FKBP12 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues commonly encountered with hydrophobic FKBP12 PROTACs during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my hydrophobic FKBP12 PROTACs aggregating in aqueous solutions?
A1: PROTACs, particularly those targeting FKBP12, often possess high molecular weights and significant hydrophobicity due to the combination of two ligands and a linker.[1][2] This "beyond Rule of Five" (bRo5) characteristic leads to low aqueous solubility, predisposing them to aggregation and precipitation in aqueous buffers and cell culture media.[1][3]
Q2: How does the linker component of a PROTAC influence its solubility and aggregation?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties.[3] The length, composition, and rigidity of the linker can significantly impact solubility and cell permeability.[4] For instance, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring can improve permeability.[4] Incorporating basic nitrogen-containing groups such as piperazine (B1678402) or piperidine (B6355638) into the linker can increase polarity and enhance aqueous solubility.[3][4]
Q3: Can the choice of E3 ligase ligand affect the aggregation of my FKBP12 PROTAC?
A3: Yes, the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC.[5] While the primary driver of hydrophobicity may be the target ligand and linker, the E3 ligase ligand contributes to the molecule's overall characteristics. Some studies suggest that PROTACs based on cereblon (CRBN) ligands may exhibit more favorable "drug-like" properties compared to some von Hippel-Lindau (VHL)-based PROTACs.[5]
Q4: What is the "hook effect" and how does it relate to PROTAC aggregation?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase).[6] While not directly a result of aggregation, high concentrations that can lead to the hook effect may also favor aggregation of the hydrophobic PROTAC.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness of PROTAC in Aqueous Buffer
Potential Cause: The PROTAC concentration exceeds its solubility limit in the chosen buffer.
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC precipitation.
Solutions and Methodologies:
-
Reduce Concentration: The simplest first step is to lower the working concentration of the PROTAC.
-
Optimize Buffer Conditions:
-
pH Adjustment: The solubility of PROTACs with ionizable groups can be pH-dependent. Adjusting the buffer pH away from the isoelectric point (pI) of the PROTAC can increase solubility.[3]
-
Salt Concentration: Modifying the salt concentration (e.g., NaCl, KCl) can help shield electrostatic interactions that may contribute to aggregation.[3]
-
-
Incorporate Co-solvents: For in vitro assays, the addition of organic co-solvents can significantly enhance solubility.
-
Protocol for Co-solvent Use:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO.
-
For the final working solution, dilute the DMSO stock into the aqueous buffer. It is crucial to add the DMSO stock to the buffer with vigorous vortexing to avoid localized high concentrations that can cause precipitation.
-
Keep the final DMSO concentration as low as possible (typically <1%) to minimize effects on cellular assays.
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
Potential Cause: Aggregation of the PROTAC in the cell culture medium, leading to variable effective concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Solutions and Methodologies:
-
Formulation Strategies: For cellular and in vivo studies, more advanced formulation approaches are often necessary.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its dissolution and maintain a supersaturated state.[7][8][9]
-
Protocol for Preparing a Lab-Scale ASD (Solvent Evaporation Method):
-
Dissolve the hydrophobic PROTAC and a suitable polymer (e.g., HPMCAS, Eudragit® L 100-55) in a common volatile organic solvent (e.g., methanol, acetone).[7][9]
-
Rapidly evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
-
Further dry the film under high vacuum to remove residual solvent.
-
The resulting solid dispersion can then be reconstituted in cell culture medium for experiments.
-
-
-
Self-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, encapsulating the hydrophobic PROTAC.[7]
-
-
Particle Size Analysis (Dynamic Light Scattering - DLS): DLS can be used to detect the presence and size distribution of aggregates in your PROTAC solution.[6][10][11][12]
-
Experimental Protocol for DLS:
-
Prepare the PROTAC solution in the desired buffer or medium.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large particles.[10]
-
Equilibrate the DLS instrument to the desired temperature.
-
Load the sample into a clean cuvette and place it in the instrument.
-
Acquire data and analyze the size distribution. A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in additional peaks at larger hydrodynamic radii.[10]
-
-
Quantitative Data Summary
The following tables summarize representative solubility data for PROTACs and the impact of formulation strategies.
Table 1: Solubility of PROTACs in Biorelevant Media
| Compound | Description | Formulation | Medium | Solubility (µg/mL) | Reference |
| AZ1 | Cereblon-recruiting PROTAC | Amorphous Solid | FaSSIF | 48.4 ± 2.6 | [13] |
| AZ2 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 28.1 ± 5.2 | [13] |
| AZ3 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 34.5 ± 7.7 | [13] |
| AZ4 | Cereblon-recruiting PROTAC (linker variant) | Amorphous Solid | FaSSIF | 17.3 ± 1.6 | [13] |
| ARCC-4 | VHL-based PROTAC | Unformulated | Phosphate Buffer (pH 6.8) | < 0.9 | [7] |
*Fasted State Simulated Intestinal Fluid
Table 2: Effect of Amorphous Solid Dispersion (ASD) on PROTAC ARCC-4 Dissolution
| Formulation | Drug Load (%) | Polymer | Dissolved Concentration at 270 min (µg/mL) | Reference |
| ARCC-4: EL 100-55 ASD | 10 | Eudragit® L 100-55 | 35.8 ± 0.4 | [7] |
| ARCC-4: EL 100-55 ASD | 20 | Eudragit® L 100-55 | 22.4 ± 0.6 | [7] |
Signaling Pathways Involving FKBP12
Understanding the signaling pathways involving FKBP12 can provide context for the biological effects of your PROTAC experiments.
FKBP12 and the mTOR Signaling Pathway
FKBP12 is a key component in the rapamycin-mediated inhibition of the mTORC1 complex. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, preventing its activation.[1][14][15][16]
Caption: FKBP12-Rapamycin mediated inhibition of mTORC1 signaling.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 can bind to the TGF-β type I receptor (TGFβR1) and inhibit its basal signaling activity.[17][18][19][20][21] Upon ligand binding and formation of the receptor complex with TGFβRII, FKBP12 is displaced, allowing for the phosphorylation and activation of TGFβR1 and downstream signaling through SMAD proteins.[17][18][19]
Caption: FKBP12 regulation of the TGF-β signaling pathway.
References
- 1. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. medium.com [medium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 18. columbia.edu [columbia.edu]
- 19. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 20. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 21. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Activity of FKBP12-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target activity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. This guide provides a comparative overview of key experimental approaches for validating the on-target activity of PROTACs based on the FKBP12 (FK506-binding protein 12) ligand, supported by experimental data and detailed protocols.
Introduction to FKBP12-Based PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of FKBP12-based PROTACs, the molecule is designed to bind to FKBP12, a ubiquitously expressed protein, and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of FKBP12 or a fusion protein containing an FKBP12 tag. Validating that these PROTACs function as intended—by binding to FKBP12 and inducing its degradation—is paramount.
Core Validation Assays: A Head-to-Head Comparison
The on-target activity of FKBP12-based PROTACs is typically validated through a series of orthogonal assays that assess ternary complex formation, target protein degradation, and direct engagement with the target in a cellular context.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the PROTAC, the target protein (FKBP12), and an E3 ligase is the foundational step for PROTAC-mediated degradation. Several biophysical techniques can be employed to characterize this interaction.
dot
Caption: PROTAC-mediated formation of the FKBP12-PROTAC-E3 ligase ternary complex.
| Assay | Principle | Advantages | Disadvantages |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity between two labeled proteins (e.g., His-tagged FKBP12 and GST-tagged E3 ligase) upon PROTAC addition.[1] | Homogeneous, high-throughput format. | Requires labeled proteins; potential for false positives/negatives due to label interference. |
| NanoBRET™ Assay | A proximity-based assay that measures energy transfer from a NanoLuc® luciferase-fused donor protein to a fluorescently labeled acceptor protein in live cells.[1][2] | Live-cell measurements provide physiological relevance; quantitative. | Requires genetic modification of cells to express the fusion protein. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding of the PROTAC and the second protein to an immobilized protein in real-time.[3][4] | Provides detailed kinetic and affinity data (KD).[3] | Requires purified proteins and specialized equipment; can be low-throughput. |
| Native Mass Spectrometry (MS) | Directly observes the formation of the non-covalent ternary complex in the gas phase.[1] | Provides stoichiometric information of the complex.[1] | Requires specialized instrumentation and expertise. |
Experimental Protocol: TR-FRET Proximity Assay [1]
-
Reagents: His-tagged FKBP12, GST-tagged E3 ligase (e.g., VHL or Cereblon), anti-His antibody conjugated to a donor fluorophore (e.g., Terbium), and an anti-GST antibody conjugated to an acceptor fluorophore.
-
Procedure:
-
Add a fixed concentration of His-FKBP12 and GST-E3 ligase to the wells of a microplate.
-
Add a serial dilution of the FKBP12-based PROTAC.
-
Add the donor and acceptor antibody-fluorophore conjugates.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis: A bell-shaped dose-response curve is indicative of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".[3][4]
Target Protein Degradation Assays
Confirming the degradation of the target protein is the ultimate validation of a PROTAC's on-target activity.
dot
References
- 1. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
FKBP12 Ligand-Linker Conjugate 1 vs. other linkers for PROTAC synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of linker performance in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of FKBP12.
The strategic selection of a linker is a critical determinant of success in the development of PROTACs. This guide provides a comparative analysis of "FKBP12 Ligand-Linker Conjugate 1" and other common linker types used in the synthesis of PROTACs targeting the FKBP12 protein. The following sections present quantitative data on degradation efficiency, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental workflows.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is far from a passive spacer; its length, composition, and flexibility are pivotal in dictating the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] An optimized linker facilitates the formation of a stable and productive ternary complex between FKBP12, the PROTAC, and the E3 ligase, which is the crucial step for subsequent ubiquitination and degradation of the target protein.[3]
Performance Comparison of FKBP12-Targeting PROTACs with Varied Linkers
Systematic evaluation of different linker architectures is essential for optimizing PROTAC performance. While direct head-to-head data for "this compound" against a wide array of linkers is not extensively available in the public domain, we can draw valuable insights from studies on various FKBP12-targeting PROTACs, including MC-25B, which utilizes a derivative of this conjugate.[4][5]
The following tables summarize the performance of different FKBP12 PROTACs, highlighting the impact of the overall molecule's design, which is significantly influenced by the linker.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line |
| MC-25B | FKBP12 | DCAF16 Ligand | 0.35 | 89 | HEK293T |
| 5a1 | FKBP12 | VHL Ligand | Not specified | >90 (at 1µM) | INA-6 |
| 6b4 | FKBP12 | VHL Ligand | Not specified | ~80 (at 1µM) | INA-6 |
| RC32 | FKBP12 | Cereblon Ligand | Not specified | ~70 (at 1µM) | INA-6 |
Table 1: Degradation Efficiency of FKBP12-Targeting PROTACs. This table showcases the degradation potency (DC50) and efficacy (Dmax) of different FKBP12 PROTACs. Lower DC50 values indicate higher potency.
It is important to note that a direct comparison of linker efficiency is challenging due to the use of different E3 ligase ligands and FKBP12 binders in these examples. However, the data illustrates the significant impact of the overall PROTAC architecture on degradation performance.
The PROTAC Signaling Pathway and Experimental Evaluation
The mechanism of action for PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Figure 1: PROTAC-mediated degradation of FKBP12. This diagram illustrates the key steps, from ternary complex formation to the final degradation of the target protein by the proteasome.
To evaluate the efficacy of different linkers, a series of experiments are typically performed. The general workflow for comparing PROTACs is outlined below.
Figure 2: Experimental workflow for comparing PROTAC linkers. This flowchart outlines the process from the synthesis of a PROTAC library with diverse linkers to the final data analysis and comparison of their performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTACs. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: PROTAC Synthesis (General Approach)
This protocol outlines a general strategy for synthesizing PROTACs by coupling an FKBP12 ligand-linker conjugate with an E3 ligase ligand.
Materials:
-
FKBP12 ligand with a reactive handle (e.g., carboxylic acid or amine)
-
Linker with complementary reactive handles
-
E3 ligase ligand with a reactive handle
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Conjugation to FKBP12 Ligand:
-
Dissolve the FKBP12 ligand and a linker precursor with complementary reactive groups in an appropriate anhydrous solvent.
-
Add the coupling reagents and a suitable base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the FKBP12 ligand-linker conjugate by flash chromatography or preparative HPLC.
-
-
Coupling of FKBP12 Ligand-Linker Conjugate to E3 Ligase Ligand:
-
Activate the carboxylic acid group on either the linker or the E3 ligase ligand using a coupling reagent.
-
Add the amine-containing counterpart and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Protocol 2: Quantitative Western Blot for FKBP12 Degradation
This method is used to quantify the reduction in FKBP12 protein levels following PROTAC treatment.[6][7]
Materials:
-
Cell line expressing FKBP12 (e.g., HEK293T, INA-6)
-
PROTACs at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies for FKBP12 and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between FKBP12 and the E3 ligase induced by the PROTAC.[8][9][10]
Materials:
-
Tagged recombinant FKBP12 (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged Cereblon/DDB1)
-
PROTACs at various concentrations
-
TR-FRET donor antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-His-AF488)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged FKBP12, tagged E3 ligase complex, and a serial dilution of the PROTAC in the assay buffer.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor antibodies.
-
Signal Detection: Incubate to allow antibody binding and then measure the TR-FRET signal (emission at two wavelengths after excitation at a single wavelength).
-
Data Analysis: Calculate the TR-FRET ratio. A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex. The data is often plotted as a bell-shaped curve.
Protocol 4: AlphaLISA Assay for Ternary Complex Formation
This is an alternative proximity-based assay to measure ternary complex formation.[11][12][13]
Materials:
-
Biotinylated FKBP12
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged)
-
PROTACs at various concentrations
-
Streptavidin-coated donor beads
-
Anti-FLAG acceptor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA measurements
Procedure:
-
Assay Setup: In a microplate, combine the biotinylated FKBP12, tagged E3 ligase complex, and a serial dilution of the PROTAC in the assay buffer.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add the donor and acceptor beads.
-
Signal Detection: Incubate in the dark and then measure the luminescent signal.
-
Data Analysis: A PROTAC-dependent increase in the AlphaLISA signal indicates ternary complex formation. Similar to TR-FRET, this often results in a bell-shaped curve.
Conclusion
The design of the linker is a multifaceted challenge in the development of effective PROTACs. While "this compound" serves as a valuable building block, a systematic exploration of various linker types, including PEG-based and alkyl-based linkers of different lengths and rigidities, is crucial for optimizing the degradation of FKBP12. By employing the quantitative assays and protocols outlined in this guide, researchers can rationally design and evaluate novel PROTACs with improved potency, selectivity, and drug-like properties. The continued investigation into the structure-activity relationships of linkers will undoubtedly accelerate the development of next-generation protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Click Chemistry vs. Pre-linked Conjugates
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical juncture in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two prominent strategies: the versatile click chemistry approach and the traditional, robust pre-linked conjugate method (primarily amide bond formation).
PROTACs, heterobifunctional molecules that induce targeted protein degradation, are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its chemical nature, length, and rigidity are pivotal in dictating the efficacy of the resulting PROTAC. A well-designed linker facilitates the formation of a stable ternary complex between the POI and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation of the target protein.[1]
This guide delves into the nuances of click chemistry and pre-linked conjugate approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to empower informed decisions in PROTAC development.
At a Glance: Key Differences
| Feature | Click Chemistry (e.g., CuAAC) | Pre-linked Conjugates (e.g., Amide Coupling) |
| Reaction Type | Bio-orthogonal cycloaddition | Condensation |
| Key Functional Groups | Alkyne and Azide | Carboxylic Acid and Amine |
| Reaction Conditions | Mild, often aqueous-compatible | Often requires coupling reagents and anhydrous conditions |
| Efficiency & Yield | Generally high yields with minimal byproducts | Yields can be variable; purification can be challenging |
| Versatility | Excellent for rapid library synthesis and diversification | Robust and well-established for specific PROTAC synthesis |
| Linker Properties | Introduces a stable, rigid triazole ring | Forms a stable amide bond that mimics a peptide bond |
| In-situ Synthesis | Amenable to in-cell synthesis (CLIPTACs) | Not bio-orthogonal, unsuitable for in-cell synthesis |
Performance Data: A Tale of Two Linkers
Direct head-to-head comparisons of PROTACs differing only in their linker chemistry are not abundant in the literature, as variations often exist in the target protein, E3 ligase, or cell lines used. However, we can examine the performance of well-characterized PROTACs that exemplify each approach.
Table 1: Performance Data for the BRD4-Degrading PROTAC MZ1 (Pre-linked Amide Linker) [1]
| Parameter | Value | Cell Line |
| Target Protein | BRD4 | HeLa |
| E3 Ligase | VHL | HeLa |
| DC50 (Degradation) | ~15 nM | HeLa |
| Dmax (Max Degradation) | >90% | HeLa |
| Binding Affinity (BRD4) | 18 nM (ITC) | N/A |
| Binding Affinity (VHL) | 1300 nM (ITC) | N/A |
Table 2: Performance Data for the BRD4-Degrading PROTAC dBET1 (Click Chemistry-Derived Linker) [1]
| Parameter | Value | Cell Line |
| Target Protein | BRD4 | MV4;11 |
| E3 Ligase | Cereblon | MV4;11 |
| DC50 (Degradation) | 4 nM | MV4;11 |
| Dmax (Max Degradation) | >95% | MV4;11 |
| Binding Affinity (BRD4) | 158 nM (isothermal titration calorimetry) | N/A |
| Binding Affinity (Cereblon) | 1.7 µM (surface plasmon resonance) | N/A |
Visualizing the Pathways and Workflows
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the synthetic workflows for both click chemistry and pre-linked conjugate approaches.
References
Validating FKBP12 Degrader Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of FKBP12, a protein implicated in a multitude of cellular processes from immunosuppression to neurodegeneration, represents a promising therapeutic strategy. The development of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), allows for the specific removal of FKBP12 from the cellular environment. However, ensuring the specificity of these degraders is paramount to avoid off-target effects and ensure therapeutic efficacy. This guide provides a comprehensive comparison of methodologies for validating the specificity of FKBP12 degradation, with a focus on the gold-standard approach: the use of knockout (KO) models.
The Critical Role of Knockout Models in Specificity Validation
While various biochemical and cellular assays can provide initial indications of a degrader's specificity, the use of a knockout model, where the target protein is completely absent, offers the most definitive evidence of on-target activity. By comparing the effects of a degrader in wild-type (WT) cells versus cells lacking FKBP12 (FKBP12-KO), researchers can unequivocally attribute the observed biological outcomes to the degradation of FKBP12. This approach is essential for distinguishing direct effects of FKBP12 loss from potential off-target activities of the degrader molecule.
A key technology in developing these models is CRISPR-Cas9, which allows for precise and efficient gene editing to create knockout cell lines.[1] The dTAG system, which involves tagging a protein of interest with a mutated FKBP12 (FKBP12F36V) that can be specifically degraded, provides a powerful parallel for understanding targeted degradation and its validation.[2][3][4]
Quantitative Data Summary: Proteomic Analysis of Degrader Specificity
Global proteomics analysis using mass spectrometry is a powerful, unbiased method to assess the specificity of a protein degrader.[5] In this approach, the entire proteome of wild-type and FKBP12-KO cells is quantified following treatment with the FKBP12 degrader or a vehicle control. The resulting data, as summarized in the table below, demonstrates that the degrader's effect is overwhelmingly specific to FKBP12.
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) in WT Cells | p-value (WT) | Log2 Fold Change (Degrader vs. Vehicle) in FKBP12-KO Cells | p-value (KO) | Specificity Confirmation |
| FKBP12 | FKBP1A | -4.5 | < 0.0001 | Not Detected | N/A | Primary Target |
| Protein X | GENEX | -0.2 | > 0.05 | -0.1 | > 0.05 | No significant change |
| Protein Y | GENEY | 0.1 | > 0.05 | 0.2 | > 0.05 | No significant change |
| Protein Z | GENEZ | -0.3 | > 0.05 | -0.2 | > 0.05 | No significant change |
Table 1: Representative quantitative proteomics data comparing the effects of an FKBP12 degrader in wild-type (WT) and FKBP12 knockout (KO) cells. The data illustrates high specificity, with significant degradation observed only for FKBP12 in WT cells and no off-target degradation in either cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in validating FKBP12 degrader specificity.
Protocol 1: Generation of FKBP12 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating an FKBP12 knockout cell line, a critical tool for validating degrader specificity.[1][6][7]
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting early exons of the FKBP1A gene using a publicly available tool (e.g., CHOPCHOP, Synthego).
-
Select gRNAs with high on-target and low off-target scores.
-
Synthesize the selected gRNAs.
-
-
Cas9 and gRNA Delivery:
-
Co-transfect a Cas9-expressing plasmid and the synthesized gRNAs into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.
-
Alternatively, deliver Cas9 and gRNAs as a ribonucleoprotein (RNP) complex.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single cells to allow for colony formation.
-
-
Screening and Validation of Knockout Clones:
-
Expand the resulting colonies.
-
Isolate genomic DNA from each clone.
-
Perform PCR amplification of the targeted region of the FKBP1A gene.
-
Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of FKBP12 protein expression in candidate clones by Western blot analysis (see Protocol 2).
-
Protocol 2: Western Blot Analysis of FKBP12 Degradation
Western blotting is a standard technique to confirm the degradation of a target protein.[8][9][10][11][12]
-
Cell Lysis and Protein Quantification:
-
Plate wild-type and FKBP12-KO cells and treat with the FKBP12 degrader at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 3: Global Proteomics Analysis by Mass Spectrometry
This protocol provides a framework for the unbiased, proteome-wide assessment of degrader specificity.[5]
-
Sample Preparation:
-
Culture wild-type and FKBP12-KO cells and treat them with the FKBP12 degrader or vehicle control for a predetermined time.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from different conditions with tandem mass tags (TMT) or other isobaric labels for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and vehicle-treated groups in both wild-type and knockout cells.
-
Visualizing the Molecular Landscape
To better understand the context of FKBP12 function and the experimental approaches to validate its degradation, the following diagrams illustrate key signaling pathways and workflows.
Conclusion
The validation of degrader specificity is a cornerstone of modern drug development. The use of knockout models, in conjunction with quantitative proteomics and traditional biochemical techniques, provides an unparalleled level of confidence in the on-target activity of novel FKBP12 degraders. The methodologies and data presented in this guide offer a robust framework for researchers to rigorously assess the specificity of their compounds, ultimately accelerating the translation of targeted protein degradation from the laboratory to the clinic.
References
- 1. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 7. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 9. ucallmlab.com [ucallmlab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. assaygenie.com [assaygenie.com]
Side-by-side comparison of different FKBP12-targeting PROTACs (e.g., 5a1, 6b4, RC32)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed side-by-side comparison of three prominent PROTACs targeting the FK506-Binding Protein 12 (FKBP12): 5a1, 6b4, and RC32. This objective analysis, supported by experimental data, aims to inform researchers on the performance and characteristics of these molecules to aid in the selection and design of future research.
At a Glance: Key Performance Metrics
A summary of the key performance characteristics of 5a1, 6b4, and RC32 is presented below. This table provides a quick reference for comparing their degradation efficiency, selectivity, and the E3 ligase they recruit.
| Feature | 5a1 | 6b4 | RC32 |
| Target Protein | FKBP12 | FKBP12 | FKBP12 |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Degradation Potency | Most potent of the three, effective in the lower pM range.[1] | Potent, effective in the lower pM range.[1] | DC50 of ~0.3 nM in Jurkat cells after 12 hours of treatment.[2] |
| Selectivity | Highly selective for FKBP12; does not degrade FKBP4 or FKBP5.[1] | Degrades FKBP4 and FKBP5 in addition to FKBP12.[1] | Degrades FKBP4 and FKBP5 in addition to FKBP12.[1] |
| FKBP12 Binder | Novel, non-rapamycin-based binder.[1] | Different novel, non-rapamycin-based binder.[1] | Rapamycin derivative.[1] |
In-Depth Analysis
Degradation Efficiency
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
While precise DC50 and Dmax values for 5a1 and 6b4 are not publicly available in picomolar units, studies have demonstrated their high potency. In the INA-6 multiple myeloma cell line, both 5a1 and 6b4 showed potent enhancement of BMP6-induced loss of cell viability at concentrations down to the lower picomolar range.[1] Of the three, 5a1 was identified as the most efficient in down-regulating FKBP12 protein levels.[1]
RC32 has a reported DC50 of approximately 0.3 nM in Jurkat cells after a 12-hour treatment period.[2] In INA-6 cells, RC32 demonstrated a clear effect on enhancing BMP6-induced cell viability loss down to the upper picomolar range.[1]
Selectivity Profile
An ideal PROTAC should selectively degrade its intended target without affecting other proteins, particularly those that are structurally similar.
-
5a1: This PROTAC exhibits high selectivity for FKBP12. Western blot analysis has shown that at concentrations effective for FKBP12 degradation, 5a1 does not induce the degradation of the closely related proteins FKBP4 and FKBP5.[1]
-
6b4 and RC32: In contrast to 5a1, both 6b4 and RC32 demonstrated off-target degradation of FKBP4 and FKBP5.[1] This broader activity profile is an important consideration for therapeutic applications where high specificity is crucial.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of FKBP12 degradation and the methodologies used to assess these PROTACs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize FKBP12-targeting PROTACs. These are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Western Blot Analysis of FKBP12 Degradation
This protocol details the steps to quantify the degradation of FKBP12 in a cellular context.
-
Cell Culture and Treatment:
-
Culture human multiple myeloma INA-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of 5a1, 6b4, or RC32 (e.g., 0.1 pM to 100 nM) for a specified time (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., Santa Cruz Biotechnology, sc-133067) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the FKBP12 signal to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability as an indicator of the functional consequences of FKBP12 degradation, particularly in the context of sensitizing cells to other treatments like BMP6.[1]
-
Cell Seeding:
-
Seed INA-6 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Plot cell viability against PROTAC concentration to determine the effect on cell proliferation.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to confirm that the PROTAC-induced degradation of FKBP12 is mediated by the ubiquitin-proteasome system.
-
Cell Culture and Treatment:
-
Culture HEK293T or another suitable cell line in 6-well plates.
-
Transfect cells with a plasmid expressing HA-tagged FKBP12.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of ubiquitinated proteins.
-
Treat the cells with the desired concentration of the FKBP12-targeting PROTAC for 2-4 hours.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing 1% SDS and heat to denature proteins and disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Incubate the lysate with an anti-HA antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on FKBP12.
-
A high-molecular-weight smear or laddering pattern indicates successful ubiquitination of FKBP12. As a control, re-probe the membrane with an anti-HA or anti-FKBP12 antibody to confirm the immunoprecipitation of the target protein.
-
Conclusion
The choice of an FKBP12-targeting PROTAC for a specific research application will depend on the desired balance of potency and selectivity. 5a1 stands out for its high potency and superior selectivity, making it an excellent tool for studies where precise targeting of FKBP12 is paramount. 6b4 offers similar high potency but with a broader selectivity profile that includes FKBP4 and FKBP5. RC32 , while also potent, shares the broader selectivity of 6b4 and utilizes a different E3 ligase, offering an alternative for cell lines where VHL-based degradation may be less effective. This guide provides a foundational understanding of these important research tools, empowering researchers to make informed decisions in the exciting field of targeted protein degradation.
References
Evaluating the Therapeutic Potential of FKBP12 Degraders: A Comparative Guide for Researchers
In the landscape of targeted protein degradation, FKBP12 (FK506-binding protein 12) has emerged as a versatile target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and cardiac conditions. This guide provides a comparative analysis of various FKBP12 degraders, evaluating their performance against alternative therapeutic strategies and offering detailed experimental methodologies for their assessment. The information presented herein is intended to aid researchers, scientists, and drug development professionals in navigating the growing field of FKBP12-targeted therapeutics.
Performance of FKBP12 Degraders Across Different Disease Models
The efficacy of FKBP12 degraders, primarily Proteolysis Targeting Chimeras (PROTACs) and molecules utilized in the dTAG (degradation tag) system, has been demonstrated in various preclinical models. These molecules function by hijacking the cell's natural protein disposal machinery to specifically eliminate the FKBP12 protein.
FKBP12-Targeting PROTACs
FKBP12-targeting PROTACs are heterobifunctional molecules that consist of a ligand that binds to FKBP12, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1]
Table 1: Quantitative Comparison of FKBP12-Targeting PROTACs in Cancer Models
| Degrader | E3 Ligase Recruited | Cell Line | Cancer Type | DC₅₀ | Dₘₐₓ | Reference |
| RC32 | Cereblon (CRBN) | Hep3B | Hepatocellular Carcinoma | 0.9 nM | >90% | [2] |
| HuH7 | Hepatocellular Carcinoma | 0.4 nM | >90% | [2] | ||
| 5a1 | Von Hippel-Lindau (VHL) | INA-6 | Multiple Myeloma | ~1-10 nM | >90% | [3] |
| dFKBP-1 | Cereblon (CRBN) | MV4;11 | Acute Myeloid Leukemia | ~10 nM (50% reduction) | >80% at 100 nM | [4][5] |
| 293FT | Human Embryonic Kidney | Potent, dose-dependent | - | [5] |
The dTAG System: A Versatile Tool for Target Validation
The dTAG system is a powerful chemical biology tool that enables the rapid and selective degradation of any protein of interest (POI) by tagging it with a mutant form of FKBP12 (FKBP12F36V).[6][7] This system utilizes dTAG molecules, which are heterobifunctional compounds that selectively bind to FKBP12F36V and an E3 ligase, leading to the degradation of the FKBP12F36V-tagged protein.[] This technology is particularly useful for validating the therapeutic potential of degrading a specific protein in various disease models.
Table 2: Performance of dTAG Molecules for FKBP12F36V-Fusion Protein Degradation
| dTAG Molecule | E3 Ligase Recruited | System | Degradation Characteristics | Reference |
| dTAG-13 | Cereblon (CRBN) | In vitro (293FT cells) | Potent degradation of FKBP12F36V-Nluc. | [6] |
| In vivo (Mouse xenograft) | Rapid and durable degradation of luc-FKBP12F36V. | [6] | ||
| dTAG-47 | Cereblon (CRBN) | In vitro (Kasumi-1 cells) | Rapid degradation of AML1-ETO-FKBP12F36V-2xHA. | [9] |
| dTAGv-1 | Von Hippel-Lindau (VHL) | In vitro (PATU-8902 cells) | Potent and selective degradation of LACZ-FKBP12F36V. | [10] |
Comparison with Small Molecule Inhibitors
A key advantage of protein degradation over inhibition is the elimination of all protein functions, including scaffolding activities, which may not be affected by traditional inhibitors that only block the active site.
In a multiple myeloma model, FKBP12-targeting PROTACs were shown to potentiate BMP-induced SMAD activity and apoptosis, similar to the inhibitor FK506.[3] However, unlike FK506, which also inhibits calcineurin leading to immunosuppression, the PROTACs achieved this effect without affecting calcineurin activity, highlighting a significant therapeutic advantage.[3] While FK506 does not alter FKBP12 protein levels, PROTACs efficiently degrade the protein.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of modulating FKBP12 levels stem from its role in critical signaling pathways.
Key Signaling Pathways Involving FKBP12
Experimental Workflow for Evaluating FKBP12 Degraders
A typical workflow for assessing the efficacy and mechanism of action of a novel FKBP12 degrader involves a series of in vitro experiments.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of therapeutic compounds. Below are detailed protocols for key assays.
Protocol 1: Western Blotting for FKBP12 Degradation
Objective: To quantify the dose-dependent degradation of FKBP12 protein following treatment with a degrader.
Materials:
-
Cancer cell line of interest (e.g., INA-6, MV4;11)
-
Cell culture medium and supplements
-
FKBP12 degrader compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the FKBP12 degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 18, or 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-FKBP12 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding GAPDH band intensity.
-
Plot the normalized FKBP12 levels against the degrader concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[11]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of FKBP12 degradation on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FKBP12 degrader compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to acclimate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FKBP12 degrader and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).
-
Conclusion
The development of FKBP12 degraders represents a promising therapeutic strategy with the potential to overcome some of the limitations of traditional small molecule inhibitors. The data presented in this guide highlight the potent and specific activity of these molecules in various disease models. The detailed experimental protocols and workflow diagrams provide a framework for researchers to effectively evaluate the therapeutic potential of novel FKBP12 degraders. As this field continues to evolve, further studies, particularly those involving direct, quantitative comparisons with existing therapies in a broader range of disease models, will be crucial for translating the promise of FKBP12 degradation into clinical reality.
References
- 1. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 9. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: FKBP12 PROTACs Versus Small Molecule Inhibitors
In the landscape of targeted therapeutics, a new class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful alternative to traditional small molecule inhibitors. This guide provides a direct comparison of FKBP12-targeting PROTACs against the well-established small molecule inhibitor, FK506 (Tacrolimus), offering researchers and drug development professionals a comprehensive overview of their respective mechanisms, performance, and experimental validation.
The core difference between these two modalities lies in their mechanism of action. While small molecule inhibitors like FK506 function by binding to a target protein and blocking its activity, PROTACs are engineered to eliminate the target protein altogether.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (in this case, FKBP12), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1] This "event-driven" catalysis allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, potentially leading to a more profound and sustained biological effect at lower concentrations.[1]
This guide will delve into the specifics of a head-to-head study comparing novel FKBP12-targeting PROTACs with FK506, focusing on their impact on downstream signaling pathways and providing the detailed methodologies for the key experiments cited.
Performance Comparison: PROTACs vs. Small Molecule Inhibitors
A key study investigating novel FKBP12-targeting PROTACs, including a potent candidate named 5a1, alongside the small molecule inhibitor FK506, provides a direct comparison of their efficacy in a cellular context. The primary findings are summarized below.
| Parameter | FKBP12 PROTAC (5a1) | Small Molecule Inhibitor (FK506) | Reference |
| Mechanism of Action | Induces degradation of FKBP12 protein | Binds to and inhibits FKBP12 function | [2] |
| Effect on FKBP12 Protein Levels | Potent downregulation of FKBP12 | No clear effect on FKBP12 protein levels | [2] |
| Downstream Signaling (BMP-induced SMAD1/5 activation) | Similar potency to FK506 in enhancing SMAD1/5 activation | Potentiates BMP-induced SMAD1/5 activation | [2] |
| Immunosuppressive Activity (Calcineurin Inhibition) | Spares the activity of calcineurin (non-immunosuppressive) | Forms a complex with FKBP12 that inhibits calcineurin, leading to immunosuppression | [2] |
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for the key experiments are provided below.
Western Blotting for FKBP12 Degradation
This protocol is used to quantify the reduction in FKBP12 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate multiple myeloma cells (e.g., INA-6) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the FKBP12 PROTAC (e.g., 5a1) or FK506 for a specified time course (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FKBP12.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for differences in protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control.
-
Normalize the FKBP12 band intensity to the loading control for each sample.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control. The concentration of PROTAC that results in 50% degradation is determined as the DC50 value.
SMAD1/5 Activation Assay (Western Blot)
This assay measures the phosphorylation of SMAD1/5, a downstream indicator of Bone Morphogenetic Protein (BMP) pathway activation.
1. Cell Culture and Treatment:
-
Culture multiple myeloma cells and treat with the FKBP12 PROTAC or FK506 for a predetermined time.
-
Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for a short period (e.g., 30-60 minutes) to induce SMAD1/5 phosphorylation.
2. Cell Lysis and Western Blotting:
-
Follow the same cell lysis, protein quantification, SDS-PAGE, and protein transfer steps as described in the FKBP12 degradation protocol.
3. Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5 (p-SMAD1/5).
-
To normalize for the total amount of SMAD1/5, the membrane can be stripped and re-probed with an antibody for total SMAD1/5, or a parallel gel can be run for this purpose. A loading control should also be used.
4. Data Analysis:
-
Quantify the band intensities for p-SMAD1/5 and total SMAD1/5 (or the loading control).
-
The ratio of p-SMAD1/5 to total SMAD1/5 (or the loading control) is calculated to determine the level of SMAD1/5 activation.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to detect and quantify the formation of the FKBP12-PROTAC-E3 ligase ternary complex, which is a critical step for PROTAC-mediated degradation.
1. Reagents and Setup:
-
Recombinant tagged FKBP12 protein (e.g., GST-tagged).
-
Recombinant tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
FKBP12 PROTAC.
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST).
-
AlphaLISA streptavidin-donor beads (if using a biotinylated component) or anti-tag donor beads (e.g., anti-His).
-
Assay buffer.
2. Assay Protocol:
-
In a microplate, combine the recombinant FKBP12, the E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate the mixture to allow for the formation of the ternary complex.
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark to allow the beads to bind to the tagged proteins in the complex.
3. Signal Detection:
-
Read the plate using an AlphaLISA-compatible plate reader. If the ternary complex has formed, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
4. Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation.[3] The peak of the curve represents the optimal concentration for ternary complex formation.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Mechanism of Action: PROTAC vs. Small Molecule Inhibitor.
Caption: Western Blotting Experimental Workflow.
Caption: Simplified FKBP12 Signaling in Myeloma Cells.
References
Validating FKBP12 Degradation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), rigorous and accurate validation of target protein knockdown is paramount. This guide provides an objective comparison of mass spectrometry-based proteomics with other common validation techniques for confirming the degradation of FKBP12, a well-studied protein in the context of TPD, particularly through the dTAG system which utilizes the FKBP12F36V mutant.
The dTAG system is a powerful tool for inducing rapid and specific degradation of a protein of interest (POI).[1] It involves fusing the POI to the FKBP12F36V tag.[1] A heterobifunctional dTAG molecule then recruits this fusion protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Validating the extent and specificity of this degradation is a critical step in any TPD workflow.
Comparative Analysis of Validation Techniques
The choice of a validation method depends on various factors including the research question, required level of quantification, throughput needs, and available resources. Mass spectrometry offers unparalleled depth for proteome-wide analysis, while other methods provide accessible and often higher-throughput alternatives for initial validation.
| Technique | Principle | Advantages | Disadvantages | Primary Application for FKBP12 Degradation |
| Mass Spectrometry (MS) - Proteomics | Identifies and quantifies proteins based on the mass-to-charge ratio of their constituent peptides.[2] | - Unbiased, global proteome coverage to assess off-target effects.- High accuracy, sensitivity, and specificity.- Can identify and quantify thousands of proteins simultaneously.[3][4] | - Complex and time-consuming workflow.- Requires specialized instrumentation and expertise.- Data analysis can be challenging.[3] | - Confirming on-target FKBP12 degradation.- Global proteome profiling to ensure degrader specificity.- Identifying unexpected off-target protein degradation or pathway alterations. |
| Western Blot (WB) | Uses antibodies to detect specific proteins separated by size in a gel.[5][6] | - Widely accessible and relatively inexpensive.- Provides qualitative and semi-quantitative data.- Good for initial validation of protein loss.[3][6] | - Low throughput.- Semi-quantitative nature is dependent on antibody quality and experimental variability.- Not suitable for proteome-wide analysis.[3] | - Initial, targeted validation of FKBP12 degradation.- Assessing dose- and time-dependent degradation kinetics.[7] |
| In-Cell Western™ (ICW) | An immunofluorescent method performed in a microplate format for fixed cells.[6] | - Higher throughput than traditional Western blotting.- Reduced variability as it eliminates cell lysis and gel transfer steps.[6] | - Requires specific imaging equipment.- Still antibody-dependent. | - Higher-throughput screening of multiple compounds or conditions for FKBP12 degradation. |
| Reporter Assays (e.g., NanoLuc/HiBiT) | Genetically fuses the target protein (FKBP12) to a reporter enzyme (e.g., luciferase), and degradation is measured by a decrease in luminescence.[8] | - High sensitivity and broad dynamic range.- Enables real-time, live-cell measurements of degradation kinetics.- Amenable to high-throughput screening.[8] | - Requires genetic engineering of cell lines.- The fusion tag could potentially interfere with protein function or degradation.- Does not provide information on off-target effects. | - High-throughput screening of degrader libraries.- Detailed kinetic analysis of FKBP12 degradation in living cells. |
Quantitative Data Comparison
The efficacy of a protein degrader is often defined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The table below presents representative data for targeted protein degradation, illustrating the type of quantitative comparisons that can be made between different validation methods.
| Degrader System | Target Protein | Validation Method | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dTAG-13 | FKBP12F36V-Nluc | Luminescence Assay | 293FT | ~10-100 | >90% | [9] |
| dTAG-13 | FKBP12F36V-BRD4 | Western Blot | MV411 | Not Reported | >90% | [9] |
| PROTAC (ARCC-4) | Androgen Receptor | Mass Spectrometry | VCaP | 5-500 (dose-dependent) | Not Reported | [2] |
| PROTAC (dBET1) | BRD4 | Mass Spectrometry | 22Rv1 | 30 | ~98% | [3] |
| PROTAC (dBET1) | BRD4 | Western Blot | 22Rv1 | ~50 | >95% | [3] |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison of DC50/Dmax values should be performed under identical experimental conditions.
Visualizing the Pathways and Protocols
Mechanism of dTAG-mediated FKBP12F36V Degradation
The dTAG system hijacks the cell's ubiquitin-proteasome system to induce degradation of a target protein fused to the FKBP12F36V tag.
Caption: dTAG-mediated targeted protein degradation workflow.
Experimental Workflow: Quantitative Mass Spectrometry
A typical proteomics workflow for validating protein degradation involves several key steps from sample preparation to data analysis.
Caption: Workflow for quantitative proteomics using TMT labeling.
Experimental Workflow: Western Blot Analysis
Western blotting provides a targeted approach to confirm the degradation of a specific protein.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Quantitative Proteomics using Tandem Mass Tagging (TMT)
Objective: To quantify the degradation of FKBP12 and assess proteome-wide selectivity following treatment with a degrader.
Materials:
-
Cells expressing FKBP12-tagged protein
-
Degrader compound (e.g., dTAG-13) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., 8M urea (B33335) in 100 mM TEAB) with protease/phosphatase inhibitors
-
DTT, iodoacetamide, Trypsin
-
TMTpro™ 16plex Label Reagent Set
-
C18 solid-phase extraction cartridges
-
High-pH reversed-phase fractionation kit
-
LC-MS/MS instrument (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Treatment: Plate cells and treat with a range of degrader concentrations and a vehicle control for a specified time (e.g., 4-24 hours). Harvest cells.
-
Lysis and Protein Quantification: Lyse cell pellets in urea lysis buffer. Determine protein concentration for each sample using a BCA assay.
-
Protein Digestion: Take an equal amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest with Trypsin overnight at 37°C.[3]
-
TMT Labeling: Desalt the resulting peptide samples using C18 cartridges. Label each sample with a unique TMT reagent according to the manufacturer's protocol. Quench the reaction.
-
Sample Pooling and Fractionation: Combine all labeled samples into a single tube. Desalt the pooled sample and perform high-pH reversed-phase fractionation to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate peptide precursors, fragment them (generating sequence information and reporter ions), and detect the fragments.
-
Data Analysis: Process the raw data using software such as Proteome Discoverer™ or MaxQuant. Search the data against a human protein database to identify peptides and proteins. Quantify the relative protein abundance across samples based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance.[3]
Protocol 2: Western Blotting for FKBP12 Degradation
Objective: To semi-quantitatively measure the level of an FKBP12-tagged protein after treatment with a degrader.
Materials:
-
Treated cell lysates (from Protocol 1, Step 1)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to FKBP12 or the fusion tag
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
SDS-PAGE: Normalize the total protein amount for each sample lysate and separate proteins by size using SDS-PAGE.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FKBP12) overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the corresponding loading control band to determine the relative protein level.[6]
Conclusion
Validating the degradation of FKBP12 is a critical step in the development and characterization of TPD strategies like the dTAG system. Mass spectrometry stands out as the gold standard for comprehensive validation, offering precise quantification of the target while simultaneously surveying the entire proteome for off-target effects.[2][10] This global view is indispensable for ensuring the specificity and safety of a degrader molecule.
However, methods like Western blotting and reporter assays remain highly valuable. Western blotting is an accessible and reliable tool for initial validation and dose-response studies.[6] Reporter assays offer a high-throughput and dynamic method for screening and kinetic analysis in live cells.[8] Ultimately, a multi-faceted approach is often the most robust. An ideal workflow may involve using high-throughput reporter assays for initial screening, followed by Western blotting for confirmation of lead compounds, and culminating in mass spectrometry for in-depth, proteome-wide validation of the final candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degrader [proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
A Comparative Guide to the Pharmacokinetic Properties of FKBP12 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of several prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the FK506-Binding Protein 12 (FKBP12). Understanding the in vivo behavior of these molecules is crucial for the development of effective therapeutics. This document summarizes key quantitative PK parameters, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the rational design and evaluation of next-generation FKBP12 degraders.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for different FKBP12 PROTACs. The data has been compiled from various preclinical studies in mice.
| PROTAC | E3 Ligase Recruited | Animal Model | Route of Administration | Dose | Cmax | Tmax | T½ (half-life) | AUCinf | Reference |
| dTAG-13 | CRBN | C57BL/6NJ Mice | Intraperitoneal (IP) | 10 mg/kg | 1414 ± 119 nM | 0.5 h | 3.1 h | 6140 hng/mL | [1] |
| dTAGV-1 | VHL | C57BL/6J Mice | Intraperitoneal (IP) | 10 mg/kg | 2123 ng/mL | - | 4.43 h | 18517 hng/mL | [2] |
| C57BL/6J Mice | Intravenous (IV) | 2 mg/kg | 7780 ng/mL | - | 3.02 h | 3329 h*ng/mL | [2] | ||
| RC32 | CRBN | Mice, Rats, Bama Pigs, Rhesus Monkeys | Intraperitoneal (IP) & Oral | 8-60 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [3][4][5] |
| 5a1 | VHL | - | - | - | In vitro data only | - | - | - | [6] |
| 6b4 | VHL | - | - | - | In vitro data only | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are summaries of the experimental protocols used to characterize the FKBP12 PROTACs listed above.
Pharmacokinetic Analysis of dTAG-13
-
Animal Model: Male C57BL/6NJ mice, aged 8-10 weeks.[1]
-
Dosing: A single intraperitoneal (IP) injection of dTAG-13 at a dose of 10 mg/kg.[1] The compound was formulated in a vehicle of Solutol:DMSO:Saline (20:5:75 v/v/v).[7]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of dTAG-13 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Pharmacokinetic Analysis of dTAGV-1
-
Animal Model: 8-week-old C57BL/6J male mice.[4]
-
Dosing:
-
Formulation: For IV injections, dTAGV-1 was dissolved in DMSO and then diluted with 5% solutol in 0.9% sterile saline, with the final formulation containing 5% DMSO.[8]
-
Sample Collection: Blood was collected at 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours for IV and 0.25, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours for IP administration.[4]
-
Analytical Method: Plasma concentrations were quantified by LC-MS/MS. Pharmacokinetic parameters were calculated using Phoenix WinNonlin.[4]
In Vivo Efficacy Studies of RC32
-
Animal Models: Studies have been conducted in mice, rats, Bama pigs, and rhesus monkeys.[3][4]
-
Dosing and Administration:
-
Analysis: The efficacy of RC32 was primarily assessed by measuring the degradation of FKBP12 in various tissues via Western blotting.[4][5]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows relevant to the study of FKBP12 PROTACs.
Caption: FKBP12-mediated inhibition of the BMP signaling pathway and its reversal by PROTACs.
Caption: A typical experimental workflow for preclinical pharmacokinetic analysis of PROTACs.
References
- 1. Toward a new age of cellular pharmacokinetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Advanced Research in Cellular Pharmacokinetics and its Cutting-edge Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of FKBP12-Targeting PROTACs: A Comparative Guide to Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) offering a novel approach to eliminate disease-causing proteins. This guide provides an objective comparison of the in vivo efficacy and safety of PROTACs designed to target the FK506-Binding Protein 12 (FKBP12), a ubiquitously expressed protein implicated in various cellular processes and diseases. We will delve into the experimental data supporting their performance against alternative strategies and provide detailed methodologies for key in vivo experiments.
Mechanism of Action: FKBP12-Targeting PROTACs
FKBP12-targeting PROTACs are heterobifunctional molecules that simultaneously bind to FKBP12 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein.
Benchmarking Novel FKBP12 Ligands: A Comparative Analysis Against SLF and Rapamycin
For Immediate Release
This guide provides a comprehensive comparison of novel FKBP12 ligands against the well-established binders, SLF and rapamycin (B549165). It is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of new compounds targeting the FK506-binding protein 12 (FKBP12). This document summarizes quantitative binding data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to FKBP12 and its Ligands
FKBP12 is a ubiquitously expressed 12-kDa protein that functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 is a crucial intracellular receptor for the immunosuppressive drugs rapamycin and FK506 (tacrolimus). The formation of the FKBP12-ligand complex creates a composite surface that can bind to and inhibit the function of key signaling proteins such as mTOR (mammalian target of rapamycin) and calcineurin, respectively.[1][2][3] This mechanism of action has made FKBP12 a significant target in immunosuppression, oncology, and neurodegenerative disease research.[1][4]
Rapamycin and its analogs (rapalogs) are potent inhibitors of the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][5] SLF (Synthetic Ligand for FKBP) is a smaller, synthetic ligand that binds to FKBP12 with high affinity and is often used as a building block for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[6] The development of new FKBP12 ligands aims to achieve greater selectivity, improved pharmacokinetic properties, or novel functionalities, such as inducing the degradation of target proteins.
Comparative Analysis of Ligand Binding Affinity
The binding affinities of various ligands to FKBP12 are critical for their biological activity. The following table summarizes the reported binding affinities (IC50 or Ki) for established and selected novel ligands.
| Ligand | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |
| Rapamycin | Fluorescence Polarization | Ki: 0.6 nM | [7] |
| Scintillation Proximity Assay | IC50: 3.5 nM | [8] | |
| NanoBRET | IC50: 8.5 nM, 20 nM | [9] | |
| SLF | Fluorescence Polarization | IC50: 2.6 µM | [2][6] |
| FK506 | Fluorescence Polarization | IC50: 0.22 µM | [2] |
| Scintillation Proximity Assay | IC50: 3.2 nM | [8] | |
| Compound 7 (Synthetic Glue) | Fluorescence Polarization | Ki: 5.8 ± 1.1 nM (to FKBP12) | [7] |
| Compound 10f (Synthetic Glue) | Fluorescence Polarization | Ki: 4.8 ± 0.8 nM (to FKBP12) | [7] |
| SAFit2 (FKBP51-selective) | Fluorescence Polarization | Ki: 3.8 ± 0.006 µM (to FKBP12) | [10] |
| Meridamycin | Competitive Binding Assay | IC50: 1 ng/mL | [11] |
Signaling Pathways Involving FKBP12
FKBP12 is involved in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of its ligands.
FKBP12-Rapamycin-mTOR Signaling Pathway
The complex formed by FKBP12 and rapamycin binds to the FRB domain of mTOR, allosterically inhibiting the mTORC1 complex.[5][7] This inhibition disrupts downstream signaling, affecting processes like protein synthesis and cell growth.
Caption: FKBP12-Rapamycin mediated inhibition of the mTORC1 signaling pathway.
FKBP12 and TGF-β Receptor Signaling
FKBP12 can also interact with the transforming growth factor-beta (TGF-β) type I receptor, acting as a physiological inhibitor of its basal signaling.[4][12] This interaction has implications for cell cycle regulation.
Caption: FKBP12's regulatory role in the TGF-β receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of new ligands. Below are protocols for common assays used to determine ligand binding affinity and cellular engagement.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay measures the binding of a fluorescently labeled ligand to FKBP12. Unlabeled test compounds compete with the fluorescent ligand, causing a decrease in fluorescence polarization.
Workflow:
Caption: Workflow for a typical Fluorescence Polarization competition assay.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., PBS, 0.01% Triton X-100). Reconstitute recombinant FKBP12, a fluorescently labeled FKBP12 ligand (tracer, e.g., fluoresceinated SLF), and test compounds in appropriate solvents.[2][13]
-
Assay Plate Setup: In a 384-well plate, add a fixed concentration of recombinant FKBP12 (e.g., 200 nM) to each well.[2]
-
Tracer Addition: Add a fixed concentration of the fluorescent tracer (e.g., 100 nM SLF-fluorescein) to each well.[2]
-
Competitor Addition: Add serial dilutions of the unlabeled test compounds or control ligands (e.g., rapamycin, SLF) to the wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[13]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the percentage of fluorescence polarization against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
NanoBRET™ Target Engagement Assay
This assay measures ligand binding to a specific protein target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., FKBP12-NLuc) and a fluorescently labeled tracer that binds to the same protein.
Workflow:
Caption: General workflow for a NanoBRET™ Target Engagement assay.
Detailed Steps:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a vector encoding for FKBP12 fused to NanoLuc® luciferase. Alternatively, use a stable cell line expressing the fusion protein.[9][14]
-
Plating: Seed the transfected cells into a white 96- or 384-well assay plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate.
-
Tracer Addition: Add the cell-permeable fluorescent tracer at a pre-determined optimal concentration.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate (furimazine).
-
Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the ligand concentration to determine the IC50 value, which reflects the intracellular target engagement.[9]
Conclusion
The benchmarking of new FKBP12 ligands against established compounds like rapamycin and SLF is a critical step in the development of novel therapeutics. The assays and data presented in this guide provide a framework for the systematic evaluation of ligand binding and cellular activity. By utilizing standardized protocols and understanding the underlying signaling pathways, researchers can effectively characterize new chemical entities and advance the field of FKBP12-targeted drug discovery. The ongoing discovery of novel ligands, including molecular glues, highlights the versatility of FKBP12 as a presenter protein for targeting previously "undruggable" proteins.[15][16][17]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High Throughput Scintillation Proximity Assay for the Identification of FKBP-12 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond | PLOS Pathogens [journals.plos.org]
- 12. pnas.org [pnas.org]
- 13. Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Broad Target Screening Reveals Abundance of FKBP12-Based Molecular Glues in Focused Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FKBP12 Ligand-Linker Conjugate 1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers
The proper handling and disposal of specialized chemical reagents like FKBP12 Ligand-Linker Conjugate 1 are critical for ensuring laboratory safety and environmental protection. This conjugate, utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires careful management due to the potential biological activity and hazards associated with this class of molecules. While the specific hazard profile of "this compound" must be confirmed by its Safety Data Sheet (SDS), general best practices for potent, biologically active compounds should be followed.
Due to their mechanism of action, PROTACs and their components are often treated as cytotoxic or hazardous waste. For instance, guidance for similar compounds, such as "FKBP12 ligand-2," indicates that it is harmful if swallowed and very toxic to aquatic life, mandating disposal at an approved waste plant. Therefore, a cautious approach is necessary.
Immediate Safety Protocols
Before handling this compound, it is imperative to:
-
Obtain and Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding specific hazards, handling precautions, personal protective equipment (PPE), and emergency procedures. If an SDS was not provided with the compound, request one from the supplier immediately.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office provides specific protocols for chemical waste disposal that comply with local and national regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Utilize Appropriate Personal Protective Equipment (PPE): Based on the SDS and general laboratory practice for potent compounds, mandatory PPE includes:
-
Standard laboratory coat
-
Chemical safety goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
-
Step-by-Step Disposal Procedure
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
DO NOT dispose of this conjugate down the sink or in regular trash.
-
Segregate all waste contaminated with the conjugate from other waste streams to avoid chemical incompatibility and to ensure proper disposal.
2. Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:
-
Unused or expired conjugate powder.
-
Contaminated consumables such as pipette tips, tubes, vials, and wipes.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Liquid Waste: Collect all solutions containing the conjugate in a dedicated, sealed, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
-
Sharps Waste: Any chemically contaminated sharps (needles, blades) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.
3. Labeling:
-
Properly label all waste containers. The label must be accurate and clearly visible, including:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents.
-
The concentration (if applicable).
-
The date waste was first added (accumulation start date).
-
The name of the principal investigator or research group.
-
4. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure containers are kept closed at all times, except when adding waste.
5. Disposal Request:
-
Once a waste container is full (typically ¾ full) or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS office.
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect it.
Quantitative Waste Management Guidelines
Adherence to regulatory storage limits is mandatory. The following table summarizes key quantitative constraints based on typical U.S. regulations for academic laboratories.
| Parameter | Guideline | Regulatory Body (Example) |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | EPA |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | EPA |
| Maximum Storage Time | 6 months from accumulation start date | EPA (Subpart K for academic labs) |
| Container Integrity | Must be chemically compatible, free of damage, with a secure closure | OSHA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for safe disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling FKBP12 Ligand-Linker Conjugate 1
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with FKBP12 Ligand-Linker Conjugate 1. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a specialized molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs that induce targeted protein degradation. Due to the potent biological activity of PROTACs and their intermediates, all materials that come into contact with this conjugate must be handled as potentially hazardous substances.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) is recommended. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, and fully buttoned. A disposable gown over the lab coat is recommended for added protection. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder form to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Weighing: If handling the solid form, weigh the compound in a containment device (e.g., a glove box or a vented balance enclosure) to prevent the generation of airborne particles.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid to avoid splashing. Ensure the vial is securely capped before mixing.
2. Experimental Use:
-
Spill Kit: A spill kit containing absorbent materials, appropriate deactivating agents (if known), and waste disposal bags should be readily available in the work area.
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tubes, etc.) when working with the conjugate. If not possible, thoroughly decontaminate all equipment after use.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1]
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, vials, and absorbent paper, should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and shatter-resistant container. Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they can be collected by trained EHS personnel for final disposal.
3. Final Disposal:
-
Professional Disposal: The final disposal of all waste containing this compound must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
